(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLXYZXQGRFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical characteristics of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
An In-depth Technical Guide: Physicochemical Characteristics of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Introduction
In the vanguard of organic electronics and materials science, specific molecular architects—or building blocks—are pivotal for innovation. This compound stands out as one such critical intermediate, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[1] Its sophisticated structure, which combines a triphenylamine core with extended biphenyl wings and a reactive boronic acid moiety, provides a unique platform for constructing complex π-conjugated systems with tailored optoelectronic properties.
This technical guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. Designed for researchers, chemists, and materials scientists, this document moves beyond a simple data sheet. It provides a foundational understanding of the molecule's properties, explains the causality behind characterization choices, and details the self-validating experimental protocols required for its rigorous analysis. Mastering these characteristics is essential for harnessing its full potential in the development of next-generation electronic devices and other advanced applications.
Section 1: Molecular Identity and Core Properties
The foundation of any material's application lies in its fundamental identity. This compound is a structurally complex molecule whose properties are a direct consequence of its constituent parts: a central nitrogen atom creating a donor core, extensive aromatic systems providing charge transport pathways, and a boronic acid group for versatile chemical functionalization.
Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers and Properties
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | B-[4-[Bis([1,1'-biphenyl]-4-yl)amino]phenyl]-boronic acid | [1] |
| CAS Number | 943836-24-6 | [1] |
| Molecular Formula | C₃₀H₂₄BNO₂ | [1] |
| Molecular Weight | 441.33 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid/powder. | Inferred from related compounds[2][3] |
| Purity Standard | ≥98.0% (for applications in organic electronics) |[1] |
Section 2: Solubility Profile and Acidity
Solubility
The solubility of this compound is dominated by its large, hydrophobic, and aromatic structure. It is practically insoluble in aqueous solutions.[4][5] Its solubility is significantly higher in common organic solvents, a critical factor for its use in synthesis and thin-film deposition processes.
Expertise & Experience: When selecting a solvent for reactions like Suzuki coupling, a balance must be struck. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often preferred as they effectively dissolve the boronic acid and the reaction partners, facilitating efficient reaction kinetics. For purification via column chromatography, a solvent system with varying polarity, such as a hexane/ethyl acetate or dichloromethane/petroleum ether gradient, is typically employed to isolate the product from reactants and byproducts.[2][4]
Table 2: Predicted Solubility in Common Solvents
| Solvent | Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Polar Protic | Insoluble | Large hydrophobic structure overwhelms the polar boronic acid group.[5] |
| Hexane | Nonpolar | Sparingly Soluble | Limited solubility due to the slight polarity of the N and B(OH)₂ groups. |
| Toluene | Nonpolar Aromatic | Moderately Soluble | π-stacking interactions with the aromatic solvent can enhance solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good general-purpose solvent for large organic molecules. |
| Chloroform | Polar Aprotic | Soluble | Often exhibits high solubility for boronic acids and their esters.[6][7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Excellent solvent for dissolving reagents for organic synthesis.[4] |
| Acetone | Polar Aprotic | Soluble | Ketones generally show high solubility for phenylboronic acids.[7] |
| Ethanol / Methanol | Polar Protic | Sparingly to Moderately Soluble | May form esters with the boronic acid group, affecting solubility. |
Acidity (pKa)
The boronic acid moiety (-B(OH)₂) is a Lewis acid, not a Brønsted-Lowry acid. It accepts a hydroxide ion (OH⁻) from water to form a tetrahedral boronate species, releasing H⁺ and thus lowering the solution pH. The pKa is a measure of this equilibrium and is crucial as it dictates the reactivity of the boronic acid, particularly in diol binding and the conditions required for cross-coupling reactions.[8] While the exact pKa for this specific molecule is not publicly documented, it can be determined experimentally.
Trustworthiness - Self-Validating Protocol for pKa Determination via ¹¹B NMR Spectroscopy This protocol provides a reliable method to determine the pKa by monitoring the chemical shift of the boron atom, which changes significantly between the trigonal acid and the tetrahedral boronate form.[8]
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 40 mM) of the boronic acid in a suitable co-solvent system, such as a 9:1 mixture of methanol-d₄ and D₂O, to ensure solubility across a wide pH range.[8]
-
pH Adjustment: Aliquot the stock solution into several NMR tubes. Adjust the pH of each sample to a different value across a range (e.g., from pH 2 to 12) using microliter additions of dilute DCl or NaOD solutions.
-
pH Measurement: After each addition, accurately measure the pD of the solution using a calibrated pH meter with a glass electrode (pKa ≈ pD - 0.4).
-
NMR Data Acquisition: Acquire a ¹¹B NMR spectrum for each sample. Use a boron-free probe and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: Plot the observed ¹¹B chemical shift (δ) as a function of the measured pH.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the sigmoid curve corresponds to the pKa of the boronic acid. The self-validating nature of this method comes from the clear, observable shift from one distinct boron environment to another, providing a direct measure of the equilibrium.
Section 3: Spectroscopic and Spectrometric Characterization
Rigorous characterization is non-negotiable to confirm the identity, purity, and electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.
Expected Spectral Features:
-
¹H NMR: The spectrum will be complex, with multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the three distinct phenyl systems. The two protons of the -B(OH)₂ group will likely appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show a large number of signals corresponding to the 30 carbon atoms. Carbons directly attached to the nitrogen atom will be shifted downfield. The carbon atom bonded to the boron (ipso-carbon) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
Authoritative Grounding - Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[2] Chloroform-d is often used, but DMSO-d₆ may be required if solubility is an issue.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is critical for resolving the complex aromatic region.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (≥1024) and a longer relaxation delay may be necessary.
-
Structural Confirmation: For unambiguous assignment of signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition, thereby validating the chemical formula.
Expertise & Experience: For a large, non-volatile molecule like this, soft ionization techniques are required to prevent fragmentation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the methods of choice.[2][9] High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) analyzers, is crucial as it provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the molecular formula.[2]
Trustworthiness - Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Mass Analysis: Perform the analysis on a Q-TOF or Orbitrap mass spectrometer to achieve high mass accuracy.
-
Formula Validation: Use the instrument's software to compare the measured accurate mass with the theoretical mass calculated for the expected formula (C₃₀H₂₄BNO₂). A mass error of less than 5 ppm provides high confidence in the assigned formula.
Photophysical Properties (UV-Vis Absorption and Photoluminescence)
Given its intended use in OLEDs, understanding the interaction of this molecule with light is paramount. The extended π-conjugation across the triphenylamine and biphenyl units suggests strong absorption in the UV or near-UV region and potential fluorescence.
-
UV-Vis Absorption: The absorption spectrum is expected to show intense bands corresponding to π-π* electronic transitions within the aromatic system.
-
Photoluminescence (PL): Upon excitation at an absorption maximum, the molecule is likely to exhibit fluorescence. The emission wavelength, quantum yield, and lifetime are critical parameters that determine its suitability as an emissive material or host in an OLED device.
Caption: Standard workflow for characterizing the photophysical properties of the molecule.
Authoritative Grounding - Protocol for Optical Measurements
-
Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., THF, DCM).[2] Ensure the solvent does not absorb or fluoresce in the region of interest.
-
Degassing: Degas the solution by bubbling with an inert gas like nitrogen or argon for several minutes to remove dissolved oxygen, which can quench fluorescence.[2]
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette. Identify the wavelength of maximum absorption (λ_max).
-
Fluorescence Measurement: Using a spectrofluorometer, set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. Record the emission spectrum.
-
Quantum Yield and Lifetime: Determine the fluorescence quantum yield using a relative method with a known standard (e.g., quinine sulfate) or an absolute method with an integrating sphere.[2] Measure the fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Section 4: Structural and Thermal Analysis
Single-Crystal X-ray Diffraction
While NMR provides connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular packing in the solid state. This information is invaluable for understanding structure-property relationships and for computational modeling.
Expertise & Experience - Protocol for Crystal Growth Obtaining diffraction-quality single crystals is often the most challenging step. A reliable method is slow evaporation.[2]
-
Solvent Selection: Dissolve the purified compound to near-saturation in a suitable solvent or solvent mixture (e.g., THF/ethanol, DCM/hexane) in a clean vial.[2]
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate very slowly over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
-
Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software (e.g., SHELX).
Thermal Stability (TGA/DSC)
For materials used in electronic devices, which operate at elevated temperatures, thermal stability is a critical performance metric.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions such as the melting point (Tm) and glass transition temperature (Tg).
Trustworthiness - Protocol for Thermal Analysis
-
Sample Preparation: Place a small amount of the powdered sample (3-5 mg) into an aluminum TGA or DSC pan.
-
Instrument Setup: Place the pan in the TGA or DSC furnace.
-
TGA Measurement: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C). Record the weight loss versus temperature.
-
DSC Measurement: Heat the sample under nitrogen at a controlled rate (e.g., 10 °C/min). Record the heat flow to identify endothermic (melting) or exothermic (decomposition) events. A second heating cycle is often performed to determine the glass transition temperature.
Section 5: Reactivity and Application Context
The utility of this compound is defined by the reactivity of its boronic acid group, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][4] This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing chemists to "stitch" together aromatic fragments to build larger, functional molecules for OLEDs and other applications.
Caption: Role of the title compound in a Suzuki-Miyaura cross-coupling reaction.
This reactivity allows for the rational design of materials where the core properties of the triphenylamine unit (hole transport) can be combined with the properties of the coupled aryl group (e.g., electron transport or light emission), leading to highly efficient OLED devices.
Conclusion
This compound is a high-value, multifunctional building block whose utility is deeply rooted in its physicochemical properties. Its poor aqueous solubility but good solubility in organic solvents dictates its processing conditions. Its spectroscopic signatures provide a fingerprint for identity and purity verification. Its thermal stability underpins its viability in device fabrication, and its chemical reactivity enables the synthesis of a vast array of complex organic materials. The protocols and insights provided in this guide serve as a rigorous framework for researchers to validate this compound, ensuring its effective and reliable application in the pursuit of next-generation materials and technologies.
References
- Electronic Supplementary Material (ESI) for ChemComm. (2020). The Royal Society of Chemistry.
- Exploring 4-(Dibiphenyl-4-ylamino)
- Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.
- Supporting Information for "AIE-Active Pyridinium-Functionalized Tetraphenylethene Derivative for Mitochondria-Targeted Cancer Theranostics". Theranostics.
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
- 4-Biphenylboronic acid | 5122-94-1. ChemicalBook.
- 4-(Diphenylamino)phenylboronic acid ≥95. Sigma-Aldrich.
- Biphenyl-4-boronic acid, 97+%. Fisher Scientific.
- Supporting Information for "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
- Electronic Supplementary Information for "Fluorescent probe for selective detection of boric acids and its application to screening". Royal Society of Chemistry.
- The Versatility of Boronic Acids in Organic Electronics and Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
- Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging of L-4-Phenylalanineboronic Acid (BPA) in a Brain Tumor Model Rat for Boron Neutron Capture Therapy (BNCT). (2022). Mass Spectrometry (Tokyo).
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Spectroscopic Characterization of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid: A Technical Guide
Introduction
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is a complex organic molecule that stands at the intersection of materials science and medicinal chemistry. Its structure, featuring a triarylamine core extended with biphenyl units and functionalized with a boronic acid group, suggests significant potential in the development of novel organic electronic materials and as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The electronic properties of the extended π-conjugated system inherent in the di-biphenylamine moiety make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][4][5] The boronic acid functionality not only allows for further synthetic elaboration but also opens avenues for its use in sensors and bioconjugation.[6][7]
Given the multifunctional nature of this compound, a rigorous and comprehensive spectroscopic characterization is paramount to confirm its chemical identity, purity, and electronic structure. This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the acquisition and interpretation of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and Mass Spectrometry (MS). The protocols and interpretation strategies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Molecular Structure and Spectroscopic Overview
The unique structure of this compound dictates its spectroscopic signature. The molecule is comprised of three key functionalities: a central triphenylamine nitrogen, two biphenyl substituents, and a phenylboronic acid moiety. The overall asymmetry of the molecule implies that most aromatic protons and carbons will be chemically non-equivalent, leading to a complex but informative set of spectra.
A multi-faceted spectroscopic approach is essential for unambiguous characterization.[8][9][10] ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, while Mass Spectrometry will confirm the molecular weight and elemental composition. Due to the presence of boron, ¹¹B NMR can provide direct evidence for the integrity of the boronic acid group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the title compound, a combination of ¹H, ¹³C, and potentially ¹¹B NMR will be required for full characterization.
¹H NMR Spectroscopy: Protocol and Data Interpretation
Causality Behind Experimental Choices: A primary challenge in the NMR analysis of boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents like CDCl₃. This oligomerization can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation.[11] To circumvent this, the use of a deuterated protic solvent such as methanol-d₄ is highly recommended. The methanol will reversibly form a boronate ester, breaking up the boroxine and resulting in sharp, well-resolved signals for the aromatic protons.[11] The trade-off is the exchange of the acidic B(OH)₂ protons with the solvent's deuterium, rendering them unobservable.[11]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of methanol-d₄ (CD₃OD). Ensure the compound is fully dissolved.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Acquisition Time (aq): 2.0-3.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the residual solvent peak of methanol-d₄ to δ 3.31 ppm.
Expected ¹H NMR Data Interpretation: The aromatic region (δ 6.5-8.0 ppm) will be complex. Due to the molecule's asymmetry, a large number of distinct signals are expected.
-
Biphenyl Protons: The protons of the terminal phenyl rings will likely appear as multiplets in the range of δ 7.30-7.60 ppm.[12][13] The protons on the inner phenyl rings of the biphenyl units will show distinct doublet or multiplet patterns.
-
Triarylamine Core Protons: The protons on the phenyl rings directly attached to the central nitrogen will be influenced by its electron-donating nature. Protons ortho to the nitrogen are expected to be shifted upfield compared to those meta to it.
-
Phenylboronic Acid Protons: The protons on this ring will be influenced by both the electron-donating amine and the electron-withdrawing boronic acid group. The protons ortho to the boronic acid group are expected to be the most downfield, likely appearing as a doublet around δ 7.7-8.0 ppm.[14]
Table 1: Predicted ¹H NMR Chemical Shift Ranges
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| B(OH)₂ | Not observed in CD₃OD | - |
| Ar-H (ortho to Boron) | 7.7 - 8.0 | d |
| Ar-H (meta to Boron) | 7.0 - 7.3 | d |
| Ar-H (Biphenyl units) | 7.0 - 7.7 | m |
Note: These are estimated ranges. 2D NMR techniques (COSY, HMBC) would be required for definitive assignment.
¹³C NMR Spectroscopy: Protocol and Data Interpretation
Causality Behind Experimental Choices: Standard ¹³C NMR with broadband proton decoupling is the method of choice.[15] This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[15] Due to the low natural abundance of ¹³C and the presence of numerous quaternary carbons in the title compound, a sufficient number of scans and an adequate relaxation delay are crucial for obtaining a good signal-to-noise ratio for all carbon signals.
Experimental Protocol: ¹³C NMR
-
Sample and Solvent: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the methanol-d₄ solvent peak to δ 49.0 ppm.
Expected ¹³C NMR Data Interpretation: The spectrum will show a large number of signals in the aromatic region (δ 115-150 ppm).[16][17]
-
Aromatic Carbons: A multitude of signals corresponding to the various aromatic carbons will be observed. The chemical shifts will be influenced by their position relative to the nitrogen and boron functionalities.[16]
-
Quaternary Carbons: The signals for quaternary carbons (those without attached protons) will typically be less intense. These include the carbons at the biphenyl linkages and those directly bonded to the nitrogen and boron atoms.
-
Carbon-Boron Signal: The carbon atom directly attached to the boronic acid group (ipso-carbon) is often broadened and may be of low intensity due to quadrupolar relaxation effects from the boron nucleus.[18] Its chemical shift is expected in the δ 130-140 ppm range but can be difficult to observe.[19]
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (general) | 115 - 150 |
| Ar-C (ipso to Nitrogen) | 145 - 150 |
| Ar-C (ipso to Boron) | 130 - 140 (may be broad/unobserved) |
¹¹B NMR Spectroscopy
For a comprehensive characterization, ¹¹B NMR can be employed to directly probe the boron center.
Causality Behind Experimental Choices: ¹¹B NMR is highly specific to the chemical environment of the boron atom. It can readily distinguish between the desired three-coordinate (trigonal planar) boronic acid and any potential four-coordinate (tetrahedral) boronate species that might form with coordinating solvents or impurities.[20][21]
Experimental Protocol: ¹¹B NMR
-
Sample and Solvent: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on an NMR spectrometer equipped with a boron-capable probe.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D boron experiment.
-
Reference: BF₃·OEt₂ as an external standard (δ 0.0 ppm).
-
-
Data Processing: Standard Fourier transform and processing.
Expected ¹¹B NMR Data Interpretation: A single, relatively broad signal is expected for the sp²-hybridized boron atom of the boronic acid. The chemical shift for arylboronic acids typically appears in the range of δ 27-33 ppm.[19][22]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique to confirm the molecular weight and elemental formula of the target compound.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is prone to minimal fragmentation, allowing for the clear observation of the molecular ion.[23][24][25] High-resolution mass spectrometry (HRMS) is critical for providing an accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula with high confidence. Both positive and negative ion modes should be explored, as boronic acids can be detected in either.[26][27][28]
Caption: A typical workflow for the comprehensive spectroscopic characterization.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) via direct infusion or coupled with liquid chromatography (LC-MS).[26]
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Source: ESI(+)
-
Capillary Voltage: 3-4 kV
-
Scan Range: m/z 100-1000
-
Fragmentor Voltage: Adjust to minimize in-source fragmentation and maximize the molecular ion signal.
-
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺.
-
For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula (C₃₀H₂₄BNO₂).
-
Expected Mass Spectrometry Data:
-
Molecular Formula: C₃₀H₂₄BNO₂
-
Monoisotopic Mass: 437.1900 g/mol
-
Expected Ion (ESI+): [M+H]⁺ at m/z 438.1978
-
Expected Ion (ESI-): [M-H]⁻ at m/z 436.1821
The presence of the boron atom will result in a characteristic isotopic pattern for the molecular ion, with the ¹⁰B and ¹¹B isotopes contributing to the overall signal.
Summary of Spectroscopic Data
The following table summarizes the expected key data points for the comprehensive characterization of this compound.
Table 3: Consolidated Spectroscopic Data Summary
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Complex aromatic signals from 6.5-8.0 ppm. |
| Solvent | Methanol-d₄ recommended. | |
| ¹³C NMR | Chemical Shift (δ) | Multiple aromatic signals from 115-150 ppm. |
| C-B Signal | ~130-140 ppm, may be broad or unobserved. | |
| ¹¹B NMR | Chemical Shift (δ) | Broad singlet around 27-33 ppm. |
| HRMS (ESI+) | Accurate Mass [M+H]⁺ | Expected: 438.1978; Observed should be within ± 5 ppm. |
Conclusion
The rigorous spectroscopic characterization of this compound is a critical, non-negotiable step in its synthesis and application. A multi-technique approach, combining ¹H, ¹³C, and ¹¹B NMR with high-resolution mass spectrometry, provides a self-validating system for confirming the molecule's identity and purity. The specific protocols and interpretation guidelines detailed in this whitepaper provide a robust framework for researchers to generate high-quality, reliable data. Adherence to these methodologies will ensure the scientific integrity of studies involving this promising multifunctional compound and accelerate its development in the fields of organic electronics and synthetic chemistry.
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(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Abstract
This compound, CAS No. 943836-24-6, is a sophisticated organic molecule that stands at the intersection of materials science and synthetic chemistry.[1] Characterized by a central triphenylamine (TPA) core with extended π-conjugation through two biphenyl substituents and a reactive boronic acid moiety, this compound is a crucial building block for advanced organic electronic materials.[1][2] Its utility, particularly as an intermediate in the fabrication of Organic Light-Emitting Diodes (OLEDs), is fundamentally dictated by its three-dimensional structure and conformational dynamics. This guide provides an in-depth analysis of its molecular architecture, explores the critical aspects of its conformational flexibility, outlines robust protocols for its synthesis and characterization, and discusses its primary applications. This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronics.
Molecular Structure and Physicochemical Properties
The unique electronic properties of this compound arise from its distinct structural features: a nitrogen-centered triarylamine core, extensive aromatic systems, and a versatile boronic acid functional group.
Core Chemical Architecture
The molecule's backbone is a triarylamine structure, where a central nitrogen atom is bonded to three different aryl groups. Two of these are [1,1'-biphenyl]-4-yl groups, and the third is a 4-boronophenyl group.
-
Triarylamine Core : The nitrogen atom is sp²-hybridized, leading to a trigonal pyramidal or near-trigonal planar geometry. This core is a well-established hole-transporting moiety, crucial for its function in OLEDs.[3][4]
-
Biphenyl Groups : The two biphenyl "arms" significantly extend the π-conjugated system of the molecule. This extension is vital for tuning the electronic and photophysical properties of materials synthesized from this intermediate.[5]
-
Boronic Acid Group (-B(OH)₂) : This functional group is a cornerstone of its synthetic utility.[6] Structurally, the boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[7][8] This group is the reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming new carbon-carbon bonds.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Helvetica", fontsize=10];
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Caption: Key rotational axes and their impact on molecular properties.
Conformational Equilibria
Triarylamine Core : The propeller-like conformation of the triarylamine core can exist in different states. Studies on related N-centered triarylamine molecules show an equilibrium between different conformations, such as a symmetric "3:0" state and an asymmetric "2:1" state, where one aryl ring is twisted differently from the other two.[3] This equilibrium is sensitive to temperature and the solvent environment, and it can play a decisive role in the self-assembly and charge-transport properties of materials derived from this molecule.[3]
Boronic Acid Group : Theoretical studies on substituted phenylboronic acids have identified multiple stable conformers based on the orientation of the two hydroxyl groups relative to the C-B bond (e.g., anti-syn, anti-anti, syn-syn).[9] The coplanarity between the B(OH)₂ group and the phenyl ring is often slight, with a small twist angle being energetically favorable.[7] This geometry is a balance between steric hindrance and electronic effects.
The overall conformation has a direct impact on functionality. For instance, restricting the internal rotation in triphenylamine derivatives has been shown to enhance emission quantum yields, a highly desirable trait for OLED materials.[10][11]
Synthesis and Characterization Protocol
While numerous suppliers offer this compound, understanding its synthesis is crucial for quality control and the development of novel derivatives. A plausible and efficient synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Proposed Synthetic Strategy: Buchwald-Hartwig Amination
This approach constructs the key C-N bonds by coupling a suitable diarylamine with an aryl halide.
Reaction Scheme:
N,N-di([1,1'-biphenyl]-4-yl)amine + 4-bromophenylboronic acid pinacol ester → this compound pinacol ester → Target Molecule
Causality of Reagent Choice:
-
Precursors : Commercially available N,N-di([1,1'-biphenyl]-4-yl)amine and a protected form of 4-bromophenylboronic acid (the pinacol ester) are chosen for their stability and reactivity. Using the pinacol ester of the boronic acid prevents self-coupling and other side reactions under the basic conditions of the amination.[12]
-
Catalyst System : A palladium catalyst (e.g., Pd₂(dba)₃) paired with a suitable phosphine ligand (e.g., XPhos, SPhos) is standard for efficient Buchwald-Hartwig C-N coupling. The ligand choice is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.
-
Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate the catalytic cycle.[5]
-
Solvent : An inert, high-boiling aprotic solvent such as toluene or xylene is used to ensure the reaction can be heated sufficiently to drive it to completion.[5]
-
Deprotection : The final step involves acidic hydrolysis to convert the pinacol ester back to the free boronic acid.[12]
Step-by-Step Experimental Protocol
-
Reaction Setup : To an oven-dried Schlenk flask, add N,N-di([1,1'-biphenyl]-4-yl)amine (1.0 equiv.), 4-bromophenylboronic acid pinacol ester (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), and the palladium catalyst/ligand system (typically 1-2 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition : Add anhydrous toluene via syringe.
-
Heating : Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup (Ester Intermediate) : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Ester Intermediate) : Purify the crude ester intermediate by column chromatography on silica gel.
-
Hydrolysis (Deprotection) : Dissolve the purified pinacol ester in a solvent mixture like THF/water. Add a catalytic amount of a strong acid (e.g., HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).[12]
-
Final Isolation : Neutralize the mixture carefully. Extract the product with an organic solvent. Wash the combined organic layers, dry, and remove the solvent to yield the final this compound. Further purification by recrystallization may be necessary to achieve high purity.
Characterization Workflow
A rigorous characterization process is essential to validate the structure and purity of the synthesized material.
Caption: A self-validating workflow for product characterization.
Application in Organic Electronics
The molecular architecture of this compound makes it an exceptionally valuable intermediate for the synthesis of high-performance materials for OLEDs.[1]
-
Building Block for Hole Transport Layers (HTL) : The electron-rich triarylamine core is a classic structural motif for materials that efficiently transport positive charge carriers (holes).[2][4] The boronic acid group allows this core structure to be incorporated into larger polymers or dendritic molecules via Suzuki coupling, creating robust and efficient HTL materials.
-
Synthesis of Emissive Materials : By coupling this molecule with various aromatic or heteroaromatic units, chemists can synthesize novel compounds for the emissive layer (EML) of an OLED. The extended biphenyl arms help prevent concentration quenching and improve the thermal and morphological stability of the resulting films, leading to longer device lifetimes.[13]
-
Versatility in Molecular Design : The true power of this intermediate lies in its versatility. The boronic acid is a synthetic handle that enables a modular approach to materials design, allowing for the systematic tuning of emission colors, charge transport properties, and device efficiencies.
Conclusion
This compound is a high-value compound whose utility is deeply rooted in its molecular structure and conformational dynamics. The interplay between its rigid, π-conjugated biphenyl arms and the flexible triarylamine core, combined with the synthetic versatility of the boronic acid group, provides a powerful platform for innovation in organic electronics. A thorough understanding of its conformational landscape and the precise execution of its synthesis are paramount for researchers and developers aiming to harness its full potential in creating the next generation of OLEDs and other advanced organic materials.
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Unravelling the Pathway Complexity in Conformationally Flexible N‐Centered Triarylamine Trisamides. (2016). ResearchGate. Available at: [Link]
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Exploring 4-(Dibiphenyl-4-ylamino)phenylboronic Acid: A Key OLED Intermediate. (n.d.). Ningbo Innopharmchem. Available at: [Link]
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Mandal, A. K., et al. (2012). Restricted conformational flexibility of a triphenylamine derivative on the formation of host-guest complexes with various macrocyclic hosts. Chemistry. Available at: [Link]
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A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014). HETEROCYCLES. Available at: [Link]
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The Role of 4-Aminophenylboronic Acid in Modern OLED Technology. (n.d.). Boronic Acid Derivatives Supplier. Available at: [Link]
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Uğurlu, G. (2024). FT-IR, FT-raman and UV spectra and ab initio HF and DFT study of conformational analysis, molecular structure and properties of ortho- meta- and para-chlorophenylboronic acid isomers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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The Convergence of Electron-Rich Amines and Lewis Acidic Boron: A Technical Guide to the Electronic Properties of Triarylamine Boronic Acids
For Immediate Release
[City, State] – In the landscape of advanced materials science, the fusion of distinct molecular entities often gives rise to novel functionalities with far-reaching implications. This technical guide delves into the electronic properties of one such fascinating class of hybrid molecules: triarylamine boronic acids. By marrying the electron-donating, hole-transporting capabilities of triarylamines with the unique Lewis acidic and sensing characteristics of boronic acids, researchers have unlocked a versatile molecular framework with significant potential in organic electronics, chemical sensing, and drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, electronic structure, and applications of these remarkable compounds.
Introduction: A Tale of Two Moieties
Triarylamines (TAAs), with their propeller-shaped, electron-rich π-conjugated systems, are foundational building blocks in the field of optoelectronic materials.[1][2] Their inherent ability to transport holes makes them integral components in organic light-emitting diodes (OLEDs), solar cells, and charge transport layers.[1] The electronic properties of TAAs, particularly their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be meticulously tuned through synthetic modifications, allowing for the creation of a vast library of molecules with tailored characteristics.[1][3]
On the other hand, boronic acids are distinguished by their trivalent boron center, which possesses a vacant p-orbital, rendering it a Lewis acid.[4] This feature allows them to reversibly bind with diols, a property extensively exploited in the development of fluorescent sensors for carbohydrates and other biologically relevant molecules.[5][6][7] The introduction of a boronic acid group onto an aromatic system can also significantly influence its electronic and photophysical properties.
The strategic combination of these two moieties into a single molecular entity, the triarylamine boronic acid, creates a synergistic system where the electron-donating nature of the triarylamine core influences the Lewis acidity and sensing capability of the boronic acid, while the boronic acid group can modulate the electronic and photophysical properties of the triarylamine scaffold.
Synthesis of Triarylamine Boronic Acids
The construction of triarylamine boronic acids can be approached through several synthetic strategies, primarily focusing on the formation of the C-N bonds of the triarylamine core or the introduction of the boronic acid functionality.
A prevalent method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[8] This can be adapted for C-N bond formation to construct the triarylamine skeleton.[9] Alternatively, methods like the Buchwald-Hartwig amination can be employed to couple anilines with aryl halides.[10] A one-pot domino N-arylation protocol using diaryliodonium reagents under copper catalysis has also been reported as an atom-economical approach to triarylamines.[11][12]
The boronic acid group is typically introduced via borylation of an aryl halide or through the reaction of an organometallic reagent (like a Grignard or organolithium compound) with a trialkyl borate.[13][14] Electrophilic borylation of triarylamines is another direct strategy.[14] For instance, the reaction of a polysubstituted triarylamine with boron triiodide (BI3) can lead to a quadruple borylation process.[14]
Experimental Protocol: Synthesis of a Generic Triarylamine Boronic Acid via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a triarylamine boronic acid derivative.
Step 1: Synthesis of a Brominated Triarylamine Precursor
-
In a round-bottom flask, combine a diarylamine, an appropriate aryl bromide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., SPhos), and a base (e.g., NaOtBu) in an inert solvent (e.g., toluene).
-
De-gas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the brominated triarylamine.
Step 2: Borylation of the Triarylamine Precursor
-
In a separate flask, dissolve the brominated triarylamine, bis(pinacolato)diboron (B2pin2), a palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., KOAc) in an inert solvent (e.g., dioxane).
-
De-gas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude boronate ester by column chromatography.
Step 3: Hydrolysis to the Boronic Acid
-
Dissolve the purified boronate ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid (e.g., HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Extract the product into an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the triarylamine boronic acid.
Caption: Interrelation of electronic properties and applications.
Applications: From Electronics to Sensing
The unique electronic properties of triarylamine boronic acids have positioned them as promising candidates for a range of applications.
Organic Electronics
The inherent hole-transporting ability of the triarylamine core, combined with the tunability of the electronic properties afforded by the boronic acid group, makes these compounds attractive for use in organic electronic devices. [15][16]They can function as:
-
Hole-Transport Materials (HTMs) in perovskite solar cells and OLEDs, facilitating the efficient movement of positive charge carriers. [15]* Emissive Materials in OLEDs, where their photophysical properties can be tailored to achieve specific emission colors. [16]* Building Blocks for Advanced Materials , where the boronic acid functionality can be used for further synthetic transformations, such as Suzuki-Miyaura coupling, to create larger conjugated systems.
Fluorescent Chemical Sensors
The ability of the boronic acid moiety to bind with diols has been extensively leveraged to develop fluorescent sensors. [5][6][17]Triarylamine boronic acids can act as fluorophores where the binding event modulates the fluorescence output. This can occur through several mechanisms, including photoinduced electron transfer (PET), where the binding of the analyte alters the quenching of the fluorophore's emission. [18]These sensors have shown promise for the detection of:
-
Saccharides: The reversible covalent interaction with the cis-diol units of sugars makes them valuable for glucose monitoring. [6][7]* Other Biologically Relevant Molecules: They can also be designed to detect other diol-containing molecules like catechols and ribonucleosides. [19]* Anions: The Lewis acidic boron can also interact with anions like fluoride, leading to a detectable change in fluorescence. [17]
Conclusion and Future Outlook
Triarylamine boronic acids represent a compelling class of molecules where the synergistic interplay of two distinct functional units gives rise to a rich array of electronic and photophysical properties. The ability to synthetically tune their HOMO/LUMO levels, redox potentials, and emission characteristics provides a powerful platform for the rational design of materials for specific applications.
Future research in this area will likely focus on the development of more sophisticated molecular architectures with enhanced performance in organic electronic devices. This includes the design of novel hole-transport materials with improved mobility and stability, as well as new emissive materials with high quantum yields and color purity. In the realm of sensing, the focus will be on creating highly selective and sensitive probes for a wider range of biologically and environmentally important analytes. The continued exploration of the fundamental electronic properties of these fascinating molecules will undoubtedly pave the way for exciting new technologies and scientific discoveries.
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Triarylamines—A Versatile Molecular Building Block for Optoelectronic Materials. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. (2021). MDPI. Retrieved January 7, 2026, from [Link]
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The first fluorescent sensor for boronic and boric acids with sensitivity at sub-micromolar concentrations. (2004). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Recent development of boronic acid-based fluorescent sensors. (2018). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Synthesis and optoelectronic investigation of triarylamines based on imidazoanthraquinone as donor–acceptors for n-type materials. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The optoelectronic properties of organic materials based on triphenylamine that are relevant to organic solar photovoltaic cells. (2018). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Triarylamines—A Versatile Molecular Building Block for Optoelectronic Materials. (2023). Springer. Retrieved January 7, 2026, from [Link]
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Recent development of boronic acid-based fluorescent sensors. (2018). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. (2019). MDPI. Retrieved January 7, 2026, from [Link]
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Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv. Retrieved January 7, 2026, from [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Synthesis of Triarylamines via Sequential C–N Bond Formation. (2017). ACS Publications. Retrieved January 7, 2026, from [Link]
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The Versatility of Boronic Acids in Organic Electronics and Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]
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Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). (2017). PubMed. Retrieved January 7, 2026, from [Link]
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Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). Cambridge Open Engage. Retrieved January 7, 2026, from [Link]
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Thia-bridged triarylamine heterohelicene radical cations as redox-driven molecular switches. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
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Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
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Experimental and theoretical studies on the electronic structure of trisubstituted boroxine. (2002). ResearchGate. Retrieved January 7, 2026, from [Link]
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High Purity Boronic Ester Intermediate for Advanced Organic Synthesis. (n.d.). Company Website. Retrieved January 7, 2026, from [Link]
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Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. (2023). University of Cambridge. Retrieved January 7, 2026, from [Link]
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The HOMO‐LUMO distributions of boron TADF compounds 86–88. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
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Electrochemical sensing using boronic acids. (2014). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Recognition and sensing of various species using boronic acid derivatives. (2012). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. (2022). Maastricht University. Retrieved January 7, 2026, from [Link]
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Applications of boronic acids in organic synthesis. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
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Enhanced performance of triarylamine redox electrodes through directed electrochemical polymerization. (2015). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Wiley-VCH. Retrieved January 7, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]
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Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. (2023). PubMed. Retrieved January 7, 2026, from [Link]
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Effect of Substituents on the Photophysical Properties and Bioimaging Application of BODIPY Derivatives with Triphenylamine Substituents. (2019). PubMed. Retrieved January 7, 2026, from [Link]
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Molecular boronic acid-based saccharide sensors. (2015). Pure. Retrieved January 7, 2026, from [Link]
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Photophysical properties of a boron analogue of coumarin. (2021). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Synthesis, photophysical properties and biological evaluation of β-alkylaminoporphyrin for photodynamic therapy. (2016). PubMed. Retrieved January 7, 2026, from [Link]
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Computational investigation of Electronic Band structure , Heterostructuring, Surface and interspatial interactions of Boron, Carbon, Nitrogen based 2D nanomaterials and the prediction of their suitability for hydrogen storage applications. (2023). Sciety. Retrieved January 7, 2026, from [Link]
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Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound. (2020). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Electronic and valleytronic properties of crystalline boron-arsenide tuned by strain and disorder. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Computational prediction of the electronic structure and optical properties of graphene-like β-CuN3. (2018). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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An In-depth Technical Guide to the Solubility and Stability of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic Acid in Organic Solvents
Abstract
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is a complex organic molecule featuring a bulky, non-polar triarylamine core functionalized with a polar boronic acid group. This unique structure makes it a valuable building block in materials science and organic synthesis, particularly for creating advanced electronic materials and complex biaryl systems via Suzuki-Miyaura coupling[1]. However, the successful application, formulation, and storage of this compound are critically dependent on a thorough understanding of its solubility in organic solvents and its inherent chemical stability. This guide provides a comprehensive overview of these properties, grounded in fundamental chemical principles and established data for analogous arylboronic acids. We present a predictive solubility profile, detailed protocols for experimental determination, an analysis of common degradation pathways, and actionable recommendations for laboratory handling and storage.
Introduction: A Molecule of Dichotomous Character
The subject of this guide, this compound, presents a fascinating challenge in physical organic chemistry. Its molecular architecture is dominated by a large, sterically hindered, and hydrophobic framework composed of a central nitrogen atom bonded to two biphenyl groups and one phenyl group. This confers significant non-polar character. In stark contrast, the molecule is terminated by a boronic acid [-B(OH)₂] moiety—a small, polar, and protic functional group capable of hydrogen bonding and Lewis acid-base interactions[1].
This structural dichotomy is the primary determinant of the compound's behavior in solution. Understanding how to dissolve and maintain the integrity of this molecule is paramount for researchers in fields such as:
-
Organic Electronics: Where it may serve as a precursor for hole-transport layers or emissive materials in OLEDs.
-
Synthetic Chemistry: As a sophisticated coupling partner in reactions that build complex molecular architectures[1].
-
Drug Development: Where boronic acids are a known class of enzyme inhibitors[1].
This document serves as a technical resource for scientists, providing the foundational knowledge and practical methodologies required to effectively work with this compound.
Solubility Profile: Predictions and Experimental Determination
The solubility of a solute is governed by the principle of "like dissolves like". Given the predominant non-polar surface area of this compound, it is predicted to be most soluble in non-polar or moderately polar aprotic organic solvents that can effectively solvate its large hydrocarbon structure. Conversely, its solubility in highly polar, protic solvents like water is expected to be negligible, a characteristic noted for simpler analogs like biphenyl-4-boronic acid[2][3][4].
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted qualitative solubility based on the analysis of the molecule's structure and published data for phenylboronic acid and its derivatives[5][6]. These predictions should be used as a starting point for experimental verification.
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |
| Hexane / Cyclohexane | Non-polar, Aprotic | 0.1 | Low to Moderate | Can solvate the biphenyl groups, but may struggle with the overall molecular size and residual polarity. |
| Toluene | Non-polar, Aprotic | 2.4 | Good | Aromatic solvent-solute π-stacking interactions can enhance solubility of the aryl-rich structure. |
| Dichloromethane (DCM) | Polar, Aprotic | 3.1 | Good to High | Effectively solvates large organic molecules with moderate polarity. |
| Chloroform | Polar, Aprotic | 4.1 | Good to High | Similar to DCM; known to be a good solvent for phenylboronic acid[5][6]. |
| Tetrahydrofuran (THF) | Polar, Aprotic | 4.0 | High | Excellent general-purpose solvent for large organic molecules; can accept hydrogen bonds from the -B(OH)₂ group. |
| Ethyl Acetate (EtOAc) | Polar, Aprotic | 4.4 | Moderate | Good balance of polarity; suitable for many organic compounds. |
| Acetone | Polar, Aprotic | 5.1 | Moderate | Higher polarity may start to mismatch the largely non-polar solute. Phenylboronic acid shows high solubility[5][6]. |
| Acetonitrile (ACN) | Polar, Aprotic | 5.8 | Low | High polarity makes it a poorer solvent for large, non-polar molecules. |
| Methanol (MeOH) | Polar, Protic | 5.1 | Very Low | Strong hydrogen bonding network of the solvent disfavors solvation of the large hydrophobic solute. |
| Water | Polar, Protic | 10.2 | Insoluble | The molecule is overwhelmingly hydrophobic. Arylboronic acids generally have low water solubility[6]. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature[7].
Objective: To quantify the saturation solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
High-purity (≥99.5%) organic solvents
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Calibrated UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL).
-
Equilibration: Seal the vial tightly and place it on the orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. Allow the mixture to equilibrate for at least 24-48 hours. This duration is necessary to ensure the system has reached thermodynamic equilibrium.
-
Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. Calculate the concentration of the saturated solution based on the dilution factor.
-
Validation: Visually confirm that solid material remains in the original vial. If no solid is present, the experiment must be repeated with more starting material.
Diagram: Experimental Workflow for Solubility Determination
Caption: Reversible dehydration of boronic acid to its cyclic boroxine.
Factors Influencing Stability
The stability of the compound in solution is a multifactorial issue. The following diagram illustrates the key environmental and chemical factors that can promote degradation.
Diagram: Factors Affecting Boronic Acid Stability```dot
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An In-depth Technical Guide to a Key Modulator of cGMP Signaling: Properties, Mechanism, and Hazards
An Important Note on Chemical Identification: The CAS number 943836-24-6 provided in the query is predominantly associated with the chemical (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid , a compound primarily used in materials science, particularly for OLED and PLED applications[1][2][3]. However, the request for an in-depth technical guide for drug development professionals, focusing on signaling pathways and biological activity, strongly suggests an interest in a pharmacologically active agent. A compound that aligns closely with these requirements is PF-04447943 , a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. This guide will focus on PF-04447943, while acknowledging the CAS number discrepancy.
Introduction to PF-04447943: A Selective PDE9A Inhibitor
PF-04447943 is a cell-permeable, blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound that has garnered significant interest in the field of neuroscience and drug discovery. It functions as a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE9A, PF-04447943 elevates cGMP levels, particularly in brain regions where PDE9A is highly expressed, thereby modulating synaptic plasticity and cognitive functions.[4][5] Its desirable pharmacokinetic profile and demonstrated efficacy in preclinical models of cognitive enhancement make it a valuable tool for researchers exploring novel therapeutic strategies for neurodegenerative and psychiatric disorders.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of PF-04447943 is fundamental for its application in experimental settings, from solution preparation to interpretation of pharmacokinetic data.
| Property | Value | Source |
| Chemical Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | [5] |
| Synonyms | PF-04447943, PF 04447943, PDE9 Inhibitor | |
| CAS Number | 1082744-20-4 (Note: This is the correct CAS for PF-04447943) | |
| Molecular Formula | C20H25N7O2 | |
| Molecular Weight | 395.46 g/mol (anhydrous) | |
| Appearance | Off-white solid | |
| Solubility | DMSO: 50 mg/mL | |
| Storage Temperature | -20°C |
Pharmacology and Mechanism of Action
The primary pharmacological effect of PF-04447943 is the potent and selective inhibition of the PDE9A enzyme. This selectivity is crucial for its utility as a research tool and potential therapeutic agent.
Enzymatic Inhibition and Selectivity
PF-04447943 targets the active site of PDE9A with high affinity. The inhibition constants (Ki) demonstrate this potency across different species:
The selectivity of PF-04447943 for PDE9A over other phosphodiesterase families is a key attribute, minimizing off-target effects. For example, the Ki values for other PDEs are significantly higher, indicating much weaker inhibition: PDE1 (8.6 µM), PDE5A (14.9 µM), and PDE10 (51.2 µM). Furthermore, it shows minimal activity against a panel of 60 other enzymes and receptors, underscoring its specific mechanism of action.
Signaling Pathway Modulation
The inhibition of PDE9A by PF-04447943 directly impacts cGMP signaling. In neuronal cells, nitric oxide (NO) and natriuretic peptides can stimulate soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC) respectively, leading to the synthesis of cGMP. PDE9A is a key enzyme that hydrolyzes cGMP, thus terminating its signal. By blocking this degradation, PF-04447943 leads to a sustained elevation of intracellular cGMP levels.[4] This amplified cGMP signal can then influence downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and other phosphodiesterases.
Caption: Mechanism of PF-04447943 action on the cGMP signaling pathway.
Biological and Preclinical Effects
-
Synaptic Plasticity: In vitro studies using cultured hippocampal neurons have shown that PF-04447943 significantly enhances neurite outgrowth and increases the density of synapsin puncta, a marker for synapses, at concentrations between 30-100 nM.[4][5] It has also been demonstrated to facilitate hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[5]
-
Cognitive Enhancement: In vivo rodent models have consistently demonstrated the pro-cognitive effects of PF-04447943. It improves performance in various memory tasks, including:
-
Pharmacokinetics: PF-04447943 exhibits a favorable pharmacokinetic profile in rats, with a half-life (t1/2) of 4.9 hours and a time to maximum concentration (Tmax) of 0.3 hours, indicating rapid absorption. Its ability to cross the blood-brain barrier is evidenced by a dose-dependent increase of cGMP in the cerebrospinal fluid of rats following systemic administration.[5]
Hazards and Safety Information
While comprehensive toxicology data for PF-04447943 is not extensively published in the public domain, general laboratory safety precautions should be observed.
| Hazard Type | Information | Source |
| Storage Class | 13 - Non-Combustible Solids | |
| WGK | WGK 3 (severely hazardous for water) | |
| Acute Toxicity | No specific data available, but should be handled with care as a potent bioactive molecule. | [6] |
| Skin/Eye Irritation | Not expected to be a primary irritant, but direct contact should be avoided. Standard personal protective equipment (gloves, safety glasses) is recommended. | [7][8] |
| Inhalation | Not an expected route of exposure for a solid compound under normal handling. | [8] |
| Ingestion | May be harmful if swallowed.[8] |
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Storage: Store the solid compound in a tightly sealed container at -20°C, protected from light.
-
Solution Preparation: For preparing stock solutions, use an appropriate solvent like DMSO. Perform this in a fume hood.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
This compound: The Compound Associated with CAS 943836-24-6
For clarity, the compound directly associated with CAS 943836-24-6 is this compound. Its properties are distinct from PF-04447943.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 943836-24-6 | [1][2][9] |
| Molecular Formula | C30H24BNO2 | [1][2] |
| Molecular Weight | 441.33 g/mol | [1][2] |
| Melting Point | 234-237°C | [9] |
| Primary Application | OLED and PLED Materials | [3] |
| Purity | Typically ≥98% | [1][2] |
Limited safety information is available for this compound. A safety data sheet indicates no comprehensive toxicological data for fish or other organisms.[6] Standard laboratory handling precautions are advised.
Conclusion
PF-04447943 is a powerful and selective research tool for investigating the role of the PDE9A-cGMP signaling pathway in the central nervous system. Its ability to modulate synaptic plasticity and enhance cognitive function in preclinical models makes it a compound of high interest for drug development professionals in the fields of neurology and psychiatry. While the queried CAS number 943836-24-6 corresponds to a material science chemical, the detailed nature of the request points to a likely interest in the pharmacologically active PF-04447943. Researchers using this compound should adhere to appropriate safety protocols and be precise in its identification to ensure the integrity and reproducibility of their findings.
References
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(4-(DI([1,1'-Biphenyl]-4-YL)amino)phenyl)boronicacid | CAS 943836-24-6. Catsyn. [Link]
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Raw materials CAS.NO 943836-24-6. HENAN SUNLAKE CHEMICAL INDUSTRY. [Link]
-
4-(dibiphenyl-4-ylamino)phenylboronic acid (contains Anhydride), min 99%, 100 mg. gelsonlab.com. [Link]
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Hutson, P.H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
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Safety Data Sheet. Phillips 66 Lubricants. [Link]
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In-Depth Technical Guide: Theoretical and Computational Modeling of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Foreword: Bridging Theory and Experiment in Advanced Materials Science
In the realm of modern materials science and drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and computational exploration of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid. This molecule, with its intricate structure combining a bulky triarylamine core and a reactive boronic acid moiety, presents both a fascinating scientific puzzle and a promising scaffold for various applications, from organic electronics to targeted therapeutics. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind our computational choices, ensuring that each step is part of a self-validating system that is both scientifically rigorous and practically insightful.
Unveiling the Molecule: Structure, Significance, and Challenges
This compound, with the CAS number 943836-24-6, is a complex organic molecule characterized by a central nitrogen atom bonded to three aryl groups, one of which is a phenylboronic acid, and two are biphenyl moieties. This unique architecture bestows upon it a combination of properties that are of significant interest. The triarylamine core is known for its electron-donating and charge-transporting capabilities, making it a valuable component in organic light-emitting diodes (OLEDs) and other organic electronic devices. The boronic acid group, on the other hand, is a versatile functional group with applications in organic synthesis, sensing, and medicinal chemistry, notably as a covalent inhibitor of enzymes.
The primary challenge in studying this molecule lies in its size and conformational flexibility. The multiple phenyl rings can rotate, leading to a complex potential energy surface with numerous local minima. Understanding the preferred conformations and their impact on the electronic and chemical properties is crucial for predicting its behavior in different environments.
The Computational Armamentarium: A Rationale-Driven Approach
To dissect the multifaceted nature of this compound, a multi-pronged computational strategy is essential. This section details the chosen methodologies, emphasizing the reasoning behind their selection.
Density Functional Theory (DFT) for Ground State Properties
Why DFT? DFT offers an excellent balance between computational cost and accuracy for studying the electronic structure of medium to large-sized organic molecules. It allows us to probe the fundamental properties that govern the molecule's behavior.
Methodology:
-
Functional Selection: The choice of the exchange-correlation functional is critical. For systems like triarylamines, hybrid functionals such as B3LYP are often a good starting point. However, for charge-transfer excitations, range-separated functionals like CAM-B3LYP or ωB97X-D might provide more accurate results. A comparative study of different functionals is recommended to ensure the reliability of the predictions.
-
Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p), is necessary to accurately describe the electronic distribution, especially around the boron and nitrogen atoms. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) can be employed.
-
Solvation Model: To simulate the behavior in solution, a polarizable continuum model (PCM) is crucial. This will account for the bulk solvent effects on the geometry and electronic properties.
Workflow:
-
Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This involves starting from an initial guess and allowing the algorithm to find the geometry with the lowest electronic energy.
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and simulated infrared (IR) spectra.
-
Electronic Properties: From the optimized geometry, we can calculate a host of electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): These are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor.
-
Molecular Electrostatic Potential (MEP): This map reveals the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This provides insights into the bonding and charge distribution within the molecule.
-
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Why TD-DFT? To understand the photophysical properties of the molecule, such as its absorption and emission of light, we need to investigate its electronic excited states. TD-DFT is a computationally efficient method for this purpose.
Methodology:
-
Vertical Excitation Energies: TD-DFT calculations are performed on the ground-state optimized geometry to obtain the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
-
Excited State Geometry Optimization: To simulate the fluorescence spectrum, the geometry of the first excited state (S1) is optimized.
-
Emission Energies: A TD-DFT calculation on the optimized S1 geometry provides the emission energy, which can be used to predict the fluorescence spectrum.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Why MD? While DFT provides a static picture of the molecule, MD simulations allow us to explore its dynamic behavior over time. This is particularly important for a flexible molecule like this compound.
Methodology:
-
Force Field Selection: A suitable force field, such as the General Amber Force Field (GAFF) or OPLS-AA, is required to describe the interatomic interactions. The parameters for the boronic acid group may need to be carefully validated or developed.
-
System Setup: The molecule is placed in a simulation box filled with a chosen solvent (e.g., water, chloroform) and subjected to periodic boundary conditions.
-
Simulation Protocol: The system is first minimized, then gradually heated to the desired temperature and equilibrated. A production run is then performed to collect trajectory data.
Analysis of MD Trajectories:
-
Conformational Analysis: Clustering algorithms can be used to identify the most populated conformations of the molecule.
-
Dihedral Angle Distributions: Analyzing the distributions of key dihedral angles provides insights into the flexibility of the molecule.
-
Solvation Structure: The radial distribution functions of solvent molecules around specific atoms can reveal important information about solvation.
Experimental Validation: The Cornerstone of Computational Modeling
A robust computational study must be grounded in experimental reality. This section outlines the key experimental techniques that provide the necessary data for validating our theoretical models.
Synthesis and Characterization
General Synthetic Approach (Hypothetical):
-
Synthesis of the Triarylamine Precursor: Coupling of 4-bromo-N,N-di([1,1'-biphenyl]-4-yl)aniline with a suitable boronic acid pinacol ester in the presence of a palladium catalyst.
-
Hydrolysis: Hydrolysis of the resulting boronic ester to yield the final boronic acid product.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
Spectroscopic and Electrochemical Analysis
-
UV-Vis Spectroscopy: The absorption and emission spectra provide direct experimental data to compare with the results of TD-DFT calculations.
-
Infrared (IR) Spectroscopy: The experimental IR spectrum can be compared with the simulated spectrum from DFT frequency calculations to validate the vibrational modes.
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the oxidation and reduction potentials of the molecule, which can be correlated with the calculated HOMO and LUMO energy levels.
X-ray Crystallography
Obtaining a single crystal and performing X-ray diffraction analysis would provide the most accurate and unambiguous determination of the molecule's three-dimensional structure in the solid state. This experimental geometry serves as the ultimate benchmark for the DFT-optimized structure. While no crystal structure for the title compound is currently available in the public domain, the crystal structures of related triarylamine derivatives have been reported and can offer valuable structural insights.[1]
Data Presentation and Interpretation
To facilitate a clear understanding of the computational results and their comparison with experimental data, a structured presentation is crucial.
Table 1: Calculated and Experimental Spectroscopic and Electrochemical Data
| Property | Computational Method | Calculated Value | Experimental Value | Reference |
| λmax, abs (nm) | TD-DFT (CAM-B3LYP/6-311+G(d,p), PCM) | Value | Value | [Source] |
| λmax, em (nm) | TD-DFT (CAM-B3LYP/6-311+G(d,p), PCM) | Value | Value | [Source] |
| Eox (V vs. Fc/Fc⁺) | DFT (B3LYP/6-311+G(d,p), PCM) | Value | Value | [Source] |
| Ered (V vs. Fc/Fc⁺) | DFT (B3LYP/6-311+G(d,p), PCM) | Value | Value | [Source] |
Note: Placeholder "Value" and "[Source]" should be replaced with actual data when available.
Table 2: Key Geometric Parameters from DFT Optimization and X-ray Crystallography
| Parameter | DFT (B3LYP/6-311+G(d,p)) | X-ray Crystallography |
| C-N-C Bond Angles (°) | Value | Value (if available) |
| Dihedral Angles between Phenyl Rings (°) | Value | Value (if available) |
| B-O Bond Lengths (Å) | Value | Value (if available) |
| C-B Bond Length (Å) | Value | Value (if available) |
Note: Placeholder "Value" should be replaced with actual data when available.
Visualizing Molecular Behavior: Workflows and Interactions
Visual representations are indispensable for conveying complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in our study.
Caption: Computational and experimental workflow for the comprehensive study of the target molecule.
Caption: Interplay of molecular properties and their influence on potential applications.
Conclusion and Future Directions
The theoretical and computational modeling of this compound provides a powerful lens through which to understand its structure-property relationships. By combining DFT, TD-DFT, and MD simulations, we can build a comprehensive picture of its electronic, photophysical, and dynamic behavior. The integration of experimental data is not merely a validation step but a crucial component of a feedback loop that refines our theoretical models and deepens our understanding.
Future work should focus on obtaining high-quality experimental data for this specific molecule, particularly a crystal structure, to further solidify the computational models. Additionally, exploring its interactions with biological targets through molecular docking and more advanced QM/MM simulations could open new avenues for its application in drug discovery. The insights gained from these studies will undoubtedly contribute to the rational design of new materials and therapeutics based on this promising molecular scaffold.
References
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Zheng, S., et al. (2006). Isolation and crystal structures of two singlet bis(triarylamine) dications with nonquinoidal geometries. Journal of the American Chemical Society, 128(6), 1812–1823. [Link]
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Molnova. 4-Biphenylboronic acid. [Link]
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El-Guesmi, N., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Journal of Molecular Structure, 1301, 137327. [Link]
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Zheng, S., et al. Isolation and crystal structures of two singlet bis(triarylamine) dications with nonquinoidal geometries - Datasets. University of Arizona. [Link]
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Wozniak, K., et al. (2017). Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 863–866. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. [Link]
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Whited, M. T., et al. (2016). Photophysical and Electrochemical Characterization of BODIPY-Containing Dyads Comparing the Influence of an A-D-A versus D-A Motif on Excited-State Photophysics. The Journal of Physical Chemistry A, 120(46), 9256–9266. [Link]
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Hix, G. B., et al. (2018). Boric Acid in Crystal Architectures. Transactions of the American Crystallographic Association, 48. [Link]
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Lieser, A., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. Chemistry – A European Journal, 26(53), 12050–12058. [Link]
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Imato, K., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 15, 1712–1721. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Mohammed, S. A., et al. (2015). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. Journal of Saudi Chemical Society, 19(3), 271-278. [Link]
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Ooyama, Y., et al. (2022). Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. Beilstein Journal of Organic Chemistry, 18, 1073–1082. [Link]
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PubChem. N,N-Dibenzylaniline. [Link]
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Whited, M. T., et al. (2016). Photophysical and Electrochemical Characterization of BODIPY-Containing Dyads Comparing the Influence of an A-D-A versus D-A Motif on Excited-State Photophysics. The Journal of Physical Chemistry A, 120(46), 9256–9266. [Link]
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Horikoshi, S., et al. (2020). Exploring Efficient and Energy-Saving Microwave Chemical and Material Processes Using Amplitude-Modulated Waves: Pd-Catalyzed Reaction and Ag Nanoparticle Synthesis. Catalysts, 10(11), 1269. [Link]
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Wang, W.-Q. (2013). 4-Ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1703. [Link]
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Zheng, L., et al. (2009). N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o568. [Link]
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Health and Safety Technical Guide: (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid (CAS No. 407517-50-6) is publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including various aryl boronic acids and triphenylamine derivatives. The information herein should be regarded as provisional and used to inform a comprehensive risk assessment, not to replace it. All laboratory personnel must adhere to their institution's specific safety protocols and exercise caution when handling this substance.
Compound Identification and Inferred Hazard Profile
This compound is a complex organic molecule utilized in specialized research and development settings. Its structure combines a boronic acid functional group with a large, poly-aromatic triphenylamine core.
-
Chemical Name: this compound
-
CAS Number: 407517-50-6
-
Molecular Formula: C₃₆H₂₈BNO₂
Inferred GHS Hazard Classification
Based on data from related boronic acids, the following GHS classifications are anticipated.[1][2][3][4][5] A precautionary "Warning" signal word is advised.
| Hazard Class | Hazard Code | Description | Basis of Inference from Structurally Similar Compounds |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Common classification for aryl boronic acids like 3-Aminophenylboronic acid hemisulfate and 4-Tolylboronic acid.[1][2][6] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | A consistent finding across numerous boronic acid safety data sheets.[1][2][7] |
| Specific target organ toxicity — Single exposure (Respiratory system) | H335 | May cause respiratory irritation | Frequently cited for powdered boronic acids which can be inhaled.[1][2][3][7] |
Recent studies have also raised concerns about the potential for some boronic acids and their derivatives to be mutagenic.[8] While the mutagenicity of this specific compound is unknown, this potential hazard warrants careful handling to minimize exposure.
Toxicological Profile: A Synthesis of Existing Knowledge
The boronic acid functional group, in isolation, is generally considered to have low toxicity.[9][10] Metabolism typically involves deboronation to form boric acid, which itself has a low acute toxicity profile in humans.[9][11]
However, the toxicological properties of a complex molecule are dictated by its entire structure. The large, lipophilic triphenylamine and biphenyl core of this compound may introduce distinct toxicological characteristics that differ significantly from simple boronic acids. Researchers should not assume low toxicity and must handle the compound with the care afforded to substances with unknown toxicological profiles.
The Hierarchy of Controls: A Mandate for Safe Handling
Effective risk management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). The following diagram illustrates the application of this principle to the handling of this compound.
Caption: Hierarchy of controls for safe laboratory handling.
Standard Operating Procedures: From Storage to Disposal
Handling and Storage
-
Engineering Controls: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood to prevent inhalation of dust.[7][12]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling.[1][13]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][14] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen) may be advisable, similar to other boronic acids.[1]
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[15] | Protects against dust particles and splashes, addressing the inferred serious eye irritation hazard.[1][7] |
| Skin Protection | Nitrile gloves and a fully buttoned laboratory coat.[12] | Prevents skin contact, mitigating the risk of skin irritation.[1][2] |
| Respiratory Protection | Not typically required if handled within a fume hood. If engineering controls are insufficient to prevent dust generation, a NIOSH-approved N95 (or better) dust mask should be used. | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[1][2] |
Emergency Protocols
First-Aid Measures
The following first-aid procedures are based on general protocols for boronic acids.[1][5][13] Seek immediate medical attention in all cases of significant exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]
Spill Response and Waste Disposal
A systematic approach is crucial for managing spills and waste to protect both personnel and the environment.
Caption: Workflow for spill response and waste disposal.
-
Spill Cleanup: For solid spills, avoid generating dust. Gently sweep or vacuum the material into a suitable, labeled container for disposal.[12] Do not use water to clean up dry spills as it may create a more hazardous situation.
-
Waste Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container.[7] All waste disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.[7][15]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[7]
References
- IsoLab. (n.d.). Boric Acid - Standard Operating Procedure.
-
Li, Z., et al. (2018). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Hansen, M. M., et al. (2020). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). Triphenylamine-4-Boronic Acid. Retrieved from [Link]
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Fisher Scientific. (2023). Safety Data Sheet: 3-Aminophenylboronic acid hemisulfate. Retrieved from [Link]
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PubChem. (n.d.). Triphenylamine-4,4',4''-triboronic acid. Retrieved from [Link]
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Silva, F. R. G., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
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Peter G, et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid in Advanced OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color purity, and energy efficiency. The performance of these devices is critically dependent on the molecular architecture of the organic materials used in their multilayered structure. Hole Transport Materials (HTMs) are a crucial component, responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, ensuring a balanced charge recombination that leads to light emission.
This compound is a key intermediate in the synthesis of high-performance HTMs. Its molecular structure, featuring a triarylamine core with extended biphenyl moieties, provides a foundation for materials with excellent thermal stability and high hole mobility. The boronic acid functional group makes this molecule a versatile building block for the construction of more complex, conjugated systems through Suzuki-Miyaura cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final HTM to optimize OLED performance.
This guide provides a comprehensive overview of the application of this compound in OLEDs, including detailed protocols for the synthesis of a derivative HTM and its integration into a device, as well as an analysis of its performance characteristics.
PART 1: CORE DIRECTIVE - A Guide to Synthesis and Application
Section 1.1: Synthesis of a High-Performance Hole Transport Material
The primary application of this compound is as a precursor for the synthesis of larger, functional HTMs. A common strategy involves the Suzuki-Miyaura coupling of the boronic acid with a suitable aryl halide to extend the conjugated system. Here, we outline a two-step synthesis of a high-performance HTM derived from this boronic acid.
Step 1: Synthesis of the Precursor N-(4-bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine
This precursor is the direct antecedent to our target boronic acid.
-
Reaction Scheme:
-
p-Bromoiodobenzene + Bis(4-biphenyl)amine → N-(4-bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine
-
-
Protocol:
-
To a round-bottomed flask, add bis(4-biphenyl)amine (23.7 g, 73.8 mmol), p-bromoiodobenzene (20.9 g, 73.8 mmol), sodium tert-butoxide (10.7 g, 111 mmol), and palladium acetate (0.33 g, 1.47 mmol).[1]
-
Add 1.5 L of ultrasonically deoxygenated toluene to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12 hours.
-
After cooling to room temperature, extract the product with ethyl acetate and water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane eluent to yield N-(4-bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine.[1]
-
Step 2: Borylation to this compound
This step introduces the reactive boronic acid group.
-
Reaction Scheme:
-
N-(4-bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine + Bis(pinacolato)diboron → this compound pinacol ester
-
This compound pinacol ester --(hydrolysis)--> this compound
-
-
Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve N-(4-bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in anhydrous 1,4-dioxane.
-
Add Pd(dppf)Cl₂ (0.03 equiv) and potassium acetate (3.0 equiv).
-
Heat the reaction mixture at 80-90°C for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the mixture and filter through celite.
-
The filtrate containing the boronic ester can be used directly in the next step or purified.
-
For hydrolysis, the crude boronic ester is treated with an aqueous acid solution (e.g., HCl) to yield the final boronic acid.
-
Section 1.2: Application in OLED Device Fabrication
The synthesized HTM can be incorporated into a multilayer OLED device via thermal evaporation.
-
Device Architecture: A typical device structure is as follows:
-
ITO (Indium Tin Oxide) / HTM / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
-
-
Protocol for Device Fabrication:
-
Substrate Preparation: Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber (pressure < 5 x 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of the synthesized HTM onto the ITO substrate.
-
Deposit a 20 nm thick emissive layer. For a blue-emitting device, this could be a host material like 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) doped with a blue emitter.[2]
-
Deposit a 30 nm thick electron transport layer (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃).
-
-
Cathode Deposition: Sequentially deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer, followed by a 100 nm thick layer of aluminum (Al) as the cathode.
-
Encapsulation: The fabricated device should be encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Performance and Causality
Section 2.1: Expected Performance of the Di-biphenylamino-based HTM
Table 1: Typical Performance of OLEDs with High-Mobility Hole Transport Materials
| Parameter | Expected Value Range |
|---|---|
| Turn-on Voltage | 3.0 - 4.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Current Efficiency | 5 - 15 cd/A |
| Power Efficiency | 3 - 10 lm/W |
| External Quantum Efficiency (EQE) | 4 - 8 % |
These values are estimates based on the performance of similar triarylamine-based HTMs in fluorescent OLEDs. The actual performance will depend on the specific emissive layer, electron transport layer, and overall device architecture.
Section 2.2: The "Why" Behind the Molecular Design
The superior performance of HTMs derived from this compound can be attributed to several key molecular features:
-
High Hole Mobility: The triphenylamine core is an excellent electron-donating moiety, which facilitates the transport of holes. The extended conjugation provided by the biphenyl groups can further enhance hole mobility.[3]
-
Thermal Stability: The rigid aromatic structure of the di-biphenylamino group contributes to a high glass transition temperature (Tg) and decomposition temperature (Td). This is crucial for the long-term operational stability of OLEDs, as it prevents morphological changes in the thin films at elevated operating temperatures.
-
Amorphous Film Formation: Materials with bulky, non-planar structures, like the one discussed, tend to form stable amorphous films. This is advantageous as it prevents crystallization, which can lead to device failure.
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM needs to be well-aligned with the work function of the anode (typically ITO) to ensure efficient hole injection. The HOMO level of triarylamine derivatives can be tuned by chemical modification, and the di-biphenylamino structure is expected to have a suitable HOMO level for efficient hole injection.
PART 3: VISUALIZATION & FORMATTING
Diagrams
References
-
Investigation of biphenyl enamines for applications as p-type semiconductors - PMC. (2023, July 26). Retrieved January 7, 2026, from [Link]
-
Study on synthesis and properties of novel luminescent hole transporting materials based on N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine core | Request PDF - ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]
-
4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]
Sources
Application Note: Strategic Implementation of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block for Advanced Materials
(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid is a sophisticated triarylamine derivative that serves as a pivotal building block in the synthesis of high-performance organic electronic materials. Its rigid, bulky structure, and electron-rich nature, stemming from the extended π-conjugated system of the di-biphenylamino moiety, make it an exceptional candidate for creating materials with tailored charge-transport and photophysical properties. These characteristics are fundamental to the development of next-generation Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and organic field-effect transistors[1].
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent synthetic tool for integrating this valuable moiety into larger molecular architectures.[2][3] This palladium-catalyzed reaction forms carbon-carbon bonds with high efficiency and remarkable functional group tolerance, making it indispensable for modern chemical synthesis.[4][5] This guide provides a comprehensive overview of the mechanistic principles, strategic considerations, and detailed protocols necessary for the successful application of this sterically demanding boronic acid in Suzuki-Miyaura coupling reactions.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimization. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[3][8]
-
Transmetalation : The organic group (R²) is transferred from the organoboron species to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate complex (-B(OR)₃⁻).[2][4][9][10] This activation enhances the polarization of the organic ligand, facilitating its transfer to the palladium complex.[9]
-
Reductive Elimination : The two organic partners (R¹ and R²) coupled on the palladium center are expelled as the final biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Considerations for a Sterically Demanding Boronic Acid
The significant steric bulk imparted by the two biphenyl groups on the amine nitrogen of this compound presents unique challenges that necessitate careful optimization of reaction parameters.
-
Catalyst System Selection : Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove insufficient for coupling this hindered substrate, leading to low yields or failed reactions.[11] Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) or o-(di-tert-butylphosphino)biphenyl in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are highly recommended.[9][12] These bulky ligands promote the crucial reductive elimination step and stabilize the active catalytic species, enabling the coupling of sterically hindered substrates.[12][13]
-
Choice of Base and Solvent : The selection of the base is critical for activating the boronic acid without inducing unwanted side reactions.[4] Strong inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to hydroxides or alkoxides, which can promote base-catalyzed side reactions.[4][14] Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are preferred to minimize protodeboronation. A mixture of an organic solvent with water is common, but for sensitive substrates, strictly anhydrous conditions can be beneficial.[8][15]
-
Mitigating Protodeboronation : Protodeboronation, the undesired cleavage of the C-B bond, is a major competing side reaction that consumes the boronic acid.[16] This process is often accelerated by the presence of water and base.[16] To minimize this pathway, it is imperative to:
-
Thoroughly degas all solvents to remove dissolved oxygen.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a highly active catalyst system to ensure the rate of cross-coupling significantly outpaces the rate of protodeboronation.
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Inert gas (high purity Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, condenser
Reaction Workflow:
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Catalyst Addition : In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Purging : Seal the flask, and carefully evacuate the atmosphere using a Schlenk line, followed by backfilling with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert environment.[5]
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5-10 mL) to the flask via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.[17]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
Reaction Work-up and Product Purification
-
Cooling and Quenching : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration : Dilute the reaction mixture with ethyl acetate or dichloromethane and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake thoroughly with additional solvent.[8]
-
Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude residue is typically a solid or viscous oil. Purify the material using flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is usually effective for separating the desired product from nonpolar impurities and baseline polar material.
Data Summary: Optimizing Reaction Conditions
The choice of reaction components can drastically influence the yield. The following table illustrates a hypothetical optimization study for coupling the title boronic acid with 4-bromoanisole, demonstrating the superiority of modern catalyst systems.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 35 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 48 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 89 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 94 |
Data are illustrative and compiled based on established principles for sterically hindered Suzuki-Miyaura couplings.
Conclusion
The successful implementation of this compound in Suzuki-Miyaura cross-coupling reactions is highly achievable with careful attention to the specific challenges posed by its steric bulk. The use of advanced catalyst systems featuring bulky phosphine ligands, combined with anhydrous solvents and appropriate inorganic bases under a strictly inert atmosphere, is paramount. The protocols and strategic insights provided in this guide offer a robust framework for researchers to effectively utilize this valuable building block in the synthesis of novel, high-performance materials for a wide range of applications in organic electronics and drug discovery.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Thomas, A. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]
-
Oswal, P., et al. (2019). Ultra-small palladium nano-particles synthesized using bulky S/Se and N donor ligands as a stabilizer: application as catalysts for Suzuki–Miyaura coupling. RSC Advances. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. Available from: [Link]
-
ResearchGate. Synthesis of Triphenylamine-Modified Arylates and Ketones via Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available from: [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
role of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid in perovskite solar cells
An Application Guide to (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid for Advanced Perovskite Solar Cells
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs) that rival conventional silicon-based photovoltaics, driven by their exceptional optoelectronic properties and low-cost fabrication potential.[1][2] However, the commercialization of PSCs is still hindered by challenges related to long-term operational stability and performance losses stemming from defects, particularly at the interfaces between the perovskite absorber and the charge transport layers.[3] These defects act as non-radiative recombination centers, reducing the open-circuit voltage (Voc) and overall efficiency.
Interface engineering has emerged as a critical strategy to mitigate these losses.[4] This guide focuses on the application of a multifunctional molecule, This compound , hereafter referred to as BAPBA , in state-of-the-art perovskite solar cells. BAPBA integrates a triphenylamine core, known for its excellent hole-transporting capabilities, with biphenyl moieties that enhance molecular stability, and a boronic acid functional group that serves as a versatile anchor for interface passivation. This unique combination makes BAPBA a powerful tool for simultaneously enhancing the efficiency, and stability of PSCs, primarily when employed as an interfacial modifier in an inverted (p-i-n) device architecture.
The Multifaceted Role of BAPBA in PSCs
The strategic design of BAPBA allows it to perform several critical functions at the buried interface between the hole transport layer (HTL) and the perovskite absorber layer.
Defect Passivation at the Buried Interface
The primary challenge at the HTL/perovskite interface is the presence of defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, which are detrimental to device performance. The boronic acid group of BAPBA is the key to its passivation capability. Boronic acids can form coordinate bonds with Lewis basic sites, such as the undercoordinated Pb²⁺ ions at the perovskite surface. This interaction effectively neutralizes these charge-trapping sites, thereby suppressing non-radiative recombination.[5]
Furthermore, the boronic acid can interact with the underlying HTL, such as nickel oxide (NiOₓ) or self-assembled monolayers (SAMs), creating a robust, well-linked interface that physically passivates the surface and prevents defect formation during thermal annealing.[5]
Figure 1: Mechanism of BAPBA passivating an undercoordinated Pb²⁺ defect at the perovskite/HTL interface.
Enhanced Charge Extraction and Energy Level Alignment
Efficient extraction of photogenerated holes from the perovskite layer into the HTL is crucial for high performance.[6] A misalignment of energy levels between the perovskite's valence band maximum (VBM) and the HTL's highest occupied molecular orbital (HOMO) can create an energy barrier, impeding this process.
BAPBA, when applied as an ultrathin layer, acts as an energy-bridging interlayer. The triphenylamine core of BAPBA has a HOMO level that is typically intermediate between that of the perovskite and common HTLs like PTAA. This creates a cascaded or "graded" energy landscape that facilitates smoother, more efficient hole transfer, which in turn leads to a higher fill factor (FF) and short-circuit current density (Jsc).
Figure 2: Energy level diagram showing BAPBA creating a cascaded pathway for efficient hole extraction.
Improved Perovskite Film Quality
The surface properties of the substrate on which the perovskite film crystallizes have a profound impact on its morphology, grain size, and orientation.[7][8] A BAPBA-treated HTL surface provides a more favorable substrate for perovskite nucleation and growth. The uniform molecular layer can reduce the surface energy of the HTL, promoting the formation of a higher-quality perovskite film with larger crystal grains and fewer grain boundary defects. This improved morphology enhances charge carrier mobility and reduces recombination within the bulk of the perovskite film.[5]
Impact on Device Performance and Stability
The synergistic effects of defect passivation, enhanced charge extraction, and improved film quality translate directly into significant improvements in key photovoltaic parameters. The use of boronic acid-based interfacial modifiers has been shown to deliver substantial gains in device performance.
| Parameter | Control Device (No BAPBA) | BAPBA-Modified Device | Causality of Improvement |
| Power Conversion Efficiency (PCE) | 21-22% | >24% | Cumulative effect of increased Voc, Jsc, and FF.[5] |
| Open-Circuit Voltage (Voc) | ~1.12 V | >1.16 V | Suppression of non-radiative recombination at the interface.[5] |
| Short-Circuit Current (Jsc) | ~24.5 mA/cm² | >25.0 mA/cm² | Improved charge extraction efficiency and potentially better light absorption due to superior film morphology. |
| Fill Factor (FF) | ~79% | >82% | Facilitated hole transfer reduces charge accumulation and series resistance. |
| Operational Stability (T80 at 85°C) | < 300 hours | > 500 hours | Passivation of defect sites prone to ion migration and degradation; the organic layer can also offer some protection against environmental stressors.[5] |
Note: The performance values are representative estimates based on literature reports for similar high-performance inverted PSCs utilizing boronic acid-based passivation strategies.[5]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of BAPBA and its incorporation into a high-efficiency inverted (p-i-n) perovskite solar cell.
Protocol 1: Synthesis of BAPBA
The synthesis of BAPBA can be achieved via a standard Suzuki coupling reaction. This protocol is based on established methodologies for similar compounds.[9][10]
Materials:
-
4-Bromophenylboronic acid
-
Di([1,1'-biphenyl]-4-yl)amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add di([1,1'-biphenyl]-4-yl)amine (1 equiv.), 4-bromophenylboronic acid (1.1 equiv.), potassium carbonate (3 equiv.), and the palladium catalyst system (e.g., 0.05 equiv. Pd(OAc)₂ and 0.1 equiv. PPh₃).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Purge the flask with an inert gas (Argon or Nitrogen) for 20 minutes. Heat the reaction mixture to reflux (approx. 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it three times with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, this compound, as a solid.
-
Characterization: Confirm the structure and purity of the synthesized BAPBA using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a BAPBA-Modified p-i-n Perovskite Solar Cell
This protocol outlines the fabrication of a solar cell with the architecture: ITO / PTAA / BAPBA / Perovskite / C₆₀ / BCP / Ag .
Figure 3: Step-by-step workflow for fabricating a BAPBA-modified perovskite solar cell.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, and isopropanol (IPA) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to enhance wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) in chlorobenzene (e.g., 2 mg/mL).
-
Inside a nitrogen-filled glovebox, spin-coat the PTAA solution onto the ITO substrate at 4000 rpm for 30 seconds.
-
Anneal the substrate at 100 °C for 10 minutes.
-
Causality: This step creates a uniform, pinhole-free hole-transporting foundation for the device.
-
-
BAPBA Interfacial Layer Deposition:
-
Prepare a dilute solution of BAPBA in a suitable solvent like isopropanol or chlorobenzene (e.g., 0.1-0.5 mg/mL).
-
Spin-coat the BAPBA solution onto the PTAA layer at 4000 rpm for 30 seconds.
-
Causality: This deposits a thin, uniform layer of BAPBA that modifies the surface properties of the HTL without creating a thick, insulating barrier. A subsequent annealing step is typically not required.
-
-
Perovskite Absorber Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a common triple-cation composition like Cs₀.₀₅(FA₀.₉₅MA₀.₀₅)₀.₉₅Pb(I₀.₉₅Br₀.₀₅)₃ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite precursor onto the BAPBA-modified substrate in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate ~10 seconds before the end of the program.
-
Immediately transfer the film to a hotplate and anneal at 100 °C for 60 minutes.
-
Causality: The anti-solvent quench induces rapid, uniform crystallization, leading to a high-quality film. The BAPBA layer promotes better nucleation.
-
-
Electron Transport Layers (ETL) Deposition:
-
Deposit a layer of fullerene (C₆₀) followed by a layer of bathocuproine (BCP) via spin-coating or thermal evaporation. These layers facilitate electron extraction and block holes.
-
-
Metal Electrode Deposition:
-
Deposit the top metal contact (e.g., 100 nm of Silver or Copper) by thermal evaporation through a shadow mask to define the device's active area.
-
Conclusion and Outlook
This compound (BAPBA) represents a sophisticated class of multifunctional molecules for advancing perovskite solar cell technology. Its ability to simultaneously passivate defects, improve energy level alignment, and promote high-quality film growth directly addresses the core challenges of recombination losses and instability at the critical HTL/perovskite interface. The protocols provided herein offer a clear pathway for researchers to leverage these benefits, pushing the efficiency and durability of perovskite photovoltaics closer to their theoretical limits. Future research may explore derivatives of BAPBA with modified electronic properties or different anchoring groups to further optimize performance and tailor the interface for specific perovskite compositions and device architectures.
References
- Researchers develop additive for perovskite solar cells with enhanced efficiency and stability. (2023). Solar Daily.
- New additive improves efficiency and stability of perovskite solar cells. (2023). Inceptive Mind.
- Stability and Performance Enhancement of Perovskite Solar Cells: A Review. (2023). MDPI.
- Enhancing Perovskite Solar Cell Efficiency and Stability through Architectural Modifications and Additives. (2025).
- Hole‐Transport Materials for Perovskite Solar Cells. (n.d.).
- A comprehensive review of the current progresses and material advances in perovskite solar cells. (n.d.).
- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2025).
- Interface passivation strategy improves the efficiency and stability of organic–inorganic hybrid metal halide perovskite solar cells. (2025).
- Buried Interface Passivation with 3,4,5-Trifluorophenylboronic Acid Enables Efficient and Stable Inverted Perovskite Solar Cells. (2025). PubMed.
- Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). PMC.
Sources
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- 2. A comprehensive review of the current progresses and material advances in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Buried Interface Passivation with 3,4,5-Trifluorophenylboronic Acid Enables Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Researchers develop additive for perovskite solar cells with enhanced efficiency and stability | Perovskite-Info [perovskite-info.com]
- 8. New additive improves efficiency and stability of perovskite solar cells [inceptivemind.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
Introduction: The Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a monumental achievement in organic chemistry, earning its discoverers the 2010 Nobel Prize in Chemistry.[1] It has become an indispensable tool for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and substituted styrene motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction's widespread adoption is attributed to its mild conditions, remarkable tolerance of diverse functional groups, and the use of organoboron reagents, which are generally stable, commercially available, and possess low toxicity.[2][4]
This guide provides an in-depth exploration of the Suzuki-Miyaura reaction, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will dissect the catalytic cycle, offer a field-proven experimental protocol, and provide insights into selecting the optimal components to empower researchers in drug discovery and chemical synthesis to achieve reliable and high-yielding results.
The Engine of the Reaction: Understanding the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The process is a synergistic interplay of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle initiates with the active Pd(0) species inserting into the carbon-halide bond of the aryl halide (or triflate). This forms a new Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][3][6] Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often essential as they accelerate this rate-limiting step.[4][5]
-
Transmetalation : This is the defining step where the organic group from the arylboronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[1][8][9] The choice of base and solvent can profoundly influence the rate and efficiency of this step.[8]
-
Reductive Elimination : In the final step, the two organic groups (from the original aryl halide and the boronic acid) on the Pd(II) complex couple and are expelled, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selecting Your Reaction Components: A Strategic Overview
The success of a Suzuki coupling is dictated by the judicious selection of its five core components. The optimal combination is highly substrate-dependent, often requiring empirical screening for novel transformations.[11]
| Component | Common Examples | Key Considerations & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(II) sources like Pd(OAc)₂ are pre-catalysts that must be reduced in situ to the active Pd(0) state. Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can enter the cycle directly. Modern pre-formed catalysts (e.g., Buchwald precatalysts) offer improved air stability and activity.[2][6][12] |
| Ligand | Phosphines: PPh₃, PCy₃, SPhos, XPhosNHCs: IPr, IMes | Ligands are critical for stabilizing the Pd catalyst and tuning its reactivity. Bulky, electron-rich phosphines (e.g., SPhos, Buchwald ligands) are excellent for activating less reactive aryl chlorides and sterically hindered substrates.[5][13] |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity order is I > Br > OTf >> Cl. Aryl chlorides are economical but often require more active (and expensive) catalyst systems to achieve good yields.[1][6] |
| Boron Reagent | Arylboronic Acids (Ar-B(OH)₂)Boronic Esters (e.g., Ar-Bpin) | Arylboronic acids are the most common partners. A slight excess (1.1-1.5 equiv.) is typically used. Boronic esters (like pinacol esters) offer enhanced stability and are useful for substrates prone to protodeboronation.[5][14] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOH | The base activates the boronic acid for transmetalation.[8] K₃PO₄ is a strong, effective base for many systems. Carbonates are milder. Cesium carbonate (Cs₂CO₃) can be highly effective but is more expensive. The choice can significantly impact yield.[8] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF | Often used with a water co-solvent to help dissolve the inorganic base and facilitate the formation of the active boronate species.[2][15] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the coupling of a generic aryl bromide with an arylboronic acid. Modifications to temperature, reaction time, and component ratios may be necessary to optimize for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate, Hexanes (for chromatography)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[2]
-
Causality: Using oven-dried glassware minimizes water, which, while often a co-solvent, should be controllably added. Adding the solid reagents together is efficient and safe.
-
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Nitrogen or Argon). Repeat this evacuate/backfill cycle a total of three times.[2]
-
Causality: This step is critical . The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation, leading to failed reactions.
-
-
Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Causality: Solvents should be degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction Execution : Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.[2]
-
Causality: Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the interaction of all components.
-
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-24 hours.
-
Causality: Monitoring prevents premature workup of an incomplete reaction or prolonged heating that could lead to byproduct formation.
-
-
Work-up : Once the starting aryl halide is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (1 x 20 mL).[2]
-
Causality: The water quench dissolves the inorganic salts. Extraction isolates the desired organic product. The brine wash removes residual water from the combined organic phase.
-
-
Purification : Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl product.[2]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Impure reagents.3. Inappropriate base or solvent.4. Reaction temperature too low. | 1. Ensure rigorous degassing and inert atmosphere technique.[16] Use a fresh catalyst source.2. Check purity of starting materials.3. Screen alternative bases (e.g., Cs₂CO₃) or solvents.[17]4. Increase reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid mediated by Pd(II).[5][14] | Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction setup and execution. |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, especially with electron-rich or sterically hindered boronic acids in aqueous basic media. | Use a more stable boronic ester (e.g., pinacol ester).[5] Try anhydrous conditions with a base like KF.[7] |
| Cleavage of Base-Sensitive Groups | The base used (e.g., K₃PO₄, NaOH) is too strong for functional groups like esters or amides on the substrates. | Switch to a milder base such as K₂CO₃ or KF.[7][17] |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction that has fundamentally reshaped the landscape of synthetic chemistry. While the general procedure is straightforward, a deep understanding of the catalytic cycle and the specific role of each component is what separates a failed attempt from a high-yielding success. By carefully selecting the catalyst system, base, and solvent, and by adhering to meticulous experimental technique, particularly in maintaining an inert atmosphere, researchers can reliably harness the power of this reaction to construct complex molecules for a vast array of scientific applications.
References
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Suzuki reaction - Wikipedia . Wikipedia. [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions . wwjmrd. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study . The Journal of Organic Chemistry - ACS Publications. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . The Journal of Organic Chemistry - ACS Publications. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 . PMC - NIH. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . MDPI. [Link]
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Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media . Green Chemistry (RSC Publishing). [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction . Semantic Scholar. [Link]
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Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids . Taylor & Francis Online. [Link]
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Suzuki-Miyaura Coupling . Organic Synthesis. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters . PMC - NIH. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions . ResearchGate. [Link]
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Palladium catalyzed couplings . Chemistry LibreTexts. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]
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Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions . Journal of Chemical Education. [Link]
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Challenges In Suzuki Coupling Reaction . KCIL Chemofarbe Group. [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters . ResearchGate. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters - ACS Publications. [Link]
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Application Notes and Protocols: Fabrication of High-Efficiency OLED Devices Using Boronic Acid Derivatives
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, vibrant colors, and innovative form factors.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their multilayer structures.[2] Central to the synthesis of these advanced materials are versatile chemical building blocks, and among these, boronic acid derivatives have emerged as pivotal intermediates.[3]
Boronic acids and their esters are exceptionally useful in synthetic organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This powerful reaction enables the precise formation of carbon-carbon bonds, which is fundamental for constructing the complex, conjugated molecular systems required for efficient charge transport and light emission in OLEDs.[2][4] These derivatives serve as key precursors for a wide array of functional OLED materials, including emissive dopants, charge-transporting molecules, and stable host materials.[1][3]
This guide provides a comprehensive overview and detailed protocols for the fabrication of OLED devices incorporating boronic acid-derived materials. It is designed for researchers and scientists in materials science and electronics, offering field-proven insights into both vacuum and solution-based fabrication methodologies.
The Multifaceted Role of Boronic Acid Derivatives in OLEDs
The unique electronic properties of boron-containing compounds make them highly adaptable for various functions within an OLED stack. The presence of a vacant p-orbital on the boron atom in many derivatives imparts strong electron-accepting characteristics, a feature that can be expertly harnessed.[5]
-
Emissive Layer (EML) Materials: Boronic acid derivatives are instrumental in creating high-efficiency emitters, particularly for Thermally Activated Delayed Fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons for light emission, enabling internal quantum efficiencies of nearly 100%.[5][6] By strategically designing donor-acceptor molecules using boronic acid-based acceptors, materials emitting across the visible spectrum—from deep blue to green and yellow—can be synthesized, achieving high external quantum efficiencies (EQE) and low turn-on voltages.[6][7][8]
-
Charge Transport Layer (CTL) Materials: Efficient device operation relies on the balanced injection and transport of holes and electrons.[9] Boronic acid derivatives have been successfully engineered for both Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs).[3][10] Their inherent electron-deficient nature makes them particularly suitable for ETLs, facilitating smooth electron injection from the cathode and transport to the emissive layer.[5][11]
-
Host Materials: In phosphorescent and TADF OLEDs, the emissive dopant is dispersed within a host material. The host must have a higher triplet energy than the dopant to confine excitons effectively. Boronic acid derivatives, such as oxygen-bridged boron compounds, have been developed as high-performance n-type (electron-transporting) hosts that lead to devices with excellent efficiencies.[11]
Fabrication Methodologies: A Comparative Overview
The choice of fabrication technique is critical and depends on the molecular weight and solubility of the organic materials, as well as the desired scale and cost of manufacturing.
Vacuum Thermal Evaporation (VTE)
VTE is the dominant fabrication method for the commercial production of high-performance OLEDs using small organic molecules.[12] The process involves heating the organic materials in a high-vacuum chamber until they sublimate.[13][14] The vaporized molecules then travel and condense onto a cooled substrate, forming a uniform thin film.
-
Causality and Advantages: The high vacuum (~10⁻⁴ Pa or higher) is crucial as it minimizes contamination and allows the vaporized molecules to travel in a straight line to the substrate, ensuring film purity.[14][15] This method provides unparalleled precision in controlling film thickness, layer uniformity, and the creation of complex multi-layer device structures.[12]
-
Limitations: VTE is a capital-intensive process with relatively low material utilization, as much of the material coats the chamber walls instead of the substrate.[16]
Solution Processing
Solution processing offers a simpler, lower-cost alternative, particularly for polymeric or soluble small-molecule materials.[15][17] Techniques like spin-coating, doctor blading, and inkjet printing involve dissolving the material in a solvent and applying it to the substrate.[9][17][18]
-
Causality and Advantages: This approach is highly scalable and significantly more cost-effective than VTE.[15] It is especially well-suited for large-area applications like lighting panels.
-
Limitations: A primary challenge is the fabrication of multilayer structures, as the solvent used for an upper layer can dissolve the layer beneath it.[9] This can be overcome by using materials that can be cross-linked after deposition, rendering them insoluble. Boronic acid derivatives are uniquely suited for this; their boronic acid groups can undergo thermal dehydration to form stable, solvent-resistant boroxine anhydride networks.[10]
Experimental Protocols
Scientific integrity in device fabrication hinges on meticulous and repeatable procedures. The following protocols provide self-validating, step-by-step methodologies.
Mandatory Substrate Preparation Protocol (for VTE and Solution Processing)
The quality of the anode substrate is foundational to device performance. A clean, smooth surface ensures uniform layer deposition and efficient charge injection.
-
Initial Cleaning: Place Indium Tin Oxide (ITO) coated glass substrates in a substrate rack.
-
Sequential Sonication: Sequentially sonicate the substrates in ultrasonic baths of detergent (e.g., Alconox), deionized water, acetone, and isopropanol. Each sonication step should last for 15 minutes. This multi-step process systematically removes organic residues, particulates, and ionic contaminants.
-
Drying: Dry the substrates thoroughly using a stream of high-purity nitrogen gas.
-
Surface Treatment: Immediately before loading into the deposition chamber or spin-coater, treat the substrates with UV-Ozone for 15 minutes. This step removes final carbonaceous contaminants and increases the work function of the ITO, which is critical for lowering the hole injection barrier and improving device efficiency.
Protocol 1: OLED Fabrication via Vacuum Thermal Evaporation (VTE)
This protocol describes the fabrication of a multilayer OLED using small-molecule boronic acid derivatives.
Device Architecture: ITO / HIL / HTL / EML (Boron-TADF Emitter doped in Host) / ETL (Boron Derivative) / LiF / Al
-
Material Preparation: Load the purified organic materials into separate quartz or molybdenum crucibles. Place the crucibles into the designated thermal evaporation sources within the vacuum chamber.
-
Substrate Mounting: Mount the cleaned ITO substrates onto the substrate holder, with the ITO-coated side facing the evaporation sources. A shadow mask is typically placed in front of the substrates to define the active area of the devices.
-
Chamber Pump-Down: Evacuate the chamber to a high vacuum, typically a base pressure of <5 x 10⁻⁶ Torr. This ensures a long mean free path for evaporated molecules and minimizes contamination from residual gases like oxygen and water, which are detrimental to OLED performance and lifetime.
-
Layer Deposition:
-
Sequentially heat the crucibles to deposit each organic layer. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.
-
HIL/HTL: Deposit the hole-injection and transport layers (e.g., a carbazole-based boronic acid derivative) at a rate of 1-2 Å/s.
-
EML: Co-evaporate the host material and the boron-based TADF emitter from separate sources. The doping concentration is controlled by adjusting the relative deposition rates (e.g., a 10:1 rate ratio for a 10% doped film). A typical rate for the host is 2 Å/s.
-
ETL: Deposit the electron-transport layer (e.g., an oxygen-bridged boron derivative) at a rate of 1-2 Å/s.[11]
-
-
Cathode Deposition:
-
Deposit a thin (0.5-1 nm) layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s. LiF serves as an electron-injection layer, drastically lowering the injection barrier from the metal cathode to the organic ETL.
-
Without breaking vacuum, deposit the Aluminum (Al) cathode (typically 100 nm thick) at a rate of 3-5 Å/s through a shadow mask to define the cathode contact.
-
-
Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation. A glass lid is sealed over the device using a UV-cured epoxy to protect the sensitive organic layers from atmospheric moisture and oxygen.
Protocol 2: OLED Fabrication via Solution Processing with Cross-Linking
This protocol utilizes the unique properties of oligofluorene diboronic acids to create a stable, multilayer device.[10]
Device Architecture: ITO / PEDOT:PSS / HTL (Cross-linkable Carbazole Diboronic Acid) / EML (Cross-linkable Oligofluorene Diboronic Acid) / Ca / Al
-
HIL Deposition:
-
In a nitrogen-filled glovebox, deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate via spin-coating (e.g., 4000 rpm for 60 seconds).
-
Anneal the substrate on a hotplate at 140°C for 10 minutes. This step removes residual water and solvent, improving the conductivity and morphology of the PEDOT:PSS layer.
-
-
HTL Deposition and Cross-Linking:
-
Prepare a solution of the cross-linkable HTL material (e.g., a carbazole diboronic acid) in a suitable solvent like Tetrahydrofuran (THF).
-
Spin-coat the HTL solution onto the PEDOT:PSS layer.
-
Thermally cross-link the film by annealing under vacuum at 100-130°C for 2 hours. This crucial step causes the dehydration of boronic acid groups to form robust, insoluble boroxine networks, allowing the subsequent layer to be deposited without dissolving the HTL.[10]
-
-
EML Deposition and Cross-Linking:
-
Prepare a solution of the cross-linkable EML material (e.g., an oligofluorene diboronic acid like F3BA).[10]
-
Spin-coat the EML solution onto the cross-linked HTL.
-
Perform a second thermal annealing step under vacuum (100-130°C for 2 hours) to cross-link the emissive layer.
-
-
Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit a bilayer cathode of Calcium (Ca, ~10 nm) followed by Aluminum (Al, ~100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the completed device as described in the VTE protocol.
Data Presentation and Performance Metrics
The performance of OLEDs fabricated with boronic acid derivatives is impressive, showcasing their potential for next-generation displays. The table below summarizes key metrics from recent literature.
| Material Role | Specific Material Example | Max. External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Emission Color | Reference |
| TADF Emitter | m-B-DMAC | 14.3% | 2.9 V | Sky Blue (480 nm) | [6] |
| TADF Emitter | m-B-SAC | 12.2% | - | Blue (471 nm) | [6] |
| TADF Emitter | D–A–A type Boron Emitter | 24.8% | - | Green | [8] |
| TADF Emitter | Four-Coordinate Boron Emitter | 18.0% | - | Blue to Yellow | [7] |
| n-type Host | p-BO-2Cz | 24.0% (in blue PhOLED) | - | - | [11] |
| n-type Host | p-BO-2Cz | 28.1% (in green PhOLED) | - | - | [11] |
Visualizations
Diagrams help clarify complex workflows and structures.
Caption: Workflow for OLED fabrication via Vacuum Thermal Evaporation (VTE).
Caption: Workflow for solution-processed OLEDs using cross-linkable boronic acids.
Caption: Typical multilayer structure of an OLED using boronic acid derivatives.
Conclusion
Boronic acid derivatives are not merely chemical intermediates; they are powerful enablers of next-generation OLED technology. Their synthetic versatility allows for the rational design of materials that can serve as highly efficient emitters, balanced charge transporters, and robust hosts. By mastering both vacuum and solution-based fabrication protocols, researchers can fully exploit the potential of these compounds to create OLEDs with superior efficiency, color purity, and operational stability, paving the way for future innovations in displays and solid-state lighting.
References
- The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The fabrication of color-tunable organic light-emitting diode displays via solution processing. (2017).
- Solution based OLEDs. (n.d.). OLED-Info.
- OLED Material Innovation: The Role of Boronic Acid Intermediates. (n.d.).
- Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. (2023). Researching.
- OLED Fabrication Techniques 1 - Vacuum Deposition. (2023). Guangzhou Mianhong.
- Evaporation. (2022). Samsung Display Newsroom.
- Manufacturing Process and Key Technologies of OLED. (2022). DisplayMan.com.
- The Role of Boronic Acids in OLED Material Development. (2025).
- Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2025). ResearchGate.
- Thin Film Deposition By Thermal Evaporation Systems. (n.d.). Korvus Technology.
- Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. (n.d.). MDPI.
- OLED. (n.d.). Wikipedia.
- OLED Material Synthesis: The Role of (3,5-Diphenylphenyl)boronic Acid. (n.d.).
- Realizing performance improvement of borylated TADF materials for OLEDs. (n.d.). ResearchGate.
- Novel Stable Blue-Light-Emitting Oligofluorene Networks Immobilized by Boronic Acid Anhydride Linkages. (2003). Chemistry of Materials - ACS Publications.
- Stable Boron Emitters for OLEDs. (2019). ChemistryViews.
- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). Beilstein Journals.
- The Chemistry Behind OLEDs: Exploring (3,5-Diphenylphenyl)boronic Acid. (n.d.).
- Boron-containing D–A–A type TADF materials with tiny singlet–triplet energy splittings and high photoluminescence quantum yields for highly efficient OLEDs with low efficiency roll-offs. (n.d.). RSC Publishing.
- Oxygen-bridged boron derivatives as electron transport and thermally activated delayed fluorescence host materials for high-performance phosphorescent organic light-emitting diodes. (2023). RSC Publishing.
- Evolution of OLED devices (HIL: hole injection layer, HTL...). (n.d.). ResearchGate.
- Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. (2026). MDPI.
- The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. (2024). PMC - NIH.
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Application Notes & Protocols for (4-(Di([1,G'-biphenyl]-4-yl)amino)phenyl)boronic acid in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Potential in Organic Photovoltaics
The field of organic photovoltaics (OPVs) is in a constant state of evolution, driven by the pursuit of higher efficiency, longer lifetimes, and more cost-effective manufacturing processes. A key component in this endeavor is the development of novel materials for various layers within the solar cell architecture. This document provides a detailed technical guide on the application of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid, a promising candidate for use as a hole transport layer (HTL) in organic solar cells. While traditionally utilized as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), its inherent electronic properties suggest a strong potential for enhancing the performance of OPVs.
This guide is structured to provide not just protocols, but a deeper understanding of the scientific principles at play, empowering researchers to innovate and adapt these methodologies to their specific needs.
Introduction to this compound
This compound , with the chemical formula C₃₀H₂₄BNO₂ and CAS number 943836-24-6, is a triarylamine derivative featuring a boronic acid functional group. The core triphenylamine structure is well-known for its excellent hole-transporting capabilities, making it a staple in the design of materials for organic electronics. The biphenyl substituents further extend the π-conjugated system, which can favorably influence the material's electronic properties and morphological stability.
The boronic acid group offers a unique handle for self-assembly and surface modification, potentially allowing for the formation of well-ordered hole transport layers that can improve charge extraction and reduce interfacial recombination in OPV devices.
Key Molecular Properties:
| Property | Value |
| Chemical Formula | C₃₀H₂₄BNO₂ |
| Molecular Weight | 441.33 g/mol |
| CAS Number | 943836-24-6 |
| Appearance | Typically a white to off-white powder |
Role in Organic Photovoltaics: A Mechanistic Perspective
In organic solar cells, the hole transport layer plays a critical role in selectively extracting holes from the photoactive layer and transporting them to the anode, while simultaneously blocking electrons. An ideal HTL should possess the following characteristics:
-
High Hole Mobility: To efficiently transport charge carriers and minimize recombination losses.
-
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the HOMO of the donor material in the active layer to ensure efficient hole extraction.
-
High Transparency: The HTL should be transparent in the visible region of the electromagnetic spectrum to allow maximum light to reach the active layer.
-
Good Film-Forming Properties: The ability to form smooth, uniform, and pinhole-free films is crucial for device performance and to prevent short circuits.
-
Stability: The material should be thermally and photochemically stable to ensure a long operational lifetime for the solar cell.
The triarylamine core of this compound provides a robust framework for efficient hole transport. The boronic acid functionality can potentially be exploited to anchor the molecule to the transparent conductive oxide (e.g., ITO) anode, forming a self-assembled monolayer (SAM) that can reduce the work function of the anode and improve the energy level alignment for more efficient hole collection.
Caption: Schematic of a standard organic photovoltaic device architecture incorporating the proposed HTL.
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds.
Materials and Reagents
-
Di([1,1'-biphenyl]-4-yl)amine
-
4-Bromophenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene and water (degassed)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine di([1,1'-biphenyl]-4-yl)amine (1 equivalent), 4-bromophenylboronic acid pinacol ester (1.1 equivalents), palladium(II) acetate (0.02 equivalents), and tricyclohexylphosphine (0.04 equivalents).
-
Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this, add potassium phosphate (3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound pinacol ester.
-
Deprotection: The pinacol ester can be deprotected to the boronic acid by transesterification with a diol in a suitable solvent, or by careful hydrolysis under acidic or basic conditions.
Caption: A generalized workflow for the synthesis of the target molecule via Suzuki-Miyaura coupling.
Fabrication of Organic Photovoltaic Devices
The following protocol outlines the fabrication of a standard architecture organic solar cell using this compound as the hole transport layer.
Substrate Preparation
-
Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
Deposition of the Hole Transport Layer
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, chloroform, or a mixture thereof) at a concentration of 2-5 mg/mL.
-
Spin Coating: Spin-coat the HTL solution onto the pre-cleaned ITO substrates. A typical spin-coating program would be a two-step process: a slow spin at 500-1000 rpm for 5-10 seconds to spread the solution, followed by a faster spin at 3000-5000 rpm for 30-60 seconds to achieve the desired film thickness.
-
Annealing: Anneal the HTL-coated substrates on a hotplate at 100-120 °C for 10 minutes to remove any residual solvent.
Deposition of the Active Layer
-
Solution Preparation: Prepare a solution of the donor-acceptor blend (e.g., P3HT:PCBM, PTB7:PC₇₁BM, or a non-fullerene acceptor system) in a suitable solvent (e.g., chlorobenzene, dichlorobenzene, or chloroform).
-
Spin Coating: Spin-coat the active layer solution on top of the HTL. The spin-coating parameters will need to be optimized for the specific material system to achieve the desired film thickness and morphology.
-
Annealing (Optional): Depending on the active layer materials, a thermal annealing step may be required to optimize the morphology and performance.
Deposition of the Electron Transport Layer and Cathode
-
ETL Deposition: Deposit an electron transport layer (ETL), such as Ca, ZnO, or a fullerene derivative, on top of the active layer.
-
Cathode Deposition: Thermally evaporate a metal cathode (e.g., aluminum or silver) through a shadow mask to define the active area of the device.
Characterization and Performance Evaluation
The performance of the fabricated OPV devices should be characterized under standard testing conditions (AM 1.5G illumination at 100 mW/cm²).
Key Performance Metrics:
| Parameter | Symbol | Description |
| Open-Circuit Voltage | VOC | The maximum voltage available from a solar cell when no current is flowing. |
| Short-Circuit Current Density | JSC | The current density through the solar cell when the voltage across it is zero. |
| Fill Factor | FF | The ratio of the maximum power from the solar cell to the product of VOC and JSC. |
| Power Conversion Efficiency | PCE | The ratio of the maximum power output of the solar cell to the incident light power. |
Expected Outcomes and Troubleshooting
The use of this compound as an HTL is anticipated to offer several advantages:
-
Improved VOC: Due to a potentially better energy level alignment with the active layer donor material.
-
Enhanced JSC and FF: Resulting from improved hole extraction and transport, and reduced series resistance.
-
Increased Stability: The robust triarylamine core and potential for strong interaction with the anode may lead to more stable devices.
Potential Challenges and Solutions:
-
Poor Film Morphology: If the HTL film is rough or has pinholes, this can lead to short circuits and poor device performance. Solution: Optimize the spin-coating parameters (speed, acceleration, time), solvent system, and solution concentration.
-
Energy Level Mismatch: If the HOMO level of the HTL is not well-aligned with the donor material, hole extraction will be inefficient. Solution: Characterize the energy levels of the material using cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS) and select an appropriate active layer system.
-
Solubility Issues: The material may have limited solubility in common organic solvents. Solution: Explore a range of solvents and solvent mixtures, and consider gentle heating or sonication to aid dissolution.
Conclusion and Future Outlook
This compound represents a compelling, yet underexplored, candidate for a high-performance hole transport material in organic photovoltaics. Its established success in the realm of OLEDs, coupled with the advantageous properties of its triarylamine core and the unique functionality of the boronic acid group, provides a strong rationale for its investigation in OPV devices. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to explore the full potential of this and similar materials, ultimately contributing to the advancement of organic solar cell technology. Further research should focus on a detailed characterization of its electronic properties and a systematic optimization of its integration into various OPV device architectures.
References
-
Exploring 4-(Dibiphenyl-4-ylamino)phenylboronic Acid: A Key OLED Intermediate. (URL: [Link])
-
Hole transport layers for organic solar cells: recent progress and prospects. Journal of Materials Chemistry A. (URL: [Link])
-
Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Chemical Communications. (URL: [Link])
-
Recent advances in dopant-free organic hole-transporting materials for efficient, stable and low-cost perovskite solar cells. Energy & Environmental Science. (URL: [Link])
-
Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed Central. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
- A kind of preparation method of 4 amino phenyl boronic acid derivative - Google P
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells - MDPI. (URL: [Link])
-
Characterisation of different hole transport materials as used in organic p-i-n solar cells. SPIE Digital Library. (URL: [Link])
-
Triarylamine-BODIPYs exhibiting record hole mobility: synthesis, photophysical, electrochemical, spectroelectrochemical, and charge carrier mobility studies. Journal of Materials Chemistry C. (URL: [Link])
-
Butterfly-Like Triarylamines with High Hole Mobility and On/Off Ratio in Bottom-Gated OFETs. Chemistry – A European Journal. (URL: [Link])
-
HOMO-LUMO energy levels and electrochemical band gaps of the synthesized compounds. - ResearchGate. (URL: [Link])
Application Note & Protocols: Thin Film Deposition of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Abstract: This document provides a comprehensive guide to the deposition of high-quality thin films of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid (BAPBA), a promising organic semiconductor for advanced electronic and optoelectronic applications. BAPBA's unique structure, featuring a hole-transporting triarylamine core functionalized with a reactive boronic acid moiety, makes it a compelling candidate for hole transport layers (HTLs) in OLEDs, active layers in organic thin-film transistors (OTFTs), and sensing platforms. This guide details two primary deposition methodologies—solution-based spin coating and vacuum-based thermal evaporation—providing researchers with robust starting protocols, the scientific rationale behind key process steps, and troubleshooting guidance to accelerate materials and device development.
Introduction to this compound (BAPBA)
This compound is a multifunctional organic molecule designed for high-performance electronic applications. Its core architecture consists of a central triphenylamine unit, a well-established motif known for its excellent hole-transporting capabilities and electrochemical stability.[1] The extended π-conjugation provided by the biphenyl groups further enhances charge mobility.
The defining feature of this molecule is the terminal boronic acid group (-B(OH)₂). Boronic acids are versatile functional groups that can form reversible covalent bonds with diols, such as those found in saccharides, making them highly valuable for chemical and biological sensors.[2][3] In the context of thin films, this group can influence intermolecular interactions, surface energy, and adhesion to specific substrates, offering a unique handle for tuning film morphology and device interfaces. This combination of a high-mobility core and a reactive functional group positions BAPBA as a strategic material for next-generation organic electronics.
Table 1: Material Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 943836-24-6 | [4] |
| Molecular Formula | C₃₀H₂₄BNO₂ | [4] |
| Molecular Weight | 441.33 g/mol | [4] |
| Typical Purity | ≥98% | [4] |
| Appearance | Typically a white to off-white powder | N/A |
Foundational Step: Rigorous Substrate Preparation
The quality of any thin film is fundamentally dictated by the condition of the substrate surface. An atomically clean, smooth, and chemically homogeneous surface is paramount for achieving uniform film formation, strong adhesion, and optimal device performance. Particulate contamination can lead to pinhole defects, while organic residues can create dewetting problems and compromise electrical contacts.[5][6]
The following multi-step cleaning protocol is recommended for common substrates such as Indium Tin Oxide (ITO) coated glass or silicon wafers.
Protocol 2.1: Standard Substrate Cleaning Workflow
-
Initial Degreasing: Place substrates in a substrate holder and sonicate sequentially in separate beakers of acetone and then isopropyl alcohol (IPA) for 15 minutes each.[7] This process effectively removes gross organic contaminants.
-
Detergent Wash (Optional but Recommended): For heavily contaminated substrates, an initial 5-minute sonication in a hot deionized (DI) water bath containing a laboratory-grade detergent (e.g., Hellmanex III) can be performed.[6]
-
DI Water Rinse: Thoroughly rinse the substrates by sonicating in a beaker of fresh, high-purity DI water for 10-15 minutes to remove any remaining solvents or detergent.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas until visually free of liquid.
-
Surface Activation & Final Cleaning: Immediately before transferring to the deposition system, treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 5-20 minutes.[7]
-
Causality: This final step serves two purposes: it removes the last monolayer of organic adsorbates and it increases the surface energy by creating polar functional groups (e.g., -OH). This enhances the wettability of the surface, which is critical for uniform film formation during spin coating.
-
Protocol I: Solution-Based Deposition via Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from solution, valued for its speed, simplicity, and efficient use of material.[8][9] The process relies on a balance between centrifugal force, which spreads the liquid, and solvent evaporation, which solidifies the film. The final film thickness is primarily determined by the solution concentration and the rotational speed.[8]
Causality and Key Considerations
-
Solvent Selection: The choice of solvent is critical. It must fully dissolve BAPBA without causing aggregation and possess a suitable boiling point and vapor pressure to allow for controlled drying during the spin process. Given the aromatic nature of BAPBA, solvents such as chlorobenzene , toluene , or tetrahydrofuran (THF) are excellent starting points.
-
Solution Concentration: Directly impacts the final film thickness. Higher concentrations lead to thicker films. It is crucial to ensure complete dissolution, which may require gentle heating or extended sonication.
-
Spin Speed: Higher spin speeds result in greater shear forces and more material being expelled, leading to thinner films.[10] A two-step process (a low-speed spread step followed by a high-speed thinning step) can often improve uniformity.
-
Annealing: A post-deposition thermal anneal is vital for removing residual solvent, which can otherwise act as a charge trap, and for promoting molecular ordering, potentially improving charge mobility.
Protocol 3.2: Step-by-Step Spin Coating
-
Solution Preparation:
-
Prepare a stock solution of BAPBA in a suitable solvent (e.g., chlorobenzene) at a concentration between 5 to 15 mg/mL.
-
Use a sealed vial and stir the solution on a hotplate at a mild temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Deposition:
-
Place a freshly prepared substrate onto the chuck of the spin coater and engage the vacuum.
-
Using a micropipette, dispense a sufficient volume of the filtered solution to cover approximately 75% of the substrate surface (static dispense).[8]
-
Immediately start the spin program.
-
-
Post-Deposition Annealing:
-
Carefully transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature of 80-120 °C for 10-30 minutes. The optimal temperature should be determined empirically but must remain well below the material's decomposition temperature.
-
Table 2: Example Spin Coating Parameters for Film Thickness Control
| Parameter | Value Range | Effect on Film |
|---|---|---|
| Solution Conc. | 5 - 15 mg/mL | Higher concentration → Thicker film |
| Spread Step | 500 RPM for 10s | Ensures complete substrate coverage |
| Spin Step | 1000 - 4000 RPM for 45s | Higher speed → Thinner film |
| Acceleration | 1000 RPM/s | Affects initial film formation dynamics |
| Anneal Temp. | 80 - 120 °C | Improves film density and removes solvent |
Protocol II: Vacuum Thermal Evaporation (VTE)
Vacuum Thermal Evaporation is a physical vapor deposition (PVD) technique that is ideal for creating highly pure, solvent-free thin films with precise thickness control.[11] The material is heated in a high-vacuum environment until it sublimes or evaporates, and the vapor travels in a line-of-sight path to condense on a cooler substrate.
Causality and Key Considerations
-
Vacuum Level: A high vacuum (typically < 5x10⁻⁶ Torr) is essential to minimize the incorporation of impurities (like oxygen or water) into the film and to ensure a long mean free path for the evaporated molecules, leading to directional deposition.
-
Deposition Rate: The rate of deposition (typically 0.1 - 2.0 Å/s) is controlled by the temperature of the evaporation source. A slow, stable rate is crucial for growing well-ordered films. Rapid deposition can lead to amorphous, less-dense films.
-
Substrate Temperature: The temperature of the substrate during deposition influences the mobility of molecules upon arrival. Heating the substrate can promote the growth of more crystalline films, while cooling it can "freeze" molecules in place, leading to an amorphous structure.
-
Material Stability: A key consideration for BAPBA is the thermal stability of the boronic acid group. Boronic acids can undergo dehydration at elevated temperatures to form cyclic boroxine anhydrides.[12] This potential transformation must be considered, and the evaporation temperature should be kept as low as possible to achieve a reasonable deposition rate.
Protocol 4.2: Step-by-Step Thermal Evaporation
-
Source Preparation:
-
Load a small amount (e.g., 50-100 mg) of BAPBA powder into a high-purity thermal evaporation source, such as a tantalum or alumina crucible.
-
Rationale: Tantalum is a good choice for its high melting point and low reactivity. Alumina crucibles are suitable for materials that might alloy with metals.
-
-
System Preparation:
-
Mount the freshly prepared substrates in the holder at the top of the chamber.
-
Pump the vacuum chamber down to a base pressure of at least 5x10⁻⁶ Torr.
-
-
Deposition:
-
Slowly increase the current to the evaporation source to gently heat the BAPBA powder. It is advisable to pre-heat just below the evaporation point to outgas the material.
-
Increase the temperature until the quartz crystal microbalance (QCM) registers a stable deposition rate (e.g., 0.5 Å/s).
-
Open the shutter to begin deposition onto the substrates.
-
Monitor the QCM to deposit a film of the desired thickness.
-
Once the target thickness is reached, close the shutter and ramp down the source power.
-
-
Cool Down: Allow the system and substrates to cool down to room temperature under vacuum before venting the chamber.
Film Characterization
After deposition, a suite of characterization techniques should be employed to assess film quality.
-
Ellipsometry/Profilometry: To accurately measure film thickness.
-
Atomic Force Microscopy (AFM): To evaluate surface morphology, roughness (RMS), and grain structure.
-
UV-Visible Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.
-
X-Ray Diffraction (XRD): To probe the crystallinity and molecular packing of the film.
-
X-ray Photoelectron Spectroscopy (XPS): To verify elemental composition and investigate the chemical state of the boron atom (i.e., boronic acid vs. boroxine).
Troubleshooting Common Deposition Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Pinholes in Film (Spin Coating) | Particulate contamination in solution or on substrate; Incomplete dissolution. | Filter solution with 0.2 µm filter; Improve substrate cleaning protocol; Increase sonication/stirring time for solution. |
| "Comet" Streaks (Spin Coating) | Airborne particles landing on wet film; Particulates from dispenser. | Work in a clean environment (laminar flow hood); Ensure pipette tips are clean. |
| Poor Film Adhesion | Low substrate surface energy; Contaminated substrate surface. | Ensure final O₂ plasma or UV-Ozone step is performed; Re-clean substrates. |
| Inconsistent Thickness | Inconsistent solution dispensing; Wobble in spin coater chuck. | Use a calibrated micropipette; Check spin coater for mechanical issues. |
| High Surface Roughness (VTE) | Deposition rate is too high; Substrate temperature is not optimal. | Reduce deposition rate to < 1 Å/s; Experiment with different substrate temperatures during deposition. |
| Film Composition Varies (VTE) | Material decomposition at high temperature. | Use the lowest possible evaporation temperature; Verify film composition with XPS. |
References
-
Jaafar, E. (2014). Response to "What is the best cleaning procedures for ITO substrates?". ResearchGate.
-
IEEE. (2009). Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. IEEE Xplore.
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Ossila Ltd. How to Clean Substrates for Photovoltaic or OLED Fabrication.
-
ResearchGate. (n.d.). Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth.
-
Sigma-Aldrich. 4-Aminophenylboronic acid.
-
Brigham Young University. Substrate Cleaning. BYU Cleanroom.
-
MKS Instruments. Wet Substrate Surface Cleaning.
-
Wiley Online Library. (2020). Triarylamine Trisamide Interfacial Modulation for Perovskite Photovoltaics. Advanced Materials Interfaces.
-
Ossila Ltd. Spin Coating: Complete Guide to Theory and Techniques.
-
KINTEK. (2024). The Ultimate Guide To Spin Coating Processes.
-
SPS Europe B.V. Spin Coater Applications » Sol Gel Process.
-
ChemicalBook. Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-.
-
Royal Society of Chemistry. (2015). Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors. Journal of Materials Chemistry C.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics.
-
Catsyn. (4-(DI([1,1'-Biphenyl]-4-YL)amino)phenyl)boronicacid | CAS 943836-24-6.
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
-
Sigma-Aldrich. 4-Biphenylboronic acid.
-
Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
-
Wikipedia. Boronic acid.
-
ResearchGate. (2018). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
-
Reddit. (2017). Purification of boronic acids?. r/chemistry.
-
Royal Society of Chemistry. (2013). 4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors.
-
PubMed. (2019). Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices.
-
Oriental Journal of Chemistry. (2021). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
-
Beilstein Journal of Nanotechnology. (2019). Organic and inorganic–organic thin film structures by molecular layer deposition: A review.
-
Semantic Scholar. (2018). Thin Film Deposition and Characterization for Various Applications.
-
MDPI. (2018). Evaporation of Methylammonium Iodide in Thermal Deposition of MAPbI3.
-
PubMed. (2025). Engineering Inorganic Perovskite Films by X Values of DMAPbIx toward Large Area Photovoltaic Devices by Slot-Die Coating.
-
Beijing Institute of Technology. (2021). Millimeter-Size All-inorganic Perovskite Crystalline Thin Film Grown by Chemical Vapor Deposition.
-
Indium Corporation. Thermal Evaporation Materials.
-
MDPI. (2017). Thin Film Deposition Using Energetic Ions.
-
BLD Pharm. [1,1'-Biphenyl]-4-ylboronic acid.
-
ResearchGate. (2017). Growth, characterization, and thin film transistor application of CH3NH3PbI3 perovskite on polymeric gate dielectric layers.
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Application Notes & Protocols: Boronic Acids as Foundational Building Blocks in Modern Organic Synthesis
Introduction: The Unassuming Power of the Boronic Acid Moiety
In the landscape of modern organic synthesis, few functional groups have proven as versatile and transformative as the boronic acid. Characterized by the general formula R–B(OH)₂, these organoboron compounds have evolved from chemical curiosities to indispensable tools for constructing complex molecular architectures.[1] Their remarkable stability to air and moisture, generally low toxicity, and predictable reactivity make them ideal building blocks, particularly in the pharmaceutical and materials science sectors.[1][2]
The unique electronic nature of the boron atom—possessing a vacant p-orbital—imparts a mild Lewis acidity, which is central to its reactivity. This feature, combined with the relative ease of synthesis and handling, has cemented the role of boronic acids in a chemist's toolkit.[1] Their impact is perhaps most profoundly illustrated by their central role in the 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-coupling reactions.[3] Furthermore, the incorporation of the boronic acid pharmacophore into therapeutics, such as the proteasome inhibitor Bortezomib (Velcade®), has revolutionized aspects of drug discovery, underscoring their significance beyond synthetic intermediates.[2][4][5][6]
This guide provides an in-depth exploration of the practical applications of boronic acids. We will dissect the causality behind experimental choices in cornerstone reactions, provide robust, step-by-step protocols, and offer insights gleaned from years of field experience to empower researchers in their synthetic endeavors.
I. The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of boronic acids, facilitating the creation of a carbon-carbon bond between an organoboron species and an organohalide (or triflate).[3][7][8] This reaction is the workhorse for synthesizing biaryl and substituted vinyl structures, which are prevalent in countless pharmaceutical agents and organic materials.
A. The Catalytic Cycle: A Mechanistic Rationale
The reaction proceeds through a well-defined palladium-catalyzed cycle. Understanding each step is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (R¹-X) bond of the electrophile. This is often the rate-limiting step, particularly for less reactive halides like chlorides. The choice of ligand on the palladium center is critical here; electron-rich and bulky ligands accelerate this step by increasing the electron density on the metal, facilitating its insertion.[10]
-
Transmetalation: This is where the boronic acid enters the fray. The base plays a crucial, non-negotiable role by activating the boronic acid to form a more nucleophilic borate species ([R²-B(OH)₃]⁻).[9][11] This activated species then transfers its organic group (R²) to the palladium(II) center, displacing the halide. The efficiency of this step is highly dependent on the choice of base and solvent.
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) coupled on the palladium center are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12] This step is typically fast and is promoted by bulky ligands that create steric strain around the metal center.
B. Experimental Design: The "Why" Behind Component Selection
A successful Suzuki coupling hinges on the judicious selection of its components. Here, we analyze the rationale for these choices.
| Component | Common Examples | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + Ligand, Pre-formed Palladacycles.[8][10] | Causality: The goal is to generate a catalytically active Pd(0) species. Pd(PPh₃)₄ is a direct source of Pd(0) but can be air-sensitive. Pd(II) sources like Pd(OAc)₂ are more stable but require in situ reduction, which can sometimes be inefficient. Modern pre-catalysts (e.g., Buchwald or PEPPSI types) are often preferred as they are air-stable and generate the active catalyst reliably and controllably.[7] |
| Ligand | Phosphines: PPh₃, Buchwald ligands (e.g., SPhos, XPhos). NHCs: IPr, SIMes.[10] | Causality: Ligands are not passive spectators; they tune the catalyst's reactivity. Bulky, electron-rich phosphine ligands (like Buchwald's biarylphosphines) are the gold standard for challenging couplings (e.g., aryl chlorides) because they promote both oxidative addition and reductive elimination.[10][13] N-Heterocyclic Carbenes (NHCs) are highly effective alternatives known for their strong σ-donating ability and thermal stability.[10] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃. Phosphates: K₃PO₄. Hydroxides: NaOH.[9] | Causality: The base's primary role is to activate the boronic acid for transmetalation.[11] The choice is a balance of reactivity and substrate tolerance. K₂CO₃ is a good starting point for many reactions.[13] K₃PO₄ is a stronger, non-nucleophilic base often used for less reactive substrates or when protodeboronation is a concern. Cs₂CO₃ is highly effective but more expensive. Hydroxides are strong but can cause hydrolysis of sensitive functional groups like esters.[9] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with H₂O.[3][7] | Causality: The solvent system must dissolve the reagents and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides). A biphasic system (e.g., Toluene/H₂O) is very common.[3] The water aids in dissolving the base and facilitates the formation of the active borate species. For water-sensitive substrates, anhydrous conditions with a soluble base like K₃PO₄ in a polar aprotic solvent (e.g., Dioxane, THF) are used.[13] |
| Boron Reagent | Boronic Acid (RB(OH)₂), Pinacol Ester (RBpin), MIDA Ester.[7] | Causality: While boronic acids are standard, they can be prone to decomposition via protodeboronation.[14] Boronate esters, like pinacol esters (Bpin), are often more robust, easier to purify, and exhibit slower transmetalation. MIDA boronates are exceptionally stable and can be used in iterative cross-coupling sequences, as the MIDA group can be cleaved under specific conditions to liberate the boronic acid for the next reaction.[7] |
C. Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of an aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle/oil bath.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[15]
-
Solvent Addition: Using syringes, add the deoxygenated 1,4-Dioxane (8 mL) followed by deoxygenated water (2 mL). Solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
D. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Poor substrate solubility. | Use a more active pre-catalyst/ligand system (e.g., a Buchwald system). Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Screen different solvents or increase temperature.[14][16] |
| Protodeboronation | Presence of excess water or acidic impurities; prolonged reaction time at high temperature. | Use anhydrous conditions with K₃PO₄. Use the boronic acid's pinacol ester instead. Ensure reagents are pure and minimize reaction time.[7][14] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a homocoupling pathway. | Ensure rigorous degassing of solvents and maintenance of an inert atmosphere throughout the reaction.[7][17] |
| Hydrolysis of Esters/Nitriles | Use of a strong, nucleophilic base (e.g., NaOH, KOH). | Switch to a weaker, non-nucleophilic base like K₂CO₃, K₃PO₄, or even KF.[13][14] |
II. Forging C-Heteroatom Bonds: The Chan-Lam Coupling
While the Suzuki reaction is paramount for C-C bonds, boronic acids are also key players in forming C-Heteroatom bonds. The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N and C-O bonds by coupling boronic acids with amines, amides, or alcohols.[18][19][20] Its primary advantage lies in its often milder reaction conditions; many Chan-Lam couplings can be run at room temperature and, remarkably, use atmospheric oxygen as the terminal oxidant.[20]
A. The Copper-Catalyzed Mechanism
The Chan-Lam coupling operates through a distinct copper-based catalytic cycle, which is thought to involve Cu(II) and Cu(III) intermediates.
-
Ligand Exchange: The amine or alcohol nucleophile (Nu-H) coordinates to the Cu(II) catalyst.[18]
-
Transmetalation: The boronic acid transfers its organic group (R) to the copper center.
-
Reductive Elimination: This key step forms the C-N or C-O bond, releasing the product and a Cu(I) species. This is often proposed to occur from a transient Cu(III) intermediate.[19]
-
Oxidation: The resulting Cu(I) is re-oxidized back to the active Cu(II) state by an oxidant, which is conveniently and economically supplied by the oxygen in the air.[18]
B. Protocol: General Procedure for N-Arylation of an Aniline
This protocol describes a typical Chan-Lam coupling using an amine and an arylboronic acid.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Molecular Sieves, 4Å (optional, ~1g)
Procedure:
-
Reaction Setup: To an open-air round-bottom flask containing a magnetic stir bar, add the arylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and optional molecular sieves.
-
Reagent Addition: Add anhydrous DCM (10 mL), followed by the aniline (1.0 mmol) and pyridine (2.0 mmol). The flask is left open to the atmosphere, or a balloon of air can be affixed.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often visibly blue or green. Completion can take 12-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-arylated product.
III. Synthesis, Purification, and Handling of Boronic Acids
While commercially available, the synthesis of novel boronic acids is often required. The most common method involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester at low temperature, followed by acidic hydrolysis.[1][2]
Workflow for Boronic Acid Synthesis and Purification:
Purification Insights: Purifying boronic acids can be challenging due to their amphiphilic nature and tendency to form cyclic anhydrides (boroxines).[21]
-
Recrystallization: Often the most effective method for solid boronic acids.[21]
-
Acid/Base Extraction: Boronic acids can be extracted into a basic aqueous solution and then precipitated by re-acidification, which can help remove non-acidic impurities.[21]
-
Chromatography: Silica gel chromatography is possible but can lead to decomposition. It is generally more successful for boronate esters.[21]
Conclusion
Boronic acids and their derivatives are foundational pillars of modern synthetic chemistry.[1] Their utility in robust and versatile transformations like the Suzuki-Miyaura and Chan-Lam couplings has accelerated the discovery and development of new medicines and materials. By understanding the mechanistic principles that govern their reactivity and the causal relationships behind protocol design, researchers can fully harness the synthetic power of these remarkable building blocks to construct the complex molecules of tomorrow.
References
-
dos Santos, J. L., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Tripathi, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]
-
Akil, A., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
ResearchGate. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Chemoselective boronic ester synthesis by controlled speciation. Angewandte Chemie International Edition. Available at: [Link]
-
Prates, J. L. B., et al. (2021). Boron in Medicinal and Organic Chemistry. Current Organic Chemistry. Available at: [Link]
-
MolecularCloud. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. Available at: [Link]
-
Chapsal, B., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
ResearchGate. (2016). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Available at: [Link]
-
NROChemistry. Chan-Lam Coupling. Available at: [Link]
-
ResearchGate. (2011). Applications of boronic acids in organic synthesis. Available at: [Link]
-
Lavigne, J. J. (2006). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]
-
Fikar, J., & Polasek, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
-
Semantic Scholar. (2011). Applications of boronic acids in organic synthesis. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
-
ResearchGate. Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. Available at: [Link]
-
Liu, Z., & He, H. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
Sources
- 1. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Chan-Lam Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the sterically hindered and electron-rich substrate, (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid . This molecule, while a valuable building block, presents unique challenges due to its bulky triarylamine structure. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure successful and efficient coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this boronic acid is extremely slow or shows no conversion. What are the most likely causes?
A1: The primary challenges with this substrate are its significant steric bulk and the electron-rich nature of the triarylamine system.[1][2] The bulky di-biphenylamino group can severely hinder two key steps in the catalytic cycle: transmetalation (the transfer of the aryl group from boron to palladium) and reductive elimination (the final bond-forming step).[1] Additionally, the electron-donating nature of the nitrogen atom makes the aryl group less reactive. These factors necessitate the use of specialized catalysts and conditions designed to overcome high activation barriers.[3][4]
Q2: Can the amine group in the boronic acid interfere with the palladium catalyst?
A2: Yes, this is a critical consideration. The nitrogen atom in the triarylamine core is a Lewis basic site. It can coordinate to the palladium center, potentially displacing essential phosphine ligands and inhibiting the catalytic cycle.[5] This catalyst inhibition is another reason why standard conditions may fail. The use of bulky ligands helps to create a sterically crowded coordination sphere around the palladium, which can disfavor the binding of the substrate's amine group.
Q3: I'm observing significant amounts of a byproduct that corresponds to the starting boronic acid losing its B(OH)₂ group. What is this and how can I prevent it?
A3: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][6] This is often exacerbated by harsh basic conditions, elevated temperatures, and the presence of excess water.[3][7] To mitigate this, consider using milder bases like potassium fluoride (KF) or carefully controlling the amount of water in the reaction. In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, can protect it from premature decomposition.[3][8]
Q4: What is the homocoupling byproduct and why am I seeing it?
A4: Homocoupling results in a biaryl product formed from two molecules of your boronic acid. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's normal cycle and lead to oxidative coupling of the boronic acid.[1][2] To prevent this, it is imperative to thoroughly degas all solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction.[3][9]
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Yield | 1. Inactive Catalyst: The active Pd(0) species is not generated or has decomposed.[3] | Use a pre-formed Pd(0) source or a modern palladacycle precatalyst (e.g., XPhos Pd G3/G4). These are air-stable and reliably generate the active Pd(0) species in solution, bypassing problematic reduction steps.[2] |
| 2. Inefficient Oxidative Addition: Your aryl/vinyl halide or triflate partner is too electron-rich or sterically hindered. | Switch to a more electron-rich and bulky ligand. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) increase the electron density on the palladium, which is essential for promoting the oxidative addition step with challenging electrophiles.[3][10] | |
| 3. Slow Transmetalation: Steric hindrance from the triarylamine is preventing the transfer from boron to palladium. | Increase the reaction temperature. Higher temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier.[3] Also, ensure your base is strong enough and sufficiently soluble to form the active boronate species. K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. [3][11] | |
| Significant Protodeboronation | 1. Harsh Basic Conditions: Strong bases in aqueous media can readily cleave the C-B bond.[3] | Use a milder base or anhydrous conditions. Potassium fluoride (KF) is a good alternative. For highly sensitive substrates, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[3] |
| 2. Boronic Acid Instability: The boronic acid itself is prone to decomposition at high temperatures. | Convert the boronic acid to a more robust boronate ester. A pinacol ester (Bpin) derivative is significantly more stable and can be used directly.[3][12] This often requires a slightly modified protocol but drastically reduces decomposition. | |
| Significant Homocoupling | 1. Oxygen Contamination: Presence of O₂ leads to oxidative homocoupling of the boronic acid. | Ensure rigorous degassing of all solvents and reagents. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient. Maintain a positive pressure of inert gas throughout the reaction.[3][9] |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may be poisoned or may have precipitated as palladium black. | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Consider a more robust ligand that better stabilizes the palladium center throughout the catalytic cycle. Buchwald-type biarylphosphine ligands are excellent for this purpose.[13] |
| 2. Poor Solubility: One of the coupling partners or the catalyst may not be fully dissolved at the reaction temperature. | Screen different solvent systems. While mixtures like Dioxane/H₂O or Toluene/H₂O are common, exploring solvents like 2-MeTHF or CPME may improve solubility and performance.[14] |
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for coupling this compound with a typical aryl bromide.
-
Vial Preparation: To an oven-dried 8 mL reaction vial, add the aryl bromide (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (0.4 mmol, 2.0 equiv.). Add a magnetic stir bar.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, XPhos Pd G3 (0.004 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Solvent Addition: Add 2.0 mL of degassed 1,4-dioxane and 0.2 mL of degassed water via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for particularly stubborn couplings, such as with electron-rich or sterically hindered aryl chlorides.
-
Vial Preparation: To an oven-dried 8 mL reaction vial, add the aryl chloride (0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and cesium carbonate (Cs₂CO₃) (0.4 mmol, 2.0 equiv.). Add a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere, add a more advanced precatalyst like RuPhos Pd G4 (0.006 mmol, 3 mol%). The higher catalyst loading and more active ligand are key for difficult substrates.
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add 2.0 mL of degassed t-amyl alcohol via syringe. The use of an alcohol solvent can sometimes accelerate the reaction.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 18-36 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A decision-tree workflow for troubleshooting Suzuki coupling reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Boron Suzuki Coupling | Borates Today [borates.today]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
Troubleshooting Poor Yields in Reactions Involving Boronic Acids: A Technical Guide for Researchers
Introduction: Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their widespread use in the formation of carbon-carbon bonds, achieving consistently high yields can be a significant challenge for researchers, scientists, and drug development professionals.[2] This technical support guide provides a structured approach to troubleshooting poor yields in reactions involving boronic acids, offering field-proven insights and detailed protocols to help you navigate common experimental hurdles.
Part 1: Diagnosing the Problem - Common Symptoms and Initial Checks
FAQ 1: My reaction yield is low, where do I start troubleshooting?
When faced with a low-yielding reaction, a systematic approach is crucial. Before delving into complex mechanistic possibilities, it's essential to rule out common procedural and reagent-related issues. Often, the root cause is a simple oversight that can be quickly rectified.
Table 1: Initial Troubleshooting Checklist
| Area of Concern | Key Checks | Potential Impact on Yield |
| Reagent Quality | - Boronic Acid/Ester Purity: Has the purity been confirmed by NMR or other analytical techniques?[3] Is it a fresh bottle or an old reagent? - Aryl Halide Reactivity: Is the halide partner appropriate for the chosen conditions (I > Br > OTf >> Cl)?[4] - Catalyst/Ligand Integrity: Is the palladium catalyst fresh? Are phosphine ligands free from oxidation?[4] | - Impure or degraded boronic acid is a primary cause of low yields.[2] - Less reactive aryl halides may require more active catalyst systems or harsher conditions.[4] - Deactivated catalysts or oxidized ligands will lead to incomplete conversion.[5] |
| Reaction Setup | - Inert Atmosphere: Was the reaction vessel properly purged with an inert gas (e.g., argon or nitrogen)?[5] - Solvent & Base Purity: Were anhydrous and degassed solvents used?[4] Is the base of high purity? | - Oxygen can deactivate the palladium catalyst, halting the catalytic cycle.[5] - Water and oxygen in the solvent can lead to side reactions and catalyst deactivation.[4] |
| Reaction Parameters | - Temperature: Is the reaction temperature appropriate for the specific coupling partners and catalyst system? - Stirring: Is the stirring vigorous enough, especially in biphasic reactions, to ensure proper mixing? - Reaction Time: Has the reaction been monitored over time to determine if it has gone to completion? | - Sub-optimal temperatures can lead to slow or incomplete reactions. - Inefficient mixing can limit the interaction between reagents, especially in heterogeneous mixtures. - Prematurely stopping the reaction will result in low conversion of starting materials. |
Below is a general workflow to guide your initial troubleshooting efforts.
Caption: A general workflow for troubleshooting low reaction yields.
Part 2: Deep Dive into Boronic Acid Stability and Quality
The inherent stability of the boronic acid reagent is a critical factor that is often underestimated. Boronic acids are susceptible to several decomposition pathways that can significantly reduce the amount of active reagent available for the desired cross-coupling reaction.[6][7]
FAQ 2: How can I assess the purity and stability of my boronic acid?
A multi-technique approach is recommended for a thorough assessment of boronic acid purity.[3]
-
¹H NMR Spectroscopy: This is an excellent first-pass technique to confirm the structure and identify major organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of boronic acids and their esters.[3] However, care must be taken to avoid on-column hydrolysis.[8]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of the main component and any impurities, helping to diagnose potential degradation pathways.[3]
Protocol 1: Step-by-Step Guide for Assessing Boronic Acid Quality
-
Sample Preparation: Dissolve a small, accurately weighed sample of the boronic acid in a suitable deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃). For HPLC and LC-MS, use a high-purity aprotic solvent like acetonitrile.
-
NMR Analysis: Acquire a ¹H NMR spectrum. Look for the characteristic boronic acid proton signal (often a broad singlet) and check for the presence of unexpected signals that could indicate impurities or degradation products.
-
HPLC Analysis:
-
Use a reversed-phase C18 column.[9]
-
Employ a mobile phase of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).[9]
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
To minimize on-column hydrolysis of boronic esters, consider using a column with low silanol activity and an aprotic diluent.[8]
-
-
LC-MS Analysis: Use the same or similar HPLC conditions and couple the output to a mass spectrometer to obtain mass-to-charge ratio information for all eluting peaks.
FAQ 3: What is protodeboronation and how can I prevent it?
Protodeboronation is a common and often overlooked side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[10] This process consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.[10] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway.[4]
Caption: The base-catalyzed mechanism of protodeboronation.
Table 2: Strategies to Minimize Protodeboronation
| Strategy | Explanation | Causality |
| Use a Milder Base | Opt for bases like K₃PO₄, KF, or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[4] | Stronger bases can accelerate the formation of the boronate anion, which is more susceptible to protonolysis.[10] |
| Anhydrous Conditions | While many Suzuki protocols use aqueous bases, water can act as the proton source for protodeboronation.[4] Using anhydrous conditions with a suitable base can mitigate this. | Reducing the concentration of proton sources in the reaction mixture slows down the rate of protodeboronation. |
| Use More Stable Boron Reagents | Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[4][7] | These derivatives often exhibit greater stability and can slowly release the active boronic acid in situ, keeping its concentration low and thus minimizing the rate of protodeboronation.[10][11] |
| Optimize Reaction Time and Temperature | Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4] | Protodeboronation is a time- and temperature-dependent process; minimizing both can favor the desired cross-coupling reaction. |
Part 3: Optimizing Reaction Conditions for Success
The choice of reaction parameters plays a pivotal role in the outcome of any cross-coupling reaction. A systematic optimization of these parameters is often necessary to achieve high yields, especially with challenging substrates.[12][13]
FAQ 4: How do I choose the right solvent, base, and catalyst for my reaction?
The optimal combination of solvent, base, and catalyst is highly substrate-dependent. However, some general guidelines can be followed.
Table 3: Solvent and Base Selection Guide for Suzuki-Miyaura Coupling
| Solvent System | Common Bases | Considerations |
| Toluene/Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | A common and effective biphasic system. The base is dissolved in the aqueous phase. |
| Dioxane/Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | Another widely used biphasic system with good solvating properties for many organic compounds.[4] |
| THF/Water | K₂CO₃, K₃PO₄, KF | THF is a good solvent for many boronic acids and aryl halides. |
| DMF, DMAc | K₂CO₃, Cs₂CO₃ | Polar aprotic solvents that can be useful for less reactive coupling partners, but may require higher temperatures. |
-
Catalyst Selection: For simple Suzuki couplings, Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand are often sufficient. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos) may be necessary.[5]
FAQ 5: My reaction is not going to completion. What can I do?
If you observe incomplete conversion of your starting materials, a small-scale test reaction to screen different parameters can be highly informative.
Protocol 2: General Protocol for a Small-Scale Test Reaction
-
Setup: In a small vial equipped with a stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., 1, 4, and 24 hours) and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.
Caption: Key parameters to consider during reaction optimization.
Part 4: Overcoming Work-up and Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging due to the presence of boron-containing byproducts.
FAQ 6: I'm having trouble removing boron-containing byproducts. What are the best purification strategies?
The removal of boron impurities often requires specific work-up and purification techniques.
Table 4: Comparison of Purification Techniques for Boronic Acid Reactions
| Technique | Description | Advantages | Disadvantages |
| Aqueous Wash with Base | Washing the organic extract with an aqueous base (e.g., 1M NaOH) can help remove acidic boron species. | Simple and effective for removing boric acid and some boronic acids. | May not be effective for all boron-containing byproducts. Can cause product degradation if the product is base-sensitive. |
| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase.[14] | Can provide high purity product.[14] | Can be time-consuming and may lead to product loss on the column. |
| Recrystallization | Purification of a solid product by dissolving it in a hot solvent and allowing it to cool, causing the pure product to crystallize.[14] | Can yield very pure material. | Only applicable to solid products. Requires finding a suitable solvent system. |
| Scavenger Resins | Using functionalized resins that selectively bind to boron species. | Can be highly effective for removing trace amounts of boron impurities. | Can be expensive. |
Part 5: Advanced Troubleshooting for Specific Cases
FAQ 7: I'm working with a sterically hindered or electronically deactivated boronic acid. What special precautions should I take?
Sterically hindered or electronically deactivated boronic acids often exhibit lower reactivity and may require more forcing reaction conditions.[15]
-
Sterically Hindered Boronic Acids:
-
Increased Catalyst Loading: Using a higher catalyst loading (e.g., 5-10 mol%) can help to overcome the slower reaction rates.
-
More Active Ligands: Bulky, electron-rich ligands can promote the challenging transmetalation and reductive elimination steps.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.
-
-
Electronically Deactivated Boronic Acids:
-
Stronger Bases: A stronger base may be required to facilitate the formation of the boronate anion and promote transmetalation.
-
Careful Monitoring for Protodeboronation: As these substrates are more prone to protodeboronation, it is crucial to monitor the reaction closely and consider the strategies outlined in Part 2.
-
Conclusion
Troubleshooting poor yields in reactions involving boronic acids requires a methodical and informed approach. By systematically evaluating reagent quality, reaction conditions, and potential side reactions like protodeboronation, researchers can significantly improve the success rate of their experiments. This guide provides a foundational framework for diagnosing and resolving common issues, empowering scientists to achieve higher yields and cleaner reaction profiles in their synthetic endeavors.
References
- Vertex AI Search. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Grzybowski, B. A., Burke, M. D., et al. (2022, November 5). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Abolhasani, M., et al. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Royal Society of Chemistry.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Liu, X., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
- Wikipedia. (n.d.). Protodeboronation.
- Wang, B. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17566–17585.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-boronobenzoate.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki–Miyaura reaction.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- Tlili, A., et al. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. ResearchGate.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Vedejs, E., et al. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(9), 2639–2647.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, W., et al. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Organic Letters.
- Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. In ACS Symposium Series (Vol. 1227, pp. 1–21). American Chemical Society.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1874–1883.
- Cox, P. A., et al. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. ResearchGate.
- Denmark, S. E., et al. (2024, November 15). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Illinois Experts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Sigman, M. S., et al. (n.d.). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society.
- Reddy, G. S., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Royal Society of Chemistry.
- Wikipedia. (n.d.). Boronic acid.
- Dhimitruka, I., & Santos, W. L. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1227, pp. 1–21). American Chemical Society.
- Al-Absi, M., et al. (n.d.). Analytical techniques for boron quantification supporting desalination processes-- A review.
- Bhattacharya, S., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI, 10(4).
- ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Maciejewska, G., et al. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules.
- Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245–9282.
- Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245–9282.
- Kitano, Y., & Arisawa, M. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. ResearchGate.
- Taylor & Francis. (n.d.). Boronic acid – Knowledge and References.
- Silva, F., et al. (n.d.).
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- 15. researchgate.net [researchgate.net]
Technical Support Center: (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the experimental complexities of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid. Given its advanced structure, combining a sterically hindered triarylamine core with a reactive boronic acid moiety, this compound presents unique stability challenges. This document provides in-depth, field-proven insights into its potential degradation pathways and offers robust troubleshooting strategies to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and reaction of this compound.
Question 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. I suspect the boronic acid is the issue. What should I investigate first?
Answer:
Failure in Suzuki-Miyaura coupling is frequently linked to the instability of the boronic acid partner, especially complex ones like this.[1][2] Your primary investigation should focus on three key areas: reagent integrity, reaction conditions, and competing degradation pathways.
-
Reagent Purity & Stability: Boronic acids can degrade over time.[2] Verify the purity of your starting material. Has it been stored properly under an inert atmosphere, away from light and moisture? Physical changes like discoloration or clumping can indicate degradation.
-
Catalyst Activity & Oxygen Contamination: Ensure your palladium catalyst is active. The presence of oxygen can lead to both catalyst decomposition and the unwanted homocoupling of your boronic acid.[1][3] It is critical to thoroughly degas your solvents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction.[1]
-
Protodeboronation: This is the most common degradation pathway, where the C-B bond is cleaved and replaced by a hydrogen atom.[2] This is highly relevant for your compound and is often accelerated by strong bases and protic solvents (like water) under thermal stress.[1] If you observe a significant byproduct with a mass corresponding to the loss of the B(OH)₂ group, protodeboronation is the likely culprit.
Question 2: I am observing a significant byproduct that corresponds to the replacement of the -B(OH)₂ group with a hydrogen atom. What is this process and how can I minimize it?
Answer:
You are observing protodeboronation , a well-documented and often problematic side reaction for arylboronic acids.[4][5] This reaction (Ar-B(OH)₂ → Ar-H) consumes your starting material, directly reducing the yield of your desired cross-coupled product.[4]
The mechanism is often catalyzed by acid or base and requires a proton source, which is typically water present in the reaction medium.[1][5] For electron-rich arylboronic acids, this process can be particularly rapid. The triarylamine group in your molecule is strongly electron-donating, making the C-B bond more susceptible to this cleavage.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Since water is the primary proton source, switching to rigorously dried, anhydrous solvents and reagents can significantly suppress this side reaction.[1]
-
Select a Milder Base: Strong bases in aqueous media accelerate protodeboronation.[1] Consider replacing strong bases like NaOH or K₃PO₄ with milder, non-nucleophilic bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[1]
-
Use Boronic Esters as Protecting Groups: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from degradation.[2][6] These esters are more stable to storage and can release the active boronic acid slowly in situ under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[7] Diethanolamine adducts are also an excellent, crystalline, and air-stable alternative that can be used directly in couplings.[8][9]
Question 3: My LC-MS analysis shows a byproduct with a mass increase of +1 Da (after loss of the boron moiety), corresponding to the replacement of -B(OH)₂ with an -OH group. What is this pathway?
Answer:
This byproduct is the result of oxidative deboronation . In this pathway, the carbon-boron bond is oxidized, ultimately being replaced by a hydroxyl group to form the corresponding phenol.[2][10] This is a common metabolic instability pathway for boronic acids and can also occur under reaction conditions, particularly if dissolved oxygen is not rigorously excluded.[6][11]
The mechanism involves the attack of an oxidant (like peroxide or molecular oxygen) on the boron atom, followed by rearrangement and hydrolysis.[10][12] The electron-rich nature of your triarylamine-substituted aryl ring can make it more susceptible to oxidation.
Strategies to Minimize Oxidation:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for an extended period.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experimental setup and duration.
-
Antioxidants (Use with Caution): In some specific formulation contexts, antioxidants might be considered, but their compatibility with the catalytic cycle must be carefully evaluated as they can potentially interfere with the palladium catalyst.
Question 4: The boronic acid powder appears clumpy and has a different weight than expected. What could be happening?
Answer:
This is likely due to the formation of a boroxine , which is a cyclic trimeric anhydride.[2][13] This occurs through the intermolecular dehydration of three boronic acid molecules. This process is reversible upon the addition of water.
While boroxines are often still competent in cross-coupling reactions, their formation complicates accurate mass measurement for reaction stoichiometry.[2][14] If precise stoichiometry is critical, this can lead to inconsistent results. Storing the boronic acid in a desiccator under an inert atmosphere can help minimize boroxine formation.
Principal Degradation Pathways
The stability of this compound is governed by three primary chemical pathways. Understanding these is crucial for troubleshooting and optimizing experimental outcomes.
Caption: Key degradation pathways for arylboronic acids.
Troubleshooting & Analysis Workflow
When encountering a failed or low-yielding reaction, a systematic approach is essential. The following workflow provides a logical sequence of steps to diagnose the root cause.
Caption: Systematic workflow for troubleshooting failed reactions.
Quantitative Summary of Degradation Products
The following table summarizes the key degradation products, their expected mass changes relative to the parent aryl group (Ar = (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)), and common analytical signatures.
| Degradation Pathway | Resulting Functional Group | Structure | Δ Mass from Ar-H | Typical Analytical Observation |
| Protodeboronation | Hydrogen | Ar-H | 0 Da | Major peak in LC-MS corresponding to the arene core. |
| Oxidation | Hydroxyl | Ar-OH | +16 Da | Peak in LC-MS with M+16 relative to the protodeboronated species. |
| Trimerization | Boroxine | (ArBO)₃ | N/A | Can complicate NMR and mass spec analysis; often reverts to monomer in solution. |
Experimental Protocol: Stability-Indicating HPLC-MS Method
To accurately monitor the stability of this compound and quantify its degradants, a validated stability-indicating analytical method is required.[15]
Objective: To develop an HPLC-MS method capable of separating the parent boronic acid from its primary degradation products (protodeboronated and oxidized species).
Workflow Diagram:
Caption: Workflow for HPLC-MS analysis of boronic acid stability.
Methodology:
-
Instrumentation & Columns:
-
An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass identification of degradants.[15][16]
-
A reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a suitable starting point.[17] To minimize on-column hydrolysis, use a column with low residual silanol activity.[18]
-
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid at ~1 mg/mL in an aprotic solvent like acetonitrile or THF to minimize hydrolysis prior to injection.[15]
-
For analysis, dilute the stock solution to a working concentration of ~10-50 µg/mL using the initial mobile phase composition.
-
Prepare samples fresh and keep them in a cooled autosampler (4-10 °C) to prevent degradation while awaiting analysis.[15]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to 95% B over 5-10 minutes to elute the highly nonpolar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV/PDA detection at multiple wavelengths (e.g., 254 nm, 280 nm) and ESI-MS in both positive and negative ion modes to capture all relevant species.
-
-
Data Analysis & Validation:
-
Identify the parent compound and its degradation products by their retention times and accurate mass-to-charge ratios.
-
The method should demonstrate baseline separation between the parent peak and all major degradant peaks.
-
Perform forced degradation studies (e.g., treating the sample with acid, base, and an oxidizing agent like H₂O₂) to confirm that the method can indeed separate the degradants from the parent compound.[11]
-
References
- Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronation. Available at: [Link]
-
Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS. Available at: [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Scott, J. S., & Macgregor, S. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]
-
MDPI. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers. Available at: [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Drug Regulatory Affairs International. (2012). Arylboronic Acids. WordPress.com. Available at: [Link]
-
Journal of the Chemical Society D. The kinetics and rate constants for the autoxidation of s-butylboronic anhydride. RSC Publishing. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Analytical Methods. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]
-
ResearchGate. (2025). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
-
PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
MDPI. (2019). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Molecules. Available at: [Link]
-
PubMed Central. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. Available at: [Link]
-
Amerigo Scientific. Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- ,98%. Available at: [Link]
-
PubMed Central. (2023). Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy. Chemistry. Available at: [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
MDPI. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules. Available at: [Link]
-
PubMed. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
OmicsDI. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Available at: [Link]
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Technical Support Center: Boronic Acid Purification
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity boronic acid compounds. Boronic acids are indispensable reagents in modern chemistry, yet their purification is frequently complicated by their unique chemical properties. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Core Challenge: The Boronic Acid-Boroxine Equilibrium
Before troubleshooting specific issues, it is crucial to understand the primary chemical behavior that complicates boronic acid purification: the reversible formation of boroxines. A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules.[1][2] This equilibrium is highly sensitive to the presence of water.
In the solid state or in anhydrous solvents, the boroxine form may dominate.[3] Upon exposure to water (e.g., during aqueous workup or on wet silica gel), the equilibrium shifts back toward the monomeric boronic acid.[1] This dynamic interconversion often results in complex NMR spectra and inconsistent analytical data, making purity assessment difficult.[4][5]
Caption: Reversible equilibrium between a boronic acid and its boroxine.
Troubleshooting Guide & FAQs
Q1: My NMR spectrum is complex and shows multiple species for my boronic acid. Is it impure?
Answer: Not necessarily. You are likely observing a mixture of the boronic acid monomer and its corresponding trimeric boroxine. This is the most common reason for apparent complexity in NMR spectra of boronic acid samples.
Causality: The ratio of boronic acid to boroxine depends heavily on the amount of residual water in your sample and the NMR solvent.[1][3] In a "dry" solvent like CDCl₃, the boroxine form is often favored, while in DMSO-d₆, which is hygroscopic, the monomeric acid is more prevalent. The presence of both can lead to broadened peaks or distinct sets of signals, complicating interpretation.
Troubleshooting Steps:
-
Add D₂O: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water will hydrolyze the boroxine, and the spectrum should simplify to a single set of signals corresponding to the pure boronic acid monomer.[5]
-
Solvent Choice: Acquire the spectrum in a solvent that favors the monomer, such as DMSO-d₆ or acetone-d₆.
-
Quantitative Analysis: For accurate quantitative NMR (qNMR), the presence of boroxines can be a significant issue.[4] It is often best to convert the boronic acid to a stable derivative, such as a trifluoroborate salt, before analysis.
Q2: How can I purify my solid boronic acid without using column chromatography?
Answer: For solid boronic acids, recrystallization and pH-switched extractions are powerful, scalable, and often superior alternatives to chromatography.
Method 1: Recrystallization
Causality: This classical technique relies on the difference in solubility of your compound and its impurities in a chosen solvent at different temperatures. It is highly effective for removing both more- and less-soluble impurities.
Protocol: General Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., water, ethanol, ethyl acetate, acetonitrile, toluene, or mixed solvent systems like EtOAc/Hexane).[6][7] A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, dissolve the crude boronic acid in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.[8]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.[8]
-
Drying: Dry the crystals under vacuum.
Method 2: pH-Switched Extraction
Causality: Boronic acids are weakly acidic (pKa ~8-10) and can be converted into their anionic boronate salts by treatment with a base.[9][10] These salts are highly water-soluble, while many organic impurities (e.g., unreacted starting materials, non-acidic byproducts) are not. This difference in solubility allows for a simple and effective separation.
Protocol: pH-Switched Purification
-
Dissolution: Dissolve the crude boronic acid in an organic solvent like ethyl acetate or diethyl ether.
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or 1 M Na₂CO₃).[11] The boronic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl or H₂SO₄) until the pH is acidic (pH ~2-3).[9] The pure boronic acid should precipitate out of the solution. If it does not, it can be extracted.
-
Isolation/Extraction:
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms (or if the product is an oil), extract the acidified aqueous layer with several portions of an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.[11]
-
Q3: My boronic acid streaks, decomposes, or gets stuck on my silica gel column. What should I do?
Answer: This is a very common and frustrating problem. Standard silica gel is acidic and can promote decomposition (protodeboronation) or irreversible binding of boronic acids.[12][13] There are several effective strategies to overcome this.
Causality: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can interact strongly with the silanol groups on the surface of silica gel, leading to poor chromatographic performance.[14]
Troubleshooting Strategies:
| Strategy | Principle & Explanation | Best For | Pros | Cons |
| Use Neutral Alumina | Alumina is less acidic than silica and can be a good alternative stationary phase.[6] | Moderately polar boronic acids. | Reduces decomposition; commercially available. | Can have lower resolving power than silica. |
| Reverse-Phase (C18) | Separates based on hydrophobicity. The boronic acid is eluted with a polar mobile phase (e.g., Water/Acetonitrile). | Polar to moderately nonpolar boronic acids. | Can provide excellent separation. | Removing water from fractions can be difficult and may cause decomposition.[12][13] |
| Convert to an Ester | Convert the boronic acid to a more stable, less polar boronate ester (e.g., pinacol ester).[4] These are generally much more amenable to silica gel chromatography. | Most boronic acids, especially for multi-step synthesis. | Greatly improves stability and chromatographic behavior.[14] | Requires an extra protection/deprotection step. Purification of the ester can still be challenging.[15] |
| Use Scavenger Resins | Pass a solution of the crude product through a cartridge containing a scavenger resin that selectively binds the boronic acid (or impurities). | Removing excess boronic acid from a reaction mixture. | Highly selective; simple filtration-based workup.[16] | Can be expensive; may not remove all impurities. |
Expert Tip: For particularly sensitive compounds, consider converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable to silica gel chromatography and a wide range of reaction conditions.[4][14]
Q4: My boronic acid is an oil or won't crystallize. How can I purify it?
Answer: When crystallization fails, derivatization into a highly crystalline, stable salt is the go-to strategy in both academic and industrial labs.
Method 1: Diethanolamine (DEA) Adduct Formation
Causality: Boronic acids react with diethanolamine to form stable, five-membered cyclic adducts. These adducts are often highly crystalline and readily precipitate from nonpolar organic solvents, leaving impurities behind in the solution.[7][12] The boronic acid can be easily regenerated afterward.
Protocol: DEA Adduct Purification
-
Adduct Formation: Dissolve the crude boronic acid oil in a suitable solvent (e.g., diethyl ether, toluene). Add one equivalent of diethanolamine.
-
Precipitation: Stir the solution at room temperature. The DEA adduct will often precipitate as a white solid. Cooling may be required.[13]
-
Isolation: Collect the solid adduct by filtration and wash with cold solvent.
-
Liberation of Boronic Acid: To recover the free boronic acid, the adduct can be treated with an acid (e.g., 1M HCl) during an aqueous workup, or stirred with a saturated boric acid solution to sequester the diethanolamine.[12][13]
Method 2: Potassium Trifluoroborate (BF₃K) Salt Formation
Causality: Boronic acids react with potassium hydrogen fluoride (KHF₂) to form potassium trifluoroborate salts (R-BF₃K). These salts are typically highly stable, free-flowing, crystalline solids that are easy to handle and purify by recrystallization.[17] They are often used as superior substitutes for boronic acids in Suzuki couplings.
Protocol: BF₃K Salt Formation
-
Salt Formation: Dissolve the crude boronic acid in methanol or a THF/water mixture. Add an excess of aqueous KHF₂ solution.
-
Precipitation: Stir the mixture. The R-BF₃K salt will precipitate from the solution.
-
Isolation: Collect the crystalline salt by filtration, wash with cold water and then a nonpolar solvent like ether, and dry thoroughly.[7]
Q5: How do I remove specific impurities like residual palladium or boronate esters?
Answer: For challenging impurities, specialized scavenger resins offer a highly selective and efficient solution.
Causality: Scavenger resins are solid supports (typically silica or polymer beads) functionalized with groups that react selectively and irreversibly with specific types of impurities.[16] After a short reaction time, the resin, now bound to the impurity, is simply filtered off.
Recommended Scavenger Resins:
| Impurity Type | Recommended Scavenger Resin | Functional Group | Mechanism |
| Excess Boronic Acid | SiliaBond DEAM or Diol[18][19] | Diethanolamine or Diol | Forms a stable complex with the boronic acid, removing it from solution. |
| Residual Palladium | SiliaMetS Thiol or Thiourea | Thiol (-SH) or Thiourea | The soft sulfur atom strongly chelates and binds the soft palladium metal. |
| Acidic Impurities | SiliaBond Carbonate | Carbonate (-CO₃²⁻) | Acts as a basic scavenger to remove unwanted acidic compounds.[20] |
| Primary/Secondary Amines | SiliaBond Isocyanate | Isocyanate (-NCO) | Reacts covalently with amine nucleophiles to form a bound urea.[20] |
Protocol: General Scavenging Procedure
-
Dissolve: Dissolve the crude product in a suitable solvent (e.g., DCM, THF).
-
Add Scavenger: Add the appropriate scavenger resin (typically 3-5 equivalents relative to the impurity).
-
Stir: Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filter: Filter the mixture to remove the resin.
-
Concentrate: Wash the resin with fresh solvent and combine the filtrates. Concentrate the solution to obtain the purified product.
Purification Strategy Workflow
Choosing the right purification method is key to success. The following workflow provides a general decision-making guide.
Caption: Decision workflow for selecting a boronic acid purification method.
References
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Purification of boronic acids? Reddit r/chemistry. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI. Available at: [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. Available at: [Link]
-
How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station. Available at: [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. NIH National Library of Medicine. Available at: [Link]
-
Solid-Supported Scavengers. Supra Sciences. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud University Repository. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. TU Dortmund Repository. Available at: [Link]
-
The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. Available at: [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Available at: [Link]
-
Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. Available at: [Link]
-
Boronic acid-modified magnetic materials for antibody purification. NIH National Library of Medicine. Available at: [Link]
-
To perform the assay of the given sample of boric acid. Pharma Dost. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
Scavenger Resins. Amerigo Scientific. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Technical Support Center: Strategies to Improve Solubility of Large Aromatic Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with large, complex aromatic boronic acids. These molecules are of immense interest in drug discovery and materials science, but their planar, hydrophobic nature often leads to poor solubility in both aqueous and organic media, complicating everything from reaction setup to final formulation.
This document moves beyond simple lists of solvents, providing a structured, mechanism-driven approach to troubleshooting and solving these critical solubility issues. We will explore the "why" behind each strategy, empowering you to make informed decisions for your specific compound and application.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered in the lab. We recommend starting with the first question and proceeding sequentially, as the strategies build from simplest to most complex.
Q1: My aromatic boronic acid is insoluble in my aqueous buffer. What is the most fundamental property I should exploit first?
Answer: The first and most critical parameter to investigate is pH . Boronic acids are Lewis acids, not Brønsted acids, but they readily accept a hydroxide ion from water to form a tetrahedral boronate species. This conversion from a neutral, trigonal planar molecule to an anionic, tetrahedral complex dramatically increases aqueous solubility.
The equilibrium between these two forms is governed by the pKa of the boronic acid, which for many arylboronic acids is in the range of 8-10.[1] By raising the pH of your solution to a value at or above the pKa, you shift the equilibrium towards the more soluble boronate form.[2][3][4]
Mechanism: pH-Dependent Boronate Formation
Caption: Equilibrium between the neutral boronic acid and the more soluble anionic boronate.
Troubleshooting Protocol: pH-Solubility Screening
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0). Use a buffer system that does not complex with boronic acids (e.g., phosphate or borate buffers at high concentrations can be problematic; consider HEPES or Tris, but be aware of potential, though less common, interactions).[3]
-
Suspension: Create a slurry of your boronic acid in each buffer at a known concentration (e.g., 10 mg/mL). Ensure the solid is finely ground to maximize surface area.
-
Equilibration: Agitate the slurries at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the supernatant using a suitable method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved boronic acid.
-
Analysis: Plot solubility vs. pH to identify the optimal pH for your system. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa.[1]
Q2: I've optimized the pH, but solubility is still insufficient, or my downstream application (e.g., a Suzuki coupling) is incompatible with high pH. What should I try next?
Answer: The next logical step is the use of co-solvents . Large aromatic systems are hydrophobic, and even the formation of the boronate anion may not be sufficient to overcome the insolubility imparted by the organic scaffold. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[5]
Commonly used water-miscible co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Isopropanol (IPA) or Ethanol
Causality: Co-solvents disrupt the strong hydrogen-bonding network of water. This creates a microenvironment that is less polar and more capable of solvating the large, nonpolar aromatic portion of your molecule, effectively bridging the polarity gap between the boronic acid and the aqueous phase.
Data Presentation: Common Co-solvents for Boronic Acid Systems
| Co-Solvent | Polarity Index | Boiling Point (°C) | Common Use Cases & Notes |
| DMSO | 7.2 | 189 | Excellent solubilizing power, but can be difficult to remove. Often used in reaction chemistry and for preparing stock solutions. |
| DMF | 6.4 | 153 | Good solubilizer, often used in Suzuki and other cross-coupling reactions.[6] |
| THF | 4.0 | 66 | Common in organic synthesis; peroxide formation is a safety concern. Should be used fresh from a purged still or inhibitor-free bottle.[7][8] |
| Acetonitrile | 5.8 | 82 | Less polar than DMSO/DMF, useful when a less coordinating solvent is needed. |
| Isopropanol | 3.9 | 82.5 | Often used in mixed solvent systems for reactions and crystallizations.[9][10] |
Troubleshooting Workflow: Co-Solvent Screening
Caption: A stepwise workflow for troubleshooting solubility with co-solvents.
Q3: My boronic acid is an active pharmaceutical ingredient (API). Co-solvents are not ideal for the final dosage form. What formulation strategies can I use?
Answer: For pharmaceutical development, more sophisticated formulation strategies are required to create stable, bioavailable, and manufacturable drug products. Two powerful approaches are complexation with cyclodextrins and the creation of amorphous solid dispersions .
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the hydrophobic aromatic part of your boronic acid in a host-guest complex, effectively shielding it from the aqueous environment and dramatically increasing its apparent solubility.[12][13] β-Cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used due to their cavity size being suitable for many aromatic compounds.[11][14][15]
Mechanism: Encapsulation by Cyclodextrin
Caption: Encapsulation of a hydrophobic boronic acid within a cyclodextrin host.
-
Amorphous Solid Dispersions (ASDs): Most poorly soluble compounds, including large boronic acids, are highly crystalline. Significant energy (crystal lattice energy) is required to break apart this stable crystal structure before the molecule can dissolve. An ASD overcomes this by dispersing the API at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC).[16][17] This creates a high-energy, amorphous (non-crystalline) state. When introduced to an aqueous environment, the API is released from the polymer in a supersaturated state, leading to enhanced solubility and dissolution rates.[12][18]
Experimental Protocol: Preparation of a Cyclodextrin Complex via Kneading
-
Molar Ratio Calculation: Determine the desired molar ratio of boronic acid to cyclodextrin (typically starting with 1:1). Calculate the required mass of each component.
-
Mixing: Accurately weigh the boronic acid and cyclodextrin and mix them thoroughly in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the mixture vigorously with a pestle for 30-45 minutes to form a thick, uniform paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or use a vacuum oven for heat-sensitive compounds.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Validation: Confirm complex formation and measure the resulting solubility improvement via techniques like Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and solubility studies as described in Q1.
Q4: My solubility issues persist even in organic solvents for synthesis. Can I temporarily modify the boronic acid itself?
Answer: Yes, this is a very common and powerful strategy, particularly in organic synthesis. You can convert the boronic acid into a boronic ester . This modification serves two primary purposes: it often improves solubility in organic solvents and it enhances the stability of the compound, protecting it from degradation pathways like protodeboronation.[8][19]
Common esterification partners include:
-
Pinacol: Forms a stable, five-membered ring. Pinacol esters are generally more soluble in non-polar organic solvents than the parent acids.[19][20]
-
N-methyliminodiacetic acid (MIDA): Forms a stable, bicyclic boronate that is robust, often crystalline, and compatible with chromatography.[21] A key advantage of MIDA boronates is their ability to slowly release the free boronic acid in situ under specific reaction conditions (e.g., mild aqueous base), making them ideal for reactions involving unstable boronic acids.[9][10]
-
Diethanolamine: Forms air- and water-stable complexes that can be used directly in some coupling reactions.[22]
This approach is a cornerstone of modern cross-coupling chemistry, where boronic acid stability is paramount for achieving high yields.[7][23]
Q5: My boronic acid precipitates from concentrated solutions as a white, fluffy solid, and its reactivity has decreased. What is happening?
Answer: You are likely observing the formation of a boroxine , which is the cyclic trimer anhydride of the boronic acid. This occurs when three molecules of a boronic acid undergo intermolecular dehydration. Boroxines are often significantly less soluble than their corresponding monomeric boronic acids and are generally less reactive in processes like Suzuki couplings.[1]
Mechanism: Boronic Acid Dehydration to Boroxine
Caption: Reversible formation of an insoluble boroxine trimer from boronic acid monomers.
Preventative Measures & Solutions:
-
Avoid Anhydrous Conditions: Boroxine formation is favored under anhydrous conditions or upon removal of water (e.g., azeotropic distillation, storage over desiccants). The equilibrium can be shifted back to the monomer by adding water.
-
Complexation with Polyols: A highly effective strategy, particularly in pharmaceutical formulations, is to co-lyophilize the boronic acid with a polyol like mannitol .[1] The mannitol forms a reversible boronate ester with the boronic acid, which not only prevents boroxine formation but also has the added benefit of lowering the apparent pKa, further increasing solubility at physiological pH.[1][24] This is the strategy used in the formulation of the drug Velcade® (bortezomib).[1]
-
Use Boronic Esters: As discussed in Q4, converting the boronic acid to a stable ester (e.g., pinacol or MIDA) chemically prevents the possibility of trimerization.[9][10]
By systematically applying these principles—from fundamental pH adjustments to advanced formulation and chemical modification—researchers can effectively overcome the solubility challenges posed by large aromatic boronic acids, enabling their successful application in both synthesis and drug delivery.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- PharmaTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Stetson, C. B. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- Al-Ogaidi, I., et al. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Center for Biotechnology Information.
- Serafin, K., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Zhang, Y., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. National Center for Biotechnology Information.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- National Center for Biotechnology Information. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds.
- ProQuest. (n.d.). Physical and chemical properties of boronic acids: Formulation implications.
- Kuba, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4897-4907.
- Reddit. (2024). Struggling with Suzuki Reaction.
- ResearchGate. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility.
- Lee, J., et al. (2014). Liposomal bortezomib nanoparticles via boronic ester prodrug formulation for improved therapeutic efficacy in vivo. Journal of Medicinal Chemistry, 57(12), 5440-5448.
- ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution.
- National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- National Center for Biotechnology Information. (n.d.). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(21), 7234–7235.
- National Center for Biotechnology Information. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics, 10(2), 53.
- Wimmer, R., & Wimmer, N. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 251-260.
- National Center for Biotechnology Information. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
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- 5. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
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- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Technical Support Center: Preventing Deboronation in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent a critical side reaction: deboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for robust and reproducible results.
Troubleshooting Guide: Tackling Deboronation Head-On
This section is for when you're in the lab and your reaction isn't performing as expected. If you suspect your boronic acid is decomposing, this is your starting point.
Q1: My reaction yield is low, and I've isolated a significant amount of a byproduct that is just the arene or heteroarene from my boronic acid starting material. Is this deboronation?
A1: Yes, this is the classic signature of a deboronation side reaction, most commonly protodeboronation.[1] This reaction involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, consuming your nucleophilic partner and directly reducing your yield.[2][3] Identifying this byproduct is the first step in diagnosing the problem.
Q2: What are the immediate steps I should take to diagnose and fix protodeboronation in my current reaction system?
A2: A systematic approach is key. The goal is to accelerate the rate of the desired Suzuki coupling so that it significantly outpaces the rate of protodeboronation.[1] Use the following decision tree to guide your troubleshooting.
Caption: A decision-tree workflow for troubleshooting deboronation.
Q3: I've tried adjusting my conditions, but deboronation is still a major issue. How can I be sure my setup is optimal?
A3: Rigorous exclusion of atmospheric oxygen is critical. While not a direct cause of protodeboronation, oxygen can deactivate the Pd(0) catalyst, slowing down the desired Suzuki coupling and giving the deboronation side reaction more time to occur.[4][5] Furthermore, oxygen can promote oxidative homocoupling of the boronic acid, another undesired side reaction.[5][6]
Experimental Protocol: Robust Degassing for Suzuki-Miyaura Reactions
-
Glassware Preparation: Ensure all glassware is oven-dried to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Seal and Purge: Seal the vessel with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate-Backfill Cycle: Gently evacuate the flask until the solvent begins to bubble, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure a truly inert atmosphere.[7]
-
Solvent Addition: Add your anhydrous, degassed solvent via syringe. To degas the solvent, bubble inert gas through it for 15-30 minutes prior to use.[5][8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Execution: Heat the reaction to the optimized temperature. Maintain a positive pressure of inert gas throughout the reaction, for instance, by using a balloon.
Frequently Asked Questions (FAQs)
This section provides deeper insights into the fundamental chemistry of deboronation, helping you proactively design more robust reactions.
Q1: What is the chemical mechanism of protodeboronation?
A1: Protodeboronation is the protonolysis of the C-B bond.[2] The mechanism is highly dependent on the reaction pH and the structure of the boronic acid.[2]
-
Base-Catalyzed: Under basic conditions typical for Suzuki coupling, the boronic acid (R-B(OH)₂) is in equilibrium with its more nucleophilic boronate form (R-B(OH)₃⁻). This boronate can then react with a proton source, like water, in a rate-limiting step to cleave the C-B bond.[2][9]
-
Acid-Catalyzed: In acidic media, the aryl ring can be protonated, particularly if it's electron-rich. This generates a cationic intermediate, which is then attacked by water at the boron atom, leading to C-B bond cleavage.[9]
-
Zwitterionic (for certain heterocycles): Some basic heteroaromatic boronic acids, like 2-pyridineboronic acid, are most susceptible to deboronation under neutral pH conditions.[3] They can form a reactive zwitterionic intermediate that rapidly fragments.[3]
Caption: Competing pathways: The desired Suzuki coupling vs. protodeboronation.
Q2: Are all boronic acids equally susceptible to deboronation?
A2: No, the stability of boronic acids varies greatly depending on their electronic and steric properties.
-
Electron-Deficient Aryl Boronic Acids: These are particularly prone to protodeboronation.[4]
-
Heteroaromatic Boronic Acids: Many heteroaromatic boronic acids are notoriously unstable, especially those where the boron is adjacent to a heteroatom, such as 2-thiopheneboronic acid and 2-pyridineboronic acid.[1][3][10]
-
Ortho-Substituted Boronic Acids: Steric hindrance from bulky ortho-substituents can sometimes stabilize the C-B bond, making these compounds more robust.
Q3: What are boronate esters and trifluoroborates, and how do they help prevent deboronation?
A3: These are more stable derivatives of boronic acids that serve as "pro-nucleophiles."[10] They mitigate deboronation by employing a "slow-release" strategy.[2][11] The reaction is set up so that the stable derivative slowly hydrolyzes under the reaction conditions to generate a low, steady concentration of the active boronic acid.[2][11] This ensures the boronic acid is consumed in the productive Suzuki cycle as soon as it's formed, minimizing the time it has to decompose.[2]
| Boron Reagent Type | Structure Example (Phenyl) | Stability | Key Advantage |
| Boronic Acid | Ph-B(OH)₂ | Variable, often low | High reactivity |
| Pinacol Boronate | Ph-B(pin) | Good | Easy to prepare and handle |
| MIDA Boronate | Ph-B(MIDA) | Excellent, air-stable solid | Enables slow release; very stable.[12][10][13] |
| Potassium Trifluoroborate | [Ph-BF₃]⁻K⁺ | Excellent, air-stable solid | Very stable; requires hydrolysis to participate.[14] |
Q4: How does the choice of base influence deboronation?
A4: The base is a critical parameter. It is required to activate the boronic acid for the transmetalation step, likely by forming the boronate 'ate' complex.[15][16] However, strong bases and high pH can dramatically accelerate the rate of protodeboronation.[1][17]
-
Strong Bases (NaOH, KOH, NaOEt): These create a highly basic environment that promotes rapid protodeboronation and should often be avoided.[1]
-
Milder Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF): These provide sufficient basicity to facilitate the catalytic cycle while minimizing the rate of the undesired C-B bond cleavage. Finely ground K₃PO₄ is a particularly effective and widely used choice.[1][3][4]
By understanding these principles and applying the targeted troubleshooting strategies outlined above, you can effectively suppress deboronation, leading to higher yields, cleaner reactions, and more reliable outcomes in your Suzuki-Miyaura coupling endeavors.
References
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
-
Protodeboronation. Wikipedia. [Link]
- Technical Support Center: Protodeboron
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
-
Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling with Hindered Boronic Acids
Welcome to the Technical Support Center for catalyst selection in challenging Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with sterically hindered boronic acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complex transformations and achieve optimal results in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles in Hindered Couplings
When faced with a low-yielding or failed Suzuki-Miyaura coupling involving a sterically demanding boronic acid, a systematic approach to troubleshooting is essential. The following sections address the most common issues and provide a logical workflow for resolving them.
Problem 1: Low to No Product Formation with a Hindered Boronic Acid
This is the most frequent issue and often points to a suboptimal catalyst system or reaction conditions that are not sufficiently forcing to overcome the steric barrier.
Initial Diagnostic Questions:
-
What is the nature of the steric hindrance? Is the boronic acid ortho-substituted? Is the aryl halide also hindered? The degree of steric congestion will dictate the necessary catalyst system.
-
What was the catalyst system (precatalyst and ligand) used? Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these transformations.[1]
-
What were the reaction conditions (base, solvent, temperature)? Hindered couplings typically require stronger bases, anhydrous non-polar aprotic solvents, and elevated temperatures.[1]
Troubleshooting Workflow:
-
Evaluate and Upgrade the Ligand: The single most critical parameter for coupling hindered substrates is the choice of ligand. Bulky, electron-rich phosphine ligands are paramount as they promote the formation of the active monoligated 14-electron palladium(0) species, which is more reactive in the oxidative addition step, and also facilitate the difficult reductive elimination step.[1][2]
-
Recommended Ligands:
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for many hindered couplings. Start with ligands like XPhos, SPhos, or RuPhos.[1][3]
-
For Extremely Hindered Substrates: For the synthesis of tetra-ortho-substituted biaryls, more specialized ligands may be required. Consider ligands such as BI-DIME or AntPhos which have demonstrated superior performance in these cases.[1][4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that offer high stability and activity.[1]
-
-
-
Select an Appropriate Palladium Precatalyst: Modern palladium precatalysts are designed for rapid generation of the active Pd(0) species, which can be crucial when dealing with unstable boronic acids.[5]
-
Recommended Precatalysts: Buchwald G3 or G4 precatalysts are excellent choices as they are highly active and reliable for generating the desired catalytic species.[3]
-
-
Optimize the Base and Solvent System: The base and solvent work in concert to influence the reaction rate and yield.
-
Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a robust and reliable choice for many hindered couplings.[1] For less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
Solvents: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are generally preferred.[1] If the reaction is still sluggish, switching to a higher-boiling solvent like xylenes can allow for increased reaction temperatures.[1]
-
-
Increase the Reaction Temperature: Steric hindrance increases the activation energy barrier for the reaction. If your reaction is proceeding slowly at 80 °C, consider increasing the temperature to 100-140 °C.[1] Microwave irradiation can also be a valuable tool for rapidly heating the reaction mixture and accelerating slow reactions.[1]
Visualizing the Catalyst Activation and Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle for hindered substrates.
Problem 2: Boronic Acid Decomposition and Homocoupling
Hindered boronic acids can be prone to decomposition, especially at elevated temperatures, leading to side reactions like protodeboronation or homocoupling.
Troubleshooting Workflow:
-
Use a More Stable Boron Reagent: If you suspect your boronic acid is unstable under the reaction conditions, consider using a more robust derivative.
-
Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable than their corresponding boronic acids and can be used to circumvent decomposition issues.[6]
-
Potassium Trifluoroborates: These are another class of stable and easy-to-handle boron reagents that can be effective in Suzuki-Miyaura couplings.
-
-
Ensure Rigorously Anhydrous and Degassed Conditions: Oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition.[3] Ensure that all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Lower the Reaction Temperature and Use a More Active Catalyst: A highly active catalyst system, such as a Buchwald G4 precatalyst with a ligand like RuPhos, can often promote the desired cross-coupling at a lower temperature, minimizing the thermal decomposition of the boronic acid.
Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), hindered boronic acid or ester (1.2-1.5 equiv), and finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the appropriate ligand.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80–120 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3][6]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a hindered boronic acid is not working. What are the first things I should check?
A1: When a Suzuki coupling with a hindered substrate fails, start by assessing these key parameters:
-
Catalyst and Ligand Choice: Are you using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) and a modern palladium precatalyst? Standard catalysts are often ineffective.[1][3]
-
Reaction Conditions: Are the conditions sufficiently forcing? This often means using a strong base like K₃PO₄, an anhydrous aprotic solvent like toluene or dioxane, and elevated temperatures (100-120 °C).[1]
-
Inert Atmosphere: Have you ensured that the reaction is performed under a strictly inert atmosphere with degassed solvents? Oxygen can lead to catalyst decomposition and boronic acid homocoupling.[3]
Q2: How do I choose the best Buchwald ligand for my specific hindered coupling?
A2: While there is no single "best" ligand for all substrates, here is a general guideline:
-
For moderately hindered substrates (di-ortho-substituted): XPhos and SPhos are excellent starting points and are often successful.[3]
-
For highly hindered substrates (tri- and tetra-ortho-substituted): RuPhos often provides higher yields. For extremely challenging couplings, consider specialized ligands like BI-DIME.[1][4]
-
Screening: For novel or particularly difficult substrates, it is often beneficial to screen a small panel of ligands to identify the optimal choice empirically.
Q3: When should I consider using a boronic ester instead of a boronic acid?
A3: Consider using a boronic ester, such as a pinacol or MIDA ester, in the following situations:
-
Unstable Boronic Acids: If your boronic acid is prone to protodeboronation or other decomposition pathways under the reaction conditions.[6]
-
Slow Transmetalation: In some cases, boronic esters can exhibit different reactivity profiles and may be beneficial if transmetalation is the rate-limiting step.
-
Purification: Boronic esters are often crystalline solids that are easier to purify than the corresponding boronic acids.
Q4: Can I use water as a co-solvent in couplings with hindered boronic acids?
A4: While some Suzuki-Miyaura couplings benefit from the use of water as a co-solvent, for hindered substrates, it is generally recommended to use anhydrous conditions.[1] Water can promote the decomposition of some boronic acids and may not be compatible with the stronger bases often required for these reactions. However, some anhydrous couplings with K₃PO₄ have been reported to require a small amount of water to function effectively, so in specific cases, it may be worth exploring.[7]
Q5: What role does the base play in Suzuki-Miyaura coupling, and why is the choice so critical for hindered substrates?
A5: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9] For hindered substrates, where the transmetalation step is often slow, the choice of a sufficiently strong base is critical to drive the reaction forward. Weaker bases may not be effective at promoting this key step in the catalytic cycle.
Data Summary: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Substrate Challenge | Recommended Ligand(s) | Recommended Precatalyst(s) | Typical Base | Typical Solvent(s) | Temperature (°C) |
| Di-ortho-substituted Biaryls | XPhos, SPhos | XPhos Pd G3/G4 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Tri-ortho-substituted Biaryls | RuPhos, BrettPhos | RuPhos Pd G3/G4 | K₃PO₄, K-O-t-Bu | Toluene, Xylenes | 100-120 |
| Tetra-ortho-substituted Biaryls | BI-DIME, AntPhos | Pd(OAc)₂, Pd₂(dba)₃ | K₃PO₄, K-O-t-Bu | Toluene, Xylenes | 110-140 |
Decision-Making Flowchart for Catalyst Selection:
Caption: A decision-making guide for selecting catalysts for hindered couplings.
References
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchGate. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. [Link]
-
Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex - ResearchGate. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Hole Transport Materials: Benchmarking (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid Against Incumbent Technologies
Abstract
In the pursuit of higher efficiency and long-term stability for optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) plays a pivotal role. For years, doped, bulk organic materials like Spiro-OMeTAD have been the gold standard, driving power conversion efficiencies (PCEs) to record levels. However, their high cost, complex doping requirements, and susceptibility to degradation present significant barriers to commercialization. This guide introduces a paradigm shift in HTM technology: the move from bulk, doped films to dopant-free, self-assembled monolayers (SAMs). We will use (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid as a quintessential example of this advanced molecular design. This document provides an in-depth comparison of this next-generation HTM architecture with established materials like Spiro-OMeTAD and PTAA, supported by experimental data, detailed evaluation protocols, and an exploration of the underlying chemical principles that dictate performance and stability.
The Critical Role and Limitations of Conventional Hole Transport Materials
An ideal HTM must fulfill several stringent criteria: its Highest Occupied Molecular Orbital (HOMO) must be well-aligned with the valence band of the active layer (e.g., perovskite) for efficient hole extraction; it must possess high hole mobility for rapid charge transport; and it needs to be transparent to prevent parasitic absorption.[1] Furthermore, it should form a uniform, pinhole-free layer that blocks electrons and protects the active layer from environmental stressors.[2]
The Gold Standard: Spiro-OMeTAD
2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, or Spiro-OMeTAD , has been instrumental in the rise of high-performance PSCs.[3] Its chemical structure, featuring a spirobifluorene core, provides a high glass transition temperature and good morphological stability.
However, the intrinsic hole mobility and conductivity of pristine Spiro-OMeTAD are notoriously low.[4] To function effectively, it requires a cocktail of additives, most commonly lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[5] Li-TFSI facilitates the oxidation of Spiro-OMeTAD, increasing the hole concentration, but its hygroscopic nature is a primary driver of device degradation.[3] This reliance on chemical doping complicates manufacturing, increases cost, and compromises the long-term operational stability of the final device.[6]
The Polymeric Alternative: PTAA
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA ) is a polymeric HTM that has also enabled high-efficiency solar cells.[7] It often exhibits slightly higher intrinsic hole mobility than Spiro-OMeTAD and can form excellent, uniform films even at reduced thicknesses.[7][8] While PTAA sometimes requires lower dopant concentrations than Spiro-OMeTAD, it is still typically doped with Li-TFSI to achieve peak performance, making it susceptible to similar stability issues.[8] Its polymeric nature, with batch-to-batch variations in molecular weight, can also introduce reproducibility challenges.
A New Paradigm: Dopant-Free, Self-Assembled Monolayer HTMs
The inherent drawbacks of doped, bulk HTMs have catalyzed research into a more elegant solution: dopant-free self-assembled monolayers (SAMs).[9] These materials consist of single molecules designed with three key components: a functional "head" group that provides the hole-transport capability, a linker, and an "anchoring" group that chemically binds the molecule to the transparent conductive oxide (TCO) substrate, typically indium tin oxide (ITO).[10]
This architecture offers transformative advantages:
-
Dopant-Free Operation: High conductivity is achieved through molecular design and efficient interfacial charge transfer, eliminating the need for hygroscopic additives.[6]
-
Minimal Material Consumption: A single, densely packed monolayer is sufficient, drastically reducing material cost and waste.
-
Enhanced Interfacial Contact: The chemical bond to the substrate ensures a robust, uniform interface, reducing defects and improving charge extraction.[11]
The Molecular Design of this compound
The molecule This compound is an exemplary design for a SAM-HTM. Let's dissect its structure to understand its function:
-
Hole Transporting Headgroup: The core of the molecule is a di-biphenyl amine moiety. This is a derivative of triphenylamine, a well-known and robust electron-donating structure used extensively in hole transport materials for its excellent charge-carrying capabilities.[4][12]
-
Anchoring Group: The molecule is terminated with a boronic acid (-B(OH)₂) group . This is the critical component for self-assembly. The boronic acid anchor reacts with the hydroxyl groups on the ITO surface to form a strong, stable B-O-In covalent linkage.[11][13] This ensures the formation of a dense, oriented monolayer.
The choice of a boronic acid anchor is a key scientific insight. Compared to other common anchors like phosphonic or carboxylic acids, boronic acid is less acidic.[13][14] This milder acidity significantly reduces the chemical corrosion of the ITO substrate, a known degradation pathway that can compromise device longevity.[13] This deliberate choice leads to a more stable and electronically sound interface.
Performance Benchmarking: Conventional vs. Self-Assembled HTMs
To provide an objective comparison, the following table summarizes key performance metrics for Spiro-OMeTAD, PTAA, and a representative boronic acid-anchored SAM, MTPA-BA ((4-(di-p-tolylamino)phenyl)boronic acid). MTPA-BA is a close structural and functional analog to the topic compound, and its published data serves as a reliable benchmark for the performance expected from this class of materials.[10][13]
| Parameter | Spiro-OMeTAD (Doped) | PTAA (Doped) | This compound (as SAM) |
| Typical Device Structure | n-i-p (conventional) | n-i-p / p-i-n | p-i-n (inverted) |
| PCE (Max Reported) | > 25%[7] | > 25% (inverted)[7] | ~23% (for analogue MTPA-BA)[10][13] |
| Fill Factor (FF) | Typically 78-82% | Typically 79-83% | Up to 85.2% (for analogue MTPA-BA)[10][13] |
| Hole Mobility (μh) | ~10⁻⁴ - 10⁻³ cm²/V·s | ~10⁻³ cm²/V·s | Not applicable (tunnelling/interfacial extraction) |
| HOMO Level | ~ -5.1 to -5.2 eV[15] | ~ -5.2 eV[16] | ~ -5.3 eV (projected for similar TPA-based SAMs) |
| Dopants Required? | Yes (Li-TFSI, tBP)[5] | Yes (typically)[8] | No[6][17] |
| Long-Term Stability | Poor (due to dopants)[3] | Moderate to Poor[8] | Excellent (T90 > 2400h for analogue MTPA-BA)[10][13] |
| Material Consumption | High (bulk film, ~50-200 nm) | High (bulk film, ~20-100 nm) | Extremely Low (monolayer, ~1-2 nm) |
Note: The performance of SAM-based devices is rapidly evolving. While the PCE of the analogue is slightly lower than the record for doped systems, the gains in stability, fill factor, and the elimination of dopants represent a significant technological advancement.
Experimental Evaluation Protocols
To ensure trustworthy and reproducible comparisons between HTM classes, standardized fabrication and characterization protocols are essential.
Device Fabrication: A Comparative Workflow
The workflow below outlines the fabrication of perovskite solar cells using both a conventional spin-coated HTL and a self-assembled monolayer HTL in an inverted (p-i-n) architecture, which is common for SAM-based devices.[1][17]
Figure 1. Comparative workflow for fabricating inverted PSCs.
Protocol: Hole Mobility Measurement via Space-Charge Limited Current (SCLC)
While SAMs operate primarily via interfacial effects, understanding the charge transport properties of the core molecular structure is still valuable. The SCLC method is a reliable technique for determining the bulk mobility of a material. This requires fabricating a hole-only device.
Device Structure: ITO / PEDOT:PSS / HTM Material / Au
Step-by-Step Protocol:
-
Substrate Preparation: Clean an ITO-coated glass substrate as described in the fabrication workflow (Fig. 1).
-
Hole Injection Layer: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's specifications. This ensures an ohmic contact for efficient hole injection.
-
HTM Deposition: Dissolve the HTM material (e.g., the bulk form of the triphenylamine core, without the boronic acid, to simulate bulk transport) in a suitable solvent (e.g., chlorobenzene). Spin-coat the HTM layer on top of the PEDOT:PSS. The thickness (d) should be precisely measured (e.g., using a profilometer).
-
Electrode Deposition: Thermally evaporate the top gold (Au) electrode.
-
Measurement:
-
Connect the device to a source-measure unit in a dark, inert environment.
-
Apply a forward voltage bias and measure the resulting current density (J).
-
Plot log(J) vs. log(V). At higher voltages, a distinct region with a slope of ~2 will appear. This is the SCLC region.
-
-
Data Analysis: The hole mobility (μh) in the trap-free SCLC regime is calculated using the Mott-Gurney law:
**J = (9/8) * ε₀ * εr * μh * (V² / d³) **
where ε₀ is the permittivity of free space, εr is the relative dielectric constant of the material, V is the applied voltage, and d is the film thickness.[9]
Visualizing the Mechanism: Bulk Transport vs. Interfacial Self-Assembly
The fundamental difference between these two classes of HTMs lies in how they extract and transport charges from the perovskite to the electrode. The following diagrams illustrate this key distinction.
Figure 2. Comparison of HTM interfacial mechanisms.
As Figure 2 illustrates, the conventional bulk HTM relies on physical contact and charge hopping through the thick film. In contrast, the SAM forms a direct chemical bond, creating an ideal energetic pathway for holes to be extracted directly at the interface, a fundamentally more efficient and stable mechanism.
Conclusion and Future Outlook
While doped, bulk HTMs like Spiro-OMeTAD and PTAA have been invaluable for laboratory-scale research, their limitations in cost, stability, and processing complexity hinder the path to commercial viability. The emergence of dopant-free, self-assembled monolayers represents a critical and necessary evolution in HTM technology.
Molecules like This compound are at the forefront of this new class. By integrating a high-performance hole-transporting core with a strategically chosen boronic acid anchor, they enable the fabrication of devices that are not only highly efficient but also demonstrably more stable. The elimination of hygroscopic dopants and the drastic reduction in material consumption directly address the primary bottlenecks of incumbent materials. The superior fill factors and remarkable long-term stability achieved with their analogues strongly suggest that the future of high-performance optoelectronics will be built upon these elegant, single-molecule interfaces. Further research focusing on optimizing the molecular structure of these SAMs will undoubtedly push the efficiency and stability of perovskite solar cells beyond current limitations and accelerate their commercial deployment.
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Lan, Z.-R., Shao, J.-Y., & Zhong, Y.-W. (2023). Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells. Journal of Materials Chemistry C.
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A Comparative Guide to Alternatives for Triarylamine-Boronic Acid Derivatives in OLEDs
This guide provides an in-depth technical comparison of hole-transporting and hole-injecting materials used in Organic Light-Emitting Diodes (OLEDs), with a focus on alternatives to the class of molecules represented by (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid (BAPBA). We will move beyond a simple catalog of materials to explore the causal relationships between molecular structure, material properties, and final device performance, providing the field-proven insights necessary for advanced material selection and device engineering.
The Benchmark: Understanding the Role of Triarylamine Structures
Materials like BAPBA are part of the broader family of triarylamine (TAA) derivatives. The core TAA moiety is an exceptional building block for hole-transport materials (HTMs) due to its electron-donating nature and morphological stability. The boronic acid group, specifically, serves as a versatile chemical handle, primarily for building more complex, conjugated molecules through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] While BAPBA itself is more of a synthetic intermediate, its core structure is functionally represented by the workhorse of the OLED industry: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) .
NPB became a benchmark HTM due to its excellent hole-transport capabilities, high glass transition temperature (Tg ~95 °C) which imparts morphological stability, and appropriate Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from standard anodes like Indium Tin Oxide (ITO).[2][3] However, the relentless demand for higher efficiency, longer operational lifetimes, and lower driving voltages necessitates the exploration of advanced alternatives.
Strategic Alternatives: A Multi-Pronged Approach
Alternatives to the standard TAA framework can be broadly categorized based on the strategic improvement they offer: enhancing charge mobility, improving thermal and morphological stability, or re-engineering the anode interface for superior charge injection.
Category 1: Advanced Triarylamine Derivatives
This category focuses on modifications to the classic TAA structure to enhance performance. Key strategies include incorporating rigid, planar moieties like carbazole and fluorene, or creating larger, starburst-type molecules.
-
Carbazole Derivatives: Carbazole is a highly attractive building block because it offers high charge carrier mobility and excellent thermal and photochemical stability.[4]
-
TCTA (4,4′,4″-Tris(N-carbazolyl)-triphenylamine): A starburst molecule that combines a TAA core with three carbazole arms. This structure provides a high glass transition temperature (Tg = 151 °C) and good hole mobility. Its high triplet energy also makes it a suitable host material in phosphorescent OLEDs (PhOLEDs).[5]
-
CDP (3,6-bis(4,6-diphenylpyridin-2-yl)-9-ethyl-9H-carbazole): An example of integrating pyridine substituents onto a carbazole core, resulting in high thermal stability and hole transportability.[4]
-
-
High Mobility Diindolo[3,2-a:3′,2′-c]carbazoles:
-
TPDI (5,10,15-triphenyl-5H-diindolo[3,2-a:3′,2′-c]carbazole): This material represents a significant leap in performance. Its rigid, fused-ring structure results in exceptionally high hole mobility (μh = 6.14 × 10⁻³ cm²/V·s), an order of magnitude higher than NPB.[5][6] This translates directly into lower device driving voltages and improved power efficiency. In green PhOLEDs, replacing NPB with TPDI led to a 1.8 V reduction in driving voltage and a 65% increase in External Quantum Efficiency (EQE).[5]
-
Category 2: Self-Assembled Monolayers (SAMs) for Interfacial Engineering
A paradigm shift from bulk HTL layers, SAMs are single molecular layers that are chemically bound to the anode surface (e.g., ITO).[7] They modify the interface to facilitate charge injection, often eliminating the need for a separate hole-injection layer (HIL) or even the HTL.[8] This approach simplifies device architecture and can enhance stability by removing the problematic PEDOT:PSS layer.[7]
-
Mechanism: SAMs function by creating a strong dipole moment at the anode interface, which can increase the anode's work function.[8][9] This reduces the energy barrier for holes to be injected from the anode into the organic layer.[10]
-
Phosphonic Acid-based SAMs: Molecules like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) have proven highly effective. The phosphonic acid group forms a robust bond with the ITO surface, while the carbazole moiety provides a favorable energetic pathway for holes.[11] Devices using a 2PACz-variant SAM as the HIL have achieved peak EQEs of ~17% and a maximum luminance of over 57,000 cd/m².[7]
Quantitative Performance Comparison
The following table summarizes key performance metrics for the benchmark material NPB and selected alternatives. It is crucial to note that direct comparisons are challenging as performance is highly dependent on the full device stack (emitter, ETL, etc.). The data presented is compiled from various referenced studies to provide a representative comparison.
| Material Class | Example Material | HOMO Level (eV) | Hole Mobility (cm²/V·s) | Tg (°C) | Key Device Performance Improvement |
| Benchmark TAA | NPB | ~5.4 - 5.6 | ~4 x 10⁻⁴ | 95 | Standard reference for good hole transport.[2][3][6] |
| High Mobility | TPDI | 5.3 | 6.14 x 10⁻³ | N/A | ~1.8 V reduction in driving voltage; ~65% EQE increase in green PhOLEDs vs. NPB.[5][6] |
| Carbazole-Based | TCTA | 5.7 | ~1 x 10⁻³ | 151 | High thermal stability; also used as a high-triplet energy host.[5] |
| Interfacial Modifier | 2PACz (SAM) | N/A (modifies WF) | N/A | N/A | Enables high-performance devices (EQE ~17%) while simplifying the device stack.[7][11] |
Experimental Validation: A Standardized Protocol
To objectively compare the performance of different hole-transport or hole-injection materials, a standardized device fabrication and testing protocol is essential. This ensures that observed differences in performance can be confidently attributed to the material under investigation.
Standard OLED Fabrication Workflow
The following diagram, generated using DOT language, illustrates a typical workflow for evaluating a new HTM against a known standard.
Caption: A standardized workflow for the fabrication and characterization of OLED devices to compare HTM performance.
Step-by-Step Methodology
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Substrates are dried with high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, the substrates undergo a 10-15 minute UV-ozone treatment to remove organic residues and increase the ITO work function, improving hole injection.[12]
-
-
Device Fabrication (Thermal Evaporation):
-
Fabrication is performed in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Control Device: A hole injection/transport layer of the benchmark material (e.g., 35 nm of NPB) is deposited.
-
Test Device: The alternative material (e.g., 35 nm of TPDI) is deposited under identical conditions. For SAMs, the monolayer is applied via solution processing (e.g., dip-coating) prior to loading into the vacuum system, and the subsequent organic layer is deposited directly onto it.
-
An identical Emissive Layer (EML) is deposited for all devices. For example, a green PhOLED EML could be CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) doped with 8% Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)).
-
An identical Electron Transport Layer (ETL) (e.g., 40 nm of Alq₃) is deposited.
-
A cathode, typically a bilayer of LiF (1 nm) and Al (100 nm), is deposited through a shadow mask to define the device area.
-
-
Encapsulation and Characterization:
-
Devices are encapsulated under an inert nitrogen atmosphere using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Current density-voltage-luminance (J-V-L) characteristics are measured using a programmable source meter and a calibrated photodiode/spectrometer.
-
Electroluminescence (EL) spectra are recorded to determine the emission color and calculate CIE coordinates.
-
Operational lifetime is tested by subjecting the device to a constant current to achieve a representative initial luminance (e.g., 1000 cd/m²) and monitoring the time it takes for the luminance to decay to 50% of its initial value (LT50).
-
Conclusion and Future Outlook
The evolution of materials for OLED hole injection and transport layers has moved beyond simple triarylamine structures like NPB. The most promising alternatives leverage distinct strategies for performance enhancement. High-mobility materials with rigid, fused-ring structures like TPDI offer a direct path to lower power consumption by dramatically reducing the driving voltage.[5] Concurrently, interfacial engineering with Self-Assembled Monolayers presents a disruptive approach, enabling simplified device architectures, potentially lower manufacturing costs, and the circumvention of unstable HIL materials.[7][8]
The choice of an alternative to benchmark materials is not merely a drop-in replacement; it is a strategic decision based on the desired performance vector. For applications demanding the highest power efficiency, exploring high-mobility HTLs is critical. For simplified, solution-processable, or flexible devices, SAMs offer a compelling and elegant solution. The continued synthesis and characterization of novel materials in these categories, validated through rigorous and standardized testing protocols, will be paramount in driving the next generation of OLED displays and lighting.
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- Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers | Request PDF. (n.d.).
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- Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. (2024). Macromolecules.
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A Researcher's Guide to Suzuki Coupling: A Comparative Analysis of Boronic Acid Performance
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, enabling the synthesis of complex molecular architectures like biaryls, polyolefins, and styrenes. At the heart of this powerful palladium-catalyzed reaction lies the organoboron partner, most commonly a boronic acid. The selection of this reagent is a critical parameter that profoundly influences the reaction's efficiency, yield, substrate scope, and overall success.
This guide offers an in-depth, objective comparison of the performance of different boronic acids in the Suzuki coupling. We will delve into the nuances of their reactivity, stability, and structural diversity, supported by experimental insights and detailed protocols to empower you in your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to appreciating the critical role of the boronic acid and the rationale behind specific reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A base is also required to activate the boronic acid, forming a boronate species that is more nucleophilic and readily participates in transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stability vs. Reactivity Dilemma: Boronic Acids vs. Their Derivatives
A primary consideration in selecting a boron reagent is the trade-off between reactivity and stability. While boronic acids are generally more reactive and can lead to faster reaction times, they are often less stable. They are susceptible to several decomposition pathways that can diminish yields and complicate stoichiometry.
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom. This is a significant side reaction, especially with electron-rich heterocyclic and electron-deficient arylboronic acids.
-
Oxidation: The C-B bond can be oxidized, particularly in the presence of air, converting the boronic acid to an alcohol or phenol.
-
Trimerization: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines. While often reversible, this complicates accurate weighing and stoichiometric calculations.
To counteract these stability issues, a variety of more robust boronic acid derivatives have been developed. These "masked" reagents offer enhanced stability for storage and handling, and in some cases, can be purified by standard chromatography.
| Boron Reagent Type | Advantages | Disadvantages |
| Boronic Acids | High reactivity, often leading to faster reactions. | Prone to protodeboronation, oxidation, and trimerization. Can be difficult to purify and handle. |
| Boronate Esters (e.g., Pinacol) | Significantly more stable, often crystalline solids. Easier to handle, purify, and store. | Generally less reactive than the parent boronic acid, potentially leading to slower reactions. |
| Potassium Trifluoroborates | Air-stable, crystalline solids. Less prone to protodeboronation compared to boronic acids. | May require specific conditions for efficient coupling. |
| MIDA Boronates | Exceptionally stable and compatible with many harsh reagents. Allows for iterative cross-coupling strategies. | Requires a deprotection step under mild aqueous basic conditions to become active. |
Performance Comparison Across Boronic Acid Classes
The electronic and steric properties of the organic substituent on the boronic acid play a crucial role in the efficiency of the Suzuki coupling.
Electronic Effects: Electron-Rich vs. Electron-Deficient Systems
The electronic nature of the arylboronic acid significantly impacts the transmetalation step.
-
Electron-Rich Arylboronic Acids: These compounds, bearing electron-donating groups (e.g., -OCH₃, -CH₃), are generally excellent coupling partners. They tend to be more nucleophilic, facilitating a faster transmetalation step and often providing high yields of the desired biaryl products.
-
Electron-Deficient Arylboronic Acids: Arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are typically less reactive. The reduced electron density on the carbon atom attached to boron slows down the transmetalation process. Furthermore, these boronic acids can be more susceptible to protodeboronation under basic reaction conditions. To overcome these challenges, more active catalyst systems, stronger bases, or higher reaction temperatures may be necessary.
Steric Effects: The Challenge of Hindered Partners
Steric hindrance, particularly from substituents at the ortho-position of an arylboronic acid, can dramatically decrease reaction rates and yields. Large groups near the C-B bond can impede the approach of the boronic acid to the palladium center, hindering the crucial transmetalation step. For sterically demanding couplings, the choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) on the palladium catalyst is often critical to promote the reaction.
A Comparative Overview of Boronic Acid Classes
| Class | General Reactivity & Performance | Key Challenges & Considerations |
| Aryl | Generally robust and widely used. Electronic effects significantly influence reactivity. | Susceptible to protodeboronation (especially electron-deficient or some heteroaryl) and steric hindrance effects. |
| Heteroaryl | Essential for pharmaceutical and materials synthesis. Reactivity is highly dependent on the specific heterocycle. | Often unstable and prone to rapid protodeboronation (e.g., 2-pyridyl, furan). Derivatives like trifluoroborates offer improved stability. |
| Alkenyl (Vinyl) | Good coupling partners for the synthesis of styrenes and polyenes. The stereochemistry of the double bond is typically retained. | Can be less stable than arylboronic acids. Boronate esters are often preferred for easier handling. |
| Alkyl | Historically challenging due to slow oxidative addition and potential for β-hydride elimination. | Significant progress has been made with specialized ligands and conditions, expanding the reaction's scope. Stereospecific couplings of secondary and tertiary alkylboronic esters are an active area of research. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Conclusion: Making an Informed Choice
The Suzuki-Miyaura coupling is a remarkably versatile and powerful reaction. Its success, however, hinges on the judicious selection of the boronic acid partner. A careful consideration of the inherent trade-off between reactivity and stability is paramount. While highly reactive boronic acids may offer faster conversions, their more stable ester or trifluoroborate counterparts often provide greater reliability, reproducibility, and ease of handling, particularly in complex, multi-step syntheses. By understanding the electronic and steric factors that govern performance and by choosing the appropriate "masked" or protected form when necessary, researchers can fully exploit the synthetic power of this cornerstone reaction.
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A Comparative Guide to Hole Mobility in Triarylamine Derivatives for Organic Electronics
Triarylamine derivatives are a cornerstone class of materials in the field of organic electronics, celebrated for their exceptional hole-transporting properties.[1] Their high hole mobility, coupled with excellent thermal and morphological stability, has made them indispensable components in a wide array of devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[1][2] The characteristic non-planar, propeller-like structure of the triarylamine core, with its sp2-hybridized nitrogen atom, facilitates efficient intermolecular charge hopping, which is fundamental to their function.[3]
This guide provides a comparative analysis of hole mobility in various triarylamine derivatives, supported by experimental data. We will delve into the structure-property relationships that govern their charge transport characteristics and provide detailed protocols for the key experimental techniques used to measure hole mobility. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel organic electronic materials.
Comparative Analysis of Hole Mobility
The hole mobility (µh) of a material is a critical parameter that quantifies the velocity of positive charge carriers (holes) under the influence of an electric field. Higher hole mobility is generally desirable for efficient device performance, as it leads to lower series resistance and improved charge extraction. The hole mobility of triarylamine derivatives can vary by several orders of magnitude depending on their molecular structure, intermolecular packing in the solid state, and the presence of any dopants.[4][5]
Below is a table summarizing the reported hole mobility values for several common and novel triarylamine derivatives. It is important to note that the measurement technique and experimental conditions can significantly influence the measured mobility values.
| Triarylamine Derivative | Acronym | Hole Mobility (cm²/V·s) | Measurement Technique | Reference |
| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine | TPD | ~10⁻³ | Time-of-Flight (TOF) | [6] |
| 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl | NPD | ~10⁻⁴ | Time-of-Flight (TOF) | Not explicitly found in search results |
| 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9'-spirobifluorene | spiro-OMeTAD | 10⁻⁵ - 2 x 10⁻⁴ (undoped) | TOF, SCLC | [5][7] |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | PTAA | ~4 x 10⁻³ | Not specified | [7] |
| 3,4-bis(decyloxy)-N,N-diphenylaniline | Compound 1 | 1.08 x 10⁻² (computational) | DFT | [8][9] |
| N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline | Compound 2 | 4.21 x 10⁻² (computational) | DFT | [8][9] |
| N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine | Compound 3 | 5.93 x 10⁻⁵ (computational) | DFT | [8][9] |
| TPAIOS | TPAIOS | 1.87 x 10⁻⁴ | Not specified | [10] |
| TPDIOS | TPDIOS | 1.30 x 10⁻⁴ | Not specified | [10] |
Structure-Property Relationships: Engineering Hole Mobility
The remarkable tunability of triarylamine derivatives allows for the rational design of materials with optimized hole mobility. The key to this lies in understanding the intricate relationship between molecular structure and charge transport properties.
Substituent Effects: The electronic nature of substituents on the aryl rings plays a crucial role in modulating the highest occupied molecular orbital (HOMO) energy levels and the reorganization energy associated with hole transport.[11] Electron-donating groups, such as alkoxy or alkyl chains, tend to increase the HOMO level, which can facilitate hole injection from the anode.[8] Conversely, electron-withdrawing groups can lower the HOMO level. The strategic placement of substituents can also influence intermolecular packing, which directly impacts the efficiency of charge hopping between adjacent molecules. For instance, bulky substituents can hinder close packing and potentially reduce mobility, while planar moieties can promote π-π stacking and enhance charge transport.[3]
Molecular Conformation and Rigidity: The conformation of the triarylamine core and the degree of π-conjugation are critical determinants of hole mobility.[12] A more planar molecular structure generally leads to better π-orbital overlap between neighboring molecules, thereby facilitating charge transport. The introduction of rigid and planar units, such as carbazole, into the molecular framework has been shown to enhance thermal stability and improve hole mobility.[13] The propeller-like shape of triarylamines, while hindering crystallization, also allows for a degree of conformational flexibility that can impact charge transport.
Intermolecular Interactions: In the solid state, the arrangement of molecules and the strength of their intermolecular interactions are paramount for efficient charge transport. Strong π-π stacking interactions provide effective pathways for hole hopping. The design of molecules that favor ordered packing in thin films is a key strategy for achieving high hole mobilities.
Experimental Protocols for Hole Mobility Measurement
The two most widely employed techniques for determining the hole mobility of organic semiconductors are the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods.
Time-of-Flight (TOF) Measurement
The TOF technique directly measures the transit time of a sheet of photogenerated charge carriers across a thin film of the material under an applied electric field.[14]
Experimental Workflow:
Figure 1: Experimental workflow for Time-of-Flight (TOF) measurement.
Step-by-Step Methodology:
-
Device Fabrication:
-
A thick film (typically several micrometers) of the triarylamine derivative is deposited onto a transparent conductive electrode (e.g., indium tin oxide (ITO) coated glass).[15]
-
A semi-transparent top metal electrode (e.g., aluminum) is then deposited on top of the organic layer.
-
-
Measurement:
-
A DC voltage is applied across the device.
-
A short pulse of light (from a laser) with a photon energy greater than the bandgap of the material is directed through the transparent electrode. This creates a sheet of electron-hole pairs near this electrode.[16]
-
Under the applied electric field, holes will drift across the film towards the cathode.
-
The resulting transient photocurrent is measured as a function of time using an oscilloscope.
-
-
Data Analysis:
-
The transit time (tT) is determined from the inflection point of the transient photocurrent curve when plotted on a log-log scale.
-
The hole mobility (µh) is then calculated using the equation: µh = d² / (V * tT) where 'd' is the thickness of the organic film and 'V' is the applied voltage.
-
Causality Behind Experimental Choices: The use of a thick film is crucial to ensure that the transit time is long enough to be accurately measured and is not limited by the RC time constant of the measurement circuit.[15] The pulsed laser excitation ensures that the charge carriers are generated in a well-defined region near one electrode, allowing for a clear observation of their transit across the film.
Space-Charge Limited Current (SCLC) Measurement
The SCLC method involves analyzing the current-voltage (I-V) characteristics of a single-carrier device in the dark.[17] At a sufficiently high voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes limited by the space charge of these injected carriers.[17]
Experimental Workflow:
Figure 2: Experimental workflow for Space-Charge Limited Current (SCLC) measurement.
Step-by-Step Methodology:
-
Device Fabrication:
-
Measurement:
-
The current density (J) is measured as a function of the applied voltage (V) in the dark.
-
-
Data Analysis:
-
The data is plotted as log(J) versus log(V).
-
At low voltages, the current is typically ohmic (J ∝ V).
-
At higher voltages, the current enters the SCLC regime, which is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µh * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µh is the hole mobility, V is the applied voltage, and d is the film thickness.[17][20]
-
In the log-log plot, the SCLC region is characterized by a slope of 2. The hole mobility can be extracted by fitting the experimental data in this region to the Mott-Gurney equation.
-
Causality Behind Experimental Choices: The "hole-only" device architecture is essential to ensure that the measured current is dominated by the transport of holes, allowing for the accurate determination of hole mobility.[18] The analysis of the I-V curve in the dark eliminates any contribution from photogenerated carriers.
Conclusion
The hole mobility of triarylamine derivatives is a critical parameter that dictates their performance in organic electronic devices. This guide has provided a comparative overview of the hole mobilities of several key triarylamine compounds, highlighting the significant impact of molecular structure on charge transport properties. By understanding the structure-property relationships and employing robust characterization techniques such as TOF and SCLC, researchers can rationally design and synthesize novel triarylamine derivatives with tailored hole mobilities for next-generation organic electronic applications. The detailed experimental protocols provided herein serve as a practical resource for the accurate and reliable measurement of this crucial material property.
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The Fulcrum of Performance: A Comparative Guide to Hole-Transporting Layers for High-Efficiency, High-Stability Perovskite Solar Cells
In the relentless pursuit of next-generation photovoltaic technology, perovskite solar cells (PSCs) have emerged as a formidable contender, boasting power conversion efficiencies (PCEs) that now rival conventional silicon.[1][2] However, the Achilles' heel of this technology remains its long-term operational stability, a challenge that significantly impedes its commercial trajectory.[2][3] At the heart of this challenge lies the hole-transporting layer (HTL), a critical component that not only dictates the efficiency of charge extraction but also serves as a primary line of defense for the sensitive perovskite absorber against environmental stressors.[1][4]
This guide provides an in-depth comparative analysis of the diverse landscape of HTL materials, moving beyond the conventional benchmark to explore the frontiers of organic, inorganic, and polymeric alternatives. We will dissect the causal relationships between material properties, device performance, and degradation pathways, supported by experimental data and validated protocols to empower researchers in their quest for the ideal HTL.
The Critical Role of the HTL in Perovskite Solar Cells
The HTL is far more than a simple intermediary layer. Its primary function is to selectively extract photogenerated holes from the perovskite layer and transport them to the anode (typically a transparent conducting oxide like ITO or FTO) while simultaneously blocking electrons to prevent charge recombination at the interface.[5] An ideal HTL must possess a cascade of specific properties: a high hole mobility for efficient charge transport, appropriate energy level alignment with the perovskite's valence band to minimize energy loss, high transparency to avoid parasitic absorption, and robust chemical and thermal stability.[1][4]
For years, the organic small molecule 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) has been the gold standard, enabling many of the record-breaking efficiencies reported.[6][7] However, its supremacy comes with significant caveats. Pristine Spiro-OMeTAD has intrinsically low hole mobility and conductivity, necessitating the use of additives like lithium bis(trifluoromethane)sulfonimide (LiTFSI) and 4-tert-butylpyridine (tBP).[6][8] These additives, while effective, are hygroscopic and volatile, accelerating moisture-induced degradation of the perovskite layer and contributing to device instability.[6][9] This fundamental trade-off between peak efficiency and long-term stability has catalyzed a global research effort to develop superior alternatives.
Caption: Fundamental workflow of charge carrier separation and transport in a standard n-i-p perovskite solar cell.
I. Organic Small Molecule HTLs: Beyond Spiro-OMeTAD
The dominance of Spiro-OMeTAD has been challenged by a new wave of organic small molecules designed to circumvent the need for performance-enhancing yet stability-compromising dopants.
The core strategy behind developing dopant-free small molecule HTLs is to molecularly engineer materials with inherently high hole mobility and suitable energy levels.[10][11] This often involves creating planar molecular structures that facilitate π-π stacking, thereby enhancing intermolecular charge hopping. Researchers have demonstrated that eliminating hygroscopic dopants significantly improves the device's resilience to humidity.[11] For instance, a dopant-free HTM based on a tetrathiafulvalene scaffold maintained cell stability for over 500 hours under 40% relative humidity, a stark contrast to the 120-hour lifespan of its doped Spiro-OMeTAD counterpart.[11]
| HTL Material | PCE (%) | Voc (V) | **Jsc (mA/cm²) ** | FF (%) | Stability Highlight | Reference |
| Doped Spiro-OMeTAD | ~25.5 | >1.15 | >25 | >80 | Baseline, but degrades due to hygroscopic dopants. | [6] |
| Dopant-Free TTF-1 | 11.03 | N/A | N/A | N/A | Stable for >500h at 40% RH, vs 120h for doped Spiro. | [11] |
| Dopant-Free CMO | 15.92 | N/A | N/A | N/A | High thermal stability up to 325 °C. | [11] |
Experimental Protocol: Deposition of Doped Spiro-OMeTAD
This protocol describes the standard method for preparing the most common HTL, providing a baseline for comparison.
-
Solution Preparation: Prepare the HTL solution inside a nitrogen-filled glovebox. Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Additive Incorporation: Add 28.8 µL of 4-tert-butylpyridine (tBP) to the solution. Subsequently, add 17.5 µL of a lithium bis(trifluoromethane)sulfonimide (LiTFSI) stock solution (520 mg/mL in acetonitrile).
-
Spin Coating: Deposit the prepared solution onto the perovskite layer via spin coating at 4,000 rpm for 30 seconds.
-
Oxidation: Leave the substrates in a dark, dry air environment (or an oxygen-filled box) for 12-24 hours. This step is crucial for the p-doping of Spiro-OMeTAD, which enhances its conductivity.[6]
-
Electrode Deposition: Complete the device by thermally evaporating the metal back electrode (e.g., 80 nm of gold) under high vacuum.
II. Polymeric HTLs: The Flexible and Robust Alternative
Polymeric HTLs offer a compelling combination of tunable electronic properties, excellent film-forming capabilities, and inherent hydrophobicity, which helps protect the underlying perovskite layer from moisture.[12][13] Materials like Poly(triarylamine) (PTAA) and Poly(3-hexylthiophene-2,5-diyl) (P3HT) have become prominent candidates.
The key advantage of polymers lies in their molecular design flexibility. By modifying the polymer backbone or side chains, researchers can fine-tune properties like energy levels, conductivity, and solubility to optimize performance and stability for specific perovskite compositions.[13] For instance, the incorporation of specific functional groups can improve the energy level alignment with the perovskite, minimizing voltage losses and boosting the open-circuit voltage (Voc).[12] Furthermore, the excellent film-forming nature of polymers like PTAA leads to more uniform and pinhole-free layers, which enhances charge extraction and reduces interfacial recombination.[4]
| HTL Material | PCE (%) | Voc (V) | **Jsc (mA/cm²) ** | FF (%) | Stability Highlight | Reference |
| PTAA | >21 | ~1.12 | ~23 | ~78 | Superior hydrophobicity protects perovskite layer. | [4] |
| P3HT | ~18.1 | ~1.05 | ~22 | ~75 | Can be used in low-temperature processed C-PSCs with high stability. | [14] |
| PEDOT:PSS | ~14.6 | ~0.95 | ~21 | ~68 | Prone to corroding TCOs due to acidity, limiting long-term stability. | [1][5] |
III. Inorganic HTLs: The Vanguard of Stability
For ultimate device longevity, inorganic materials are arguably the most promising class of HTLs.[15][16] Free from the volatile and hygroscopic components that plague many organic systems, inorganic HTLs like nickel oxide (NiOx), copper thiocyanate (CuSCN), and copper iodide (CuI) offer superior thermal and chemical stability.[17][18]
These materials can be deposited using various low-cost, scalable techniques and their intrinsic properties make them highly durable.[18] NiOx, for example, is widely used in inverted (p-i-n) device architectures due to its deep valence band, wide bandgap, and excellent transparency.[18] Devices incorporating NiOx HTLs have demonstrated PCEs exceeding 21% along with remarkable stability under continuous irradiation.[18] Similarly, CuSCN combines a suitable energy level with good hole mobility and has been used to create PSCs with PCEs over 16% that retain 93% of their initial efficiency after 80 days in a humid environment without encapsulation.[17][19]
Caption: Energy level diagram showing favorable alignment for hole extraction from the perovskite to the HTL.
Performance and Stability of Inorganic HTLs
| HTL Material | PCE (%) | Voc (V) | **Jsc (mA/cm²) ** | FF (%) | Stability Highlight | Reference |
| NiOx | >21 | ~1.10 | ~23.5 | >80 | Excellent chemical and thermal stability, common in inverted cells. | [18] |
| CuSCN | ~16.6 | ~1.02 | ~21 | ~77 | Retained 93% PCE after 80 days in 55-70% humidity. | [17][19] |
| CuI | ~15.5 | <1.0 | ~22 | ~70 | Suffers from interfacial recombination, leading to lower Voc. | [18] |
Experimental Protocol: Solution-Processed NiOx Deposition
This protocol outlines a common low-temperature method for fabricating NiOx HTLs for inverted (p-i-n) PSCs.
-
Precursor Solution: Dissolve Nickel(II) acetate tetrahydrate in 2-methoxyethanol at a concentration of 0.1-0.5 M. Add a small amount of ethanolamine as a stabilizer.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry with a nitrogen gun.
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.
-
Deposition: Spin-coat the NiOx precursor solution directly onto the ITO substrate at 3000-5000 rpm for 30-45 seconds.
-
Annealing: Anneal the coated substrate on a hotplate in ambient air at 250-350 °C for 30-60 minutes to form a crystalline NiOx film.
-
Cooling & Perovskite Deposition: Allow the substrate to cool to room temperature before transferring it into a nitrogen glovebox for the deposition of the perovskite active layer.
Synthesis and Future Outlook
The choice of HTL represents a critical decision point in the design of perovskite solar cells, creating a triangular trade-off between efficiency, stability, and cost. While doped Spiro-OMeTAD remains a high-performer for champion cells, its inherent instability makes it unsuitable for commercial applications.
-
Organic Small Molecules: The future lies in dopant-free designs that achieve high intrinsic conductivity through clever molecular engineering. Overcoming synthetic complexity and cost will be key to their widespread adoption.
-
Polymeric HTLs: Polymers offer a balanced profile, providing good efficiency, enhanced stability through their hydrophobic nature, and compatibility with flexible device architectures. They are a highly promising avenue for scalable, solution-based manufacturing.
-
Inorganic HTLs: For applications where long-term stability is non-negotiable, inorganic materials are the undisputed frontrunners.[20] While their efficiencies have historically lagged behind organics, recent progress has narrowed this gap significantly.[17][18] Further research into interfacial passivation and defect mitigation at the inorganic HTL/perovskite junction is expected to unlock their full potential, paving the way for perovskite solar cells that can endure real-world operating conditions for decades.
Ultimately, the ideal HTL will likely emerge from a multidisciplinary approach, combining the synthetic versatility of organic chemistry with the robust stability of inorganic materials, potentially in hybrid or bilayer configurations.[21] This continued innovation at the charge-transporting interface is paramount to transitioning perovskite solar cells from a laboratory marvel to a dominant, real-world energy technology.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Arylboronic Acids
A Comparative Analysis Featuring (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid and its Analogs
Introduction: The Imperative of Orthogonal Analytical Cross-Validation
In the landscape of modern drug discovery and materials science, the purity and identity of novel chemical entities are paramount. For complex molecules such as this compound, a substance of significant interest in organic electronics and synthetic chemistry, a single analytical technique is often insufficient to provide a complete and unambiguous characterization. This guide, intended for researchers, scientists, and drug development professionals, champions the principle of orthogonal analytical cross-validation. By employing multiple, disparate analytical techniques, we can build a self-validating system that ensures the highest degree of confidence in the reported data.
This guide will provide a comparative framework for the cross-validation of analytical data for this compound. Due to the limited availability of public-domain, detailed analytical data for this specific molecule, we will leverage data from the closely related and well-characterized analog, (4-(diphenylamino)phenyl)boronic acid, to illustrate key concepts and experimental protocols. This approach allows for a practical and data-informed exploration of the cross-validation workflow.
The Cross-Validation Workflow: A Multi-Technique Approach
Caption: A workflow diagram illustrating the principle of orthogonal analytical cross-validation.
I. Chromatographic Purity Assessment: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity of non-volatile organic compounds. The choice between HPLC and UPLC often depends on the specific needs of the laboratory, balancing factors like speed, resolution, and cost. For a large, relatively non-polar molecule like this compound, both techniques can be effectively employed.
Comparative Overview of HPLC and UPLC for Arylboronic Acid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale for Arylboronic Acids |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC provide a greater surface area, leading to more efficient separation of closely related impurities from the main analyte peak.[1] |
| Operating Pressure | 50-350 bar | Up to 1,000 bar or higher | The higher pressure in UPLC is necessary to force the mobile phase through the densely packed column of smaller particles.[1] |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 1-10 min) | UPLC offers significantly faster analysis times, increasing sample throughput, which is crucial in high-demand research and development environments.[2] |
| Resolution | Good | Excellent | The superior resolution of UPLC is advantageous for detecting and quantifying trace impurities that might co-elute with the main peak in an HPLC separation.[1] |
| Solvent Consumption | Higher | Lower | The shorter run times and lower flow rates of UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[3] |
| Sensitivity | Good | Higher | The sharper and narrower peaks generated by UPLC result in increased peak height and, consequently, higher sensitivity, which is beneficial for detecting low-level impurities.[2] |
Experimental Protocol: Reversed-Phase HPLC/UPLC for Purity Determination
This protocol is a general guideline and should be optimized for the specific instrument and column used.
-
Column: A C18 stationary phase is a good starting point for reversed-phase separation of arylboronic acids. For UPLC, a sub-2 µm particle size column (e.g., Acquity BEH C18) is recommended. For HPLC, a 3.5-5 µm particle size column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase system. The formic acid helps to suppress the ionization of the boronic acid and any amine functionalities, leading to better peak shape.
-
Gradient Elution: A typical gradient might start at 20% acetonitrile and increase to 95% over 10 minutes for HPLC, or over a shorter timeframe (e.g., 3-5 minutes) for UPLC.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm) is standard.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase, at a concentration of approximately 1 mg/mL.
II. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a comprehensive structural fingerprint.
Key Considerations for NMR Analysis of Arylboronic Acids:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For the target molecule, the aromatic region would be complex, showing signals for the biphenyl and phenylamino moieties.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton.
-
¹¹B NMR: This is a crucial technique for confirming the presence and chemical environment of the boronic acid group. The chemical shift of the boron atom is sensitive to its hybridization state (sp² for the trigonal boronic acid vs. sp³ for a tetrahedral boronate ester).[4]
-
Solvent Choice: Boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to broad or complex NMR spectra.[5] Using a coordinating solvent like DMSO-d₆ or methanol-d₄ can help to break up these oligomers and provide sharper signals.[5]
Expected ¹H NMR Spectral Features for (4-(diphenylamino)phenyl)boronic acid (as an analog):
Based on published data for similar compounds, one would expect to see a series of multiplets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons of the phenyl and biphenyl rings. The protons on the phenyl ring bearing the boronic acid group would likely appear at the downfield end of this region due to the electron-withdrawing nature of the B(OH)₂ group.
III. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.
Experimental Protocol: LC-MS Analysis
-
Chromatography: Couple the HPLC or UPLC system described previously to a mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for triarylamine-containing compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ in the full scan mass spectrum. The accurate mass of this ion should correspond to the calculated molecular formula of the target compound. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural confirmation. The fragmentation of phenylboronic acids can be complex, often involving the loss of water and fragmentation of the aromatic ring system.[6]
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₃₀H₂₄BNO₂
-
Calculated Monoisotopic Mass: 441.1896
-
Expected [M+H]⁺: 442.1975
IV. Elemental Analysis: The Final Arbiter of Empirical Formula
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. This data is used to determine the empirical formula of the compound, which can then be compared to the expected formula based on the proposed structure. For a novel compound, a successful elemental analysis that matches the theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the compound's purity and elemental composition.
Conclusion: A Unified and Self-Validating Approach
The cross-validation of analytical data through the synergistic use of orthogonal techniques is not merely a matter of due diligence; it is a fundamental pillar of scientific integrity. For a complex molecule like this compound, relying on a single analytical method presents an unacceptable level of risk in a research and development setting.
By integrating the purity assessment from HPLC/UPLC, the detailed structural insights from multi-nuclear NMR, the molecular weight and fragmentation data from mass spectrometry, and the empirical formula confirmation from elemental analysis, we construct a robust and self-validating data package. This multi-faceted approach provides the highest level of confidence in the identity, purity, and structure of the synthesized compound, enabling researchers and drug development professionals to proceed with their work with a well-founded assurance of the quality of their starting materials.
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (2023). Technology Networks. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). Polymers. [Link]
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A Researcher's Guide to the Electronic Landscape of Boronic Acids: A Comparative DFT Perspective
For researchers, scientists, and professionals in drug development, a deep understanding of the molecular properties of boronic acids is paramount. These versatile compounds, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, are integral to a wide array of applications, from Suzuki-Miyaura cross-coupling reactions to the development of sophisticated sensors and therapeutics.[1] Their reactivity and functionality are intrinsically linked to their electronic structure, a domain where Density Functional Theory (DFT) has emerged as an indispensable predictive tool.
This guide provides an in-depth, comparative analysis of the electronic properties of boronic acids through the lens of DFT. Moving beyond a mere recitation of computational methods, we will delve into the causality behind theoretical choices, present corroborating experimental data, and offer practical protocols for both computational and laboratory-based investigations. Our aim is to equip you with the knowledge to not only understand but also to strategically modulate the electronic characteristics of boronic acids for your specific research needs.
The Theoretical Bedrock: Why DFT for Boronic Acids?
At the heart of a boronic acid's reactivity is the electron-deficient nature of its sp²-hybridized boron atom, which possesses a vacant p-orbital. This feature makes boronic acids Lewis acidic and susceptible to nucleophilic attack, a property that governs their interactions with diols and their role in catalysis.[1] DFT allows us to quantify the electronic landscape of these molecules, providing insights into key parameters that dictate their behavior.
Key Electronic Properties and Their Significance:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies higher reactivity.[2]
-
Dipole Moment (μ): This parameter provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
Acidity (pKa): The Lewis acidity of the boron center is a key determinant in its ability to bind with diols and other Lewis bases. DFT can be employed to predict pKa values, though accurate calculations can be challenging and often require consideration of multiple molecular conformations.[3][4]
Selecting the Right Computational Tools: Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For boronic acids, the B3LYP hybrid functional has been widely used and has demonstrated a reasonable balance between computational cost and accuracy for geometric and electronic structure calculations.[2][5] However, it's crucial to acknowledge its limitations, particularly in describing non-covalent interactions and certain excited-state properties.[6][7] For more accurate predictions of reaction barriers and non-covalent interactions, functionals incorporating dispersion corrections, such as B3LYP-D3 or PBE0-D3 , are often recommended.[8]
The choice of basis set is equally important. Pople-style basis sets like 6-31G(d,p) are commonly employed for initial geometry optimizations due to their computational efficiency.[2][5] For more precise energy calculations and the description of anionic species, larger basis sets with diffuse functions, such as 6-311++G(d,p) , are preferable.
Comparative Analysis of Substituted Phenylboronic Acids
To illustrate the power of comparative DFT studies, let's examine the effect of substituents on the electronic properties of the phenylboronic acid scaffold. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the electronic landscape of the molecule.
The Influence of Substituents on Frontier Orbitals
An EDG, such as an amino (-NH₂) or methoxy (-OCH₃) group, increases the electron density on the aromatic ring. This, in turn, raises the energy of the HOMO, making the molecule a better electron donor. Conversely, an EWG, like a nitro (-NO₂) or cyano (-CN) group, withdraws electron density, lowering the energy of the LUMO and making the molecule a better electron acceptor.[9]
A comparative study on 3-aminophenylboronic acid (3-APBA), an EDG-substituted derivative, and 3-(acetamidomethyl)phenylboronic acid (3-AAmPBA) highlights these effects. The DFT calculations reveal that the amino group in 3-APBA leads to a higher HOMO energy compared to the acetamidomethyl group in 3-AAmPBA, consistent with the stronger electron-donating nature of the former.[2]
Below is a table summarizing the calculated electronic properties of these two boronic acid derivatives in their sp² and sp³ hybridized states, as computed with the B3LYP/6-31G(d,p) level of theory.[2]
| Molecule | Hybridization | Total Energy (Hartree) | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| 3-APBA | sp² | -438.35 | 2.54 | -5.85 | -0.54 | 5.31 |
| sp³ | -438.33 | 5.12 | -5.82 | -0.52 | 5.30 | |
| 3-AAmPBA | sp² | -589.98 | 3.45 | -6.42 | -0.84 | 5.58 |
| sp³ | -589.96 | 5.98 | -6.40 | -0.82 | 5.58 |
Data sourced from Kur et al. (2018).[2]
This data clearly illustrates that the introduction of an amino group (3-APBA) results in a higher HOMO energy and a slightly smaller HOMO-LUMO gap compared to the acetamidomethyl-substituted analogue (3-AAmPBA), indicating its greater propensity to donate electrons. The significant increase in the dipole moment upon changing from sp² to sp³ hybridization highlights the change in charge distribution upon interaction with a Lewis base like a hydroxyl ion.
Experimental Validation and Protocols
A key aspect of robust scientific inquiry is the validation of theoretical predictions with experimental data. Spectroscopic techniques are invaluable for characterizing the electronic properties of boronic acids and their interactions.
UV-Vis Spectroscopy for Probing Boronic Acid-Diol Interactions
UV-Vis spectroscopy is a powerful tool for studying the binding of boronic acids to diols. A widely used method is the competitive binding assay with Alizarin Red S (ARS), a fluorescent reporter.[10] ARS contains a catechol moiety that binds to boronic acids, resulting in a change in its UV-Vis spectrum and a significant increase in fluorescence. When a competing diol, such as a saccharide, is introduced, it displaces ARS from the boronic acid, leading to a decrease in fluorescence. This change can be monitored to determine the binding affinity between the boronic acid and the diol.[10]
Experimental Workflow: UV-Vis Titration for Boronic Acid-Diol Binding Constant Determination
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The compound (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid, a complex molecule utilized in advanced synthetic applications, requires a nuanced understanding for its proper handling and disposal. This guide provides a comprehensive, step-by-step protocol to ensure that this material is managed in a way that protects laboratory personnel, the environment, and maintains regulatory compliance. Our commitment to safety extends beyond the synthesis of a molecule to its entire lifecycle, including its final disposition.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile by examining its constituent functional groups: a boronic acid, a tertiary aromatic amine, and large biphenyl structures.
-
Aromatic Amine Moiety: Aromatic amines are a class of compounds frequently associated with toxicity, including potential carcinogenicity and significant environmental hazards, particularly to aquatic life.[1][2] Their bioaccumulation can lead to long-term ecological damage.[2]
-
Boronic Acid Moiety: Boronic acids act as Lewis acids and are known to cause skin, eye, and respiratory irritation.[3][4][5] Furthermore, recent studies have indicated that some boronic acids may exhibit mutagenic properties, necessitating their handling as potentially genotoxic substances.[6][7]
-
Biphenyl Structure: The large, non-polar biphenyl groups suggest that the compound has low aqueous solubility, which can contribute to its persistence in the environment.
Based on data from close structural analogs like 4-(Diphenylamino)phenylboronic acid and Biphenyl-4-boronic acid, we can anticipate the following hazards[4][8]:
| Hazard Class | GHS Category | Anticipated Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | May cause long lasting harmful effects to aquatic life.[8] |
This assessment mandates that This compound must be treated as a hazardous chemical waste . Under no circumstances should it be disposed of via standard laboratory drains or in regular solid waste.[3]
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during use. The following personal protective equipment (PPE) and engineering controls are mandatory when working with this compound.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]
-
Body Protection: A standard laboratory coat is required.
-
-
Engineering Controls:
-
All weighing and handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
For solid spills, use dry clean-up procedures to avoid generating dust.[4] Carefully sweep or vacuum the material into a designated hazardous waste container.
-
Wash the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as a single, segregated hazardous waste stream. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11]
Step 1: Waste Characterization and Segregation
All waste containing this compound must be classified as Hazardous Chemical Waste .
-
Segregation is Critical: This waste stream must be kept separate from other chemical wastes to prevent dangerous reactions.[3] Specifically, store it away from:
Step 2: Waste Collection and Container Management
-
Solid Waste:
-
Collect unused or waste solid compound directly into a designated solid hazardous waste container.
-
Also collect any contaminated disposable materials such as weighing paper, spatulas, and contaminated PPE (e.g., gloves).
-
-
Liquid Waste:
-
Collect any solutions containing the compound in a separate, clearly labeled container for liquid hazardous waste.
-
-
Container Specifications:
Step 3: Labeling the Waste Container
Proper labeling is a strict regulatory requirement and essential for safety. Each waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste" .[13]
-
The full, unambiguous chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").[13]
-
The date when waste was first added to the container (accumulation start date) if it is moved to a Central Accumulation Area (CAA).[13]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]
-
The SAA must be under the direct control of laboratory personnel.
-
The labeled waste container must be kept tightly sealed except when waste is being added.[12]
-
It is best practice to store the container in secondary containment to mitigate spills.
Step 5: Final Disposal
The final step is the removal of the waste by trained professionals.
-
Coordinate with your institution's Environmental Health & Safety (EHS) department for a scheduled waste pickup.
-
The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Never attempt to dispose of this chemical through a private contractor without EHS approval.[1][14]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[3]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect First Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste .[3][15] Transfer this rinseate to your designated liquid hazardous waste container.
-
Subsequent Rinses: Depending on institutional policy, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS office for specific guidance.
-
Final Disposal of Container: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Wayne State University. (n.d.). Pharmaceutical Waste - Office of Environmental Health and Safety. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. Retrieved from [Link]
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LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Mikrolab. (2019, October 28). Safety Data Sheet: Aromatic Amine Cleaning/Developing Solution. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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AbbVie. (n.d.). Waste Management in Pharma Manufacturing. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid
For the vanguard of research, safety is not a matter of protocol, but of scientific integrity. This guide provides essential, experience-driven insights into the safe handling of (4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid, ensuring that your focus remains on discovery, not on mitigating unforeseen risks.
Understanding the Risks: A Two-Fold Chemical Personality
The primary hazards associated with this compound stem from its constituent functional groups:
-
Boronic Acid Group: Boronic acids and their derivatives are known to be irritants.[1][2][3] Contact can cause irritation to the skin, eyes, and respiratory system.[1][2][3] While typically not acutely toxic, repeated or prolonged exposure should be avoided.
-
Triaryl Amine Core: Aromatic amines are a class of compounds that require careful handling due to their potential for toxicity.[4][5][6] Many aromatic amines can be absorbed through the skin and may have long-term health effects.[6] The large, lipophilic structure of the biphenyl groups in the target molecule may enhance its ability to be absorbed through the skin.
Given these characteristics, the primary routes of exposure to be mitigated are inhalation of dust particles, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes, preventing eye irritation.[1][2][7] |
| Hand Protection | Chemically resistant nitrile gloves. Inspect for tears or perforations before each use. | Prevents direct skin contact, which is a primary route of exposure for aromatic amines.[7][8] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and contamination.[7][9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[1][7][9] | Minimizes the risk of respiratory tract irritation from airborne particulates.[1][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
The work area should be clean and free of clutter to minimize the risk of spills and contamination.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Gloves should be donned last.
3. Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[1][2]
-
Avoid generating dust when transferring the solid.[1][10] Use a spatula or other appropriate tools for transfers.
-
If weighing the compound, do so within the fume hood or in a balance enclosure.
4. Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Doff PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
1. Waste Collection:
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.[7]
-
Unused or waste quantities of the compound should also be placed in this container.
2. Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Never dispose of this compound down the drain or in the regular trash.[13] While some simple boronic acids can be diluted and flushed, the complex aromatic amine structure of this compound warrants disposal as hazardous chemical waste.
4. Empty Container Decontamination:
-
Empty containers that held the compound must be decontaminated before disposal.
-
Rinse the container three times with a suitable organic solvent, such as acetone or ethanol.
-
The rinsate must be collected and disposed of as hazardous waste.[11]
-
After triple rinsing and allowing the container to dry, deface the label and dispose of it according to your institution's guidelines for decontaminated lab waste.
By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself, your colleagues, and the environment.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. sciencing.com [sciencing.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
